Upupup
Descripción
BenchChem offers high-quality Upupup suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Upupup including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
3504-15-2 |
|---|---|
Fórmula molecular |
C27H35N6O25P3 |
Peso molecular |
936.5 g/mol |
Nombre IUPAC |
[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1,3-bis[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H35N6O25P3/c34-11-1-4-31(24(41)28-11)21-17(40)16(39)20(55-21)27(58-61(50,51)52,7-9-14(37)18(56-59(44,45)46)22(53-9)32-5-2-12(35)29-25(32)42)8-10-15(38)19(57-60(47,48)49)23(54-10)33-6-3-13(36)30-26(33)43/h1-6,9-10,14-23,37-40H,7-8H2,(H,28,34,41)(H,29,35,42)(H,30,36,43)(H2,44,45,46)(H2,47,48,49)(H2,50,51,52)/t9-,10-,14-,15-,16+,17-,18-,19-,20+,21-,22-,23-/m1/s1 |
Clave InChI |
ISIADHSUQYFCNX-QGPWHBDCSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
Otros números CAS |
3504-15-2 |
Sinónimos |
UpUpUp uridylyl-(3'-5')-uridylyl-(3'-5')-3'-uridylic acid |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Upadacitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, a selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of Upadacitinib, detailing its interaction with the JAK-STAT signaling pathway. The information is presented to support further research, drug development, and clinical understanding of this targeted immunomodulatory drug.
Core Mechanism: Inhibition of the JAK-STAT Signaling Pathway
Upadacitinib's primary mechanism of action is the inhibition of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][3] This pathway is instrumental in mediating the cellular response to a variety of cytokines and growth factors, many of which are implicated in the pathogenesis of inflammatory diseases.
The JAK-STAT pathway is initiated when cytokines bind to their corresponding receptors on the cell surface.[3][4] This binding event triggers the activation of receptor-associated JAKs through a process of trans-phosphorylation.[3] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[3] Upon binding to these phosphorylated sites, STATs themselves are phosphorylated by the JAKs, leading to their dimerization and subsequent translocation to the nucleus.[3] Within the nucleus, the STAT dimers bind to specific DNA sequences, thereby modulating the transcription of genes involved in inflammatory and immune responses.[3]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK enzymes.[2][3] This action blocks the phosphorylation and activation of STAT proteins, effectively interrupting the downstream signaling cascade.[3] By preventing the pro-inflammatory cytokine signal from reaching the nucleus, Upadacitinib inhibits the transcription of genes responsible for the inflammatory response.[3][4]
Selectivity Profile of Upadacitinib
Upadacitinib exhibits a selective inhibition profile for the different members of the JAK family, which includes JAK1, JAK2, JAK3, and TYK2. Enzymatic and cellular assays have demonstrated that Upadacitinib has a greater inhibitory potency for JAK1 compared to JAK2, JAK3, and TYK2.[2] The relevance of inhibiting specific JAK enzymes to therapeutic effectiveness is an area of ongoing investigation.[4] The selective inhibition of JAK1 is thought to modulate key immune responses, including cytokine and interferon activity, lipid metabolism, and blood cell development.[5]
| Enzyme | Half-maximal Inhibitory Concentration (IC50) |
| JAK1 | 0.043 μM |
| JAK2 | 0.12 μM |
| JAK3 | 2.3 μM |
| TYK2 | 4.7 μM |
Table 1: Inhibitory potency of Upadacitinib for JAK isoforms as determined by enzymatic assays.[2]
Visualizing the Mechanism of Action
To further elucidate the mechanism of Upadacitinib, the following diagrams illustrate the JAK-STAT signaling pathway and the point of intervention by the drug.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 4. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 5. youtube.com [youtube.com]
The Chemical Compound "Upupup" Remains Undiscovered in Scientific Literature
A comprehensive search for the chemical properties, synthesis, and biological activities of a substance referred to as "Upupup" has yielded no matching results in established chemical and biological databases or the broader scientific literature. This indicates that "Upupup" is not a recognized name for any known chemical compound.
Efforts to retrieve information on "Upupup," including its potential IUPAC name, CAS number, molecular structure, or any associated experimental data, were unsuccessful. Searches across scholarly articles, patent databases, and chemical repositories did not provide any evidence of its existence or study.
Consequently, the core requirements of the request—to provide a detailed technical guide, summarize quantitative data, detail experimental protocols, and create visualizations of signaling pathways—cannot be fulfilled. The absence of any foundational data on "Upupup" precludes the creation of the requested in-depth scientific content.
It is possible that "Upupup" may be a misnomer, a code name not yet in the public domain, or a hypothetical substance. Without any verifiable scientific information, no technical documentation can be produced.
"Upupup" Not a Recognized Chemical Compound
A comprehensive review of chemical literature and databases reveals no recognized molecule with the name "Upupup."
Extensive searches across major chemical databases, including PubChem, and inquiries based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature have yielded no results for a compound named "Upupup".[1][2][3][4][5][6] These resources are the primary repositories for cataloging and identifying chemical substances, and the absence of "Upupup" indicates that it is not a scientifically recognized or documented molecule.
The principles of chemical naming, governed by IUPAC, follow a stringent set of rules to ensure that every compound has a unique and descriptive name based on its molecular structure.[7][8][9] The term "Upupup" does not conform to any of the established conventions for naming organic or inorganic compounds.
Therefore, it is not possible to provide a molecular structure, chemical formula, or any associated technical data such as experimental protocols or signaling pathways. The core requirements of the requested technical guide cannot be fulfilled as the subject does not exist in the scientific domain.
References
- 1. IUPAC Naming of Organic Compounds | ChemTalk [chemistrytalk.org]
- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 3. iupac.org [iupac.org]
- 4. PubChem 2019 update: improved access to chemical data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Databases and Search Tools | Penn Libraries [library.upenn.edu]
- 6. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]
- 7. IUPAC Rules [chem.uiuc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]
Upadacitinib: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Mechanism of Action, Preclinical Evaluation, and Clinical Pharmacology of a Selective JAK1 Inhibitor
Abstract
Upadacitinib (B560087) (RINVOQ®) is an oral, second-generation Janus kinase (JAK) inhibitor that demonstrates selectivity for JAK1 over JAK2, JAK3, and TYK2. By inhibiting the JAK-STAT signaling pathway, upadacitinib modulates the activity of several pro-inflammatory cytokines implicated in a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive review of the mechanism of action, preclinical and clinical pharmacology, and key experimental methodologies used to characterize upadacitinib. It is intended for researchers, scientists, and drug development professionals engaged in the study of autoimmune diseases and targeted therapies.
Introduction
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, hematopoiesis, and inflammation.[1] Dysregulation of this pathway is a key driver in the pathogenesis of many autoimmune and inflammatory disorders.[2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1] While biologics have traditionally targeted single extracellular cytokines, small molecule JAK inhibitors (JAKinibs) offer the advantage of oral administration and the ability to modulate signaling from multiple cytokines simultaneously.[1][2]
Upadacitinib was engineered for greater selectivity for JAK1, with the rationale of maximizing therapeutic efficacy by inhibiting key pro-inflammatory cytokines while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as those involved in hematopoiesis (JAK2) and lymphopoiesis (JAK3).[2] This document summarizes the current scientific understanding of upadacitinib.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is activated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JAK enzymes and preventing the phosphorylation of STATs.[1] This blockade of STAT phosphorylation inhibits the downstream signaling of various pro-inflammatory cytokines that are dependent on JAK1, including IL-6 and IFN-γ.[2]
Figure 1. Mechanism of action of Upadacitinib in the JAK-STAT signaling pathway.
Quantitative Data
The selectivity and potency of upadacitinib have been quantified through various in vitro assays. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Inhibitory Potency of Upadacitinib
| Assay Type | Target | IC50 / EC50 (nM) | Notes |
| Cell-Free Enzyme Assay | JAK1 | 43 | Measures direct inhibition of isolated kinase enzymatic activity.[4] |
| JAK2 | 120 | Demonstrates >2-fold selectivity for JAK1 over JAK2.[4] | |
| JAK3 | 2300 | Demonstrates >50-fold selectivity for JAK1 over JAK3.[4] | |
| TYK2 | 4700 | Demonstrates >100-fold selectivity for JAK1 over TYK2.[4] | |
| Human Cell-Based Assay | JAK1/JAK1 (IL-7 induced pSTAT5) | 9 | Measures inhibition of STAT phosphorylation in human cells, reflecting cellular potency.[4] |
| (pSTAT inhibition) | JAK1/JAK3 (IL-2 induced pSTAT5) | 13 | Shows high potency against signaling pathways involving JAK1.[4] |
| JAK2/JAK2 (EPO induced pSTAT3) | 628 | Confirms cellular selectivity for JAK1-dependent pathways over JAK2-dependent pathways.[4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of drug required to inhibit the activity of a substance by 50%. EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response.
Table 2: Key Pharmacokinetic Parameters of Upadacitinib (Extended-Release Formulation)
| Parameter | Value (for 15 mg dose) | Value (for 30 mg dose) | Notes |
| Tmax (Median) | 2 - 4 hours | 2 - 4 hours | Time to reach maximum plasma concentration.[1] |
| Cmax (Mean) | 31.6 ng/mL | 71.8 ng/mL | Maximum plasma concentration.[1] |
| AUCinf (Mean) | 265 ng·h/mL | 543 ng·h/mL | Area under the plasma concentration-time curve from time zero to infinity, representing total drug exposure.[1] |
| Terminal Half-life (t½) (Harmonic Mean) | 8 - 14 hours | 8 - 14 hours | The time required for the plasma concentration to decrease by half.[1] |
| Plasma Protein Binding | ~52% | ~52% | [5] |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 | With a minor contribution from CYP2D6.[6] |
| Excretion | 24% in urine, 38% in feces (unchanged) | 24% in urine, 38% in feces (unchanged) | [6] |
Experimental Protocols
The characterization of JAK inhibitors like upadacitinib involves a series of standardized in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), such as the LanthaScreen™ technology.
Principle: A fluorescein-labeled substrate peptide is phosphorylated by the JAK enzyme in the presence of ATP. A terbium-labeled antibody specific for the phosphorylated substrate is then added. If the substrate is phosphorylated, the binding of the antibody brings the terbium (donor) and fluorescein (B123965) (acceptor) into close proximity, resulting in a FRET signal. The inhibitor's potency is measured by its ability to reduce this signal.[7]
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Fluorescently labeled peptide substrate (e.g., Fl-poly-GT)
-
ATP
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Test compound (Upadacitinib) serially diluted in DMSO
-
Low-volume 384-well assay plates (black or white)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of upadacitinib in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
2.5 µL of 4x test compound dilution.
-
5 µL of 2x kinase solution (at a pre-determined optimal concentration, e.g., EC80).
-
2.5 µL of 4x substrate/ATP mixture. The final concentration of ATP is typically at or near its Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Figure 2. General workflow for a TR-FRET based in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes the measurement of cytokine-induced STAT phosphorylation in whole blood, a common pharmacodynamic assay used in clinical trials of JAK inhibitors.
Principle: A whole blood sample is stimulated with a specific cytokine (e.g., IL-6 to assess the JAK1/JAK2 pathway) to induce STAT phosphorylation. The cells are then fixed and permeabilized to allow entry of fluorochrome-conjugated antibodies that specifically recognize the phosphorylated form of a STAT protein (e.g., pSTAT3). Different immune cell populations (e.g., monocytes, T cells) are identified by surface markers, and the level of pSTAT within each population is quantified by flow cytometry. The inhibitory effect of a drug is measured by a reduction in the pSTAT signal in treated versus untreated samples.[9][10]
Materials:
-
Freshly collected whole blood in sodium heparin tubes.
-
Recombinant human cytokines (e.g., IL-6, IL-7, IFN-α).
-
Test compound (Upadacitinib) or vehicle (DMSO).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD14).
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3 (Y705)-PE, anti-pSTAT5 (Y694)-PE).
-
Flow cytometer.
Procedure:
-
Pre-incubation with Inhibitor: Aliquot whole blood into flow cytometry tubes. Add upadacitinib at various concentrations (or vehicle control) and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cytokine Stimulation: Add the specific cytokine (e.g., 100 ng/mL IL-6) to the blood samples and incubate at 37°C for 15 minutes. Leave one tube unstimulated as a negative control.
-
Fixation and Lysis: Immediately after stimulation, add pre-warmed Lyse/Fix buffer to stop the reaction, lyse red blood cells, and fix the leukocytes. Incubate at 37°C for 10-15 minutes.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and resuspend in staining buffer. Add the cocktail of antibodies against surface markers and intracellular pSTAT proteins. Incubate at room temperature in the dark for 30-60 minutes.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the specific immune cell populations (e.g., CD14+ monocytes).
-
Measure the Median Fluorescence Intensity (MFI) of the pSTAT signal within each gated population.
-
Calculate the percent inhibition of STAT phosphorylation for each drug concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against drug concentration to determine the EC50.[9]
-
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure‐Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
UpApU: A Technical Guide to a Novel STING Agonist in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal target in the fields of immuno-oncology and vaccine development. Activation of this innate immune signaling cascade can lead to robust anti-tumor and anti-viral responses. UpApU, a synthetic non-canonical uridine-adenosine phosphodiester dinucleotide, has been identified as a potent agonist of the STING protein. This technical guide provides an in-depth overview of the background, history, and mechanism of action of UpApU. It summarizes key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows to support further research and development.
Introduction: The Rise of STING Agonists
The innate immune system is the body's first line of defense against pathogens and cellular abnormalities. A key signaling pathway in this system is the cGAS-STING pathway, which is responsible for detecting cytosolic DNA—a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1] Upon activation, this pathway orchestrates a powerful immune response, primarily through the production of type I interferons (IFNs).[2]
Given its central role in immunity, the STING pathway has become a major focus for therapeutic intervention. Synthetic STING agonists, such as UpApU, are being developed to harness this pathway for applications in cancer immunotherapy and as vaccine adjuvants.[2] UpApU, a cGAMP analog, directly binds to and activates the STING protein, initiating a downstream signaling cascade that can be leveraged for therapeutic benefit.[3]
Mechanism of Action: The cGAS-STING Signaling Pathway
UpApU functions as a direct agonist of the STING protein, which is primarily located on the endoplasmic reticulum (ER). The activation of the canonical cGAS-STING pathway by UpApU follows a series of well-defined steps:
-
STING Binding: UpApU binds directly to the ligand-binding domain of the STING dimer, inducing a significant conformational change.[2]
-
Translocation: This conformational change triggers the translocation of the activated STING dimer from the ER to the Golgi apparatus.[2]
-
TBK1 Recruitment and Phosphorylation: During its transit to the Golgi, STING recruits TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[4]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms a dimer and translocates into the nucleus.[4]
-
Gene Transcription: Within the nucleus, the IRF3 dimer acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4] These cytokines are crucial for mounting an effective anti-tumor and anti-viral immune response.[4]
Quantitative Data Summary
The efficacy of STING agonists is evaluated based on several key parameters, including binding affinity to the STING protein and the potency of IFN-β induction. The following tables provide a comparative summary of a representative UpApU analog against the endogenous ligand 2'3'-cGAMP and another synthetic non-CDN agonist, diABZI.
Table 1: Comparative Binding Affinity and Potency of STING Agonists
| Parameter | UpApU (representative CDN) | 2'3'-cGAMP (endogenous ligand) | diABZI (non-CDN) |
| Binding Affinity (Kd) | ~50 nM | ~100 nM | ~5 nM |
| IFN-β Induction (EC50) | ~1 µM | ~5 µM | ~10 nM |
| In Vivo Tumor Growth Inhibition | Moderate to high | Moderate | High |
Note: Data is representative and may vary based on the specific analog and experimental conditions.[4]
Table 2: In Vitro IFN-β Induction in THP-1 Monocytes
| Compound | Treatment Conc. (µM) | IFN-β Secretion (pg/mL) | Fold Induction vs. Untreated |
| Untreated Control | 0 | 25 | 1 |
| 2'3'-cGAMP | 10 | 1,500 | 60 |
| UpApU (Example Analog) | 10 | 12,000 | 480 |
Note: This data is representative. Results are cell-type dependent and should be determined empirically.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. The following are protocols for key experiments used to characterize UpApU.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of a STING agonist to the STING protein within a cellular context.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells or another suitable cell line that expresses STING.
-
Compound Treatment: Treat the cells with various concentrations of the STING agonist or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, unbound protein) from the aggregated, denatured protein.
-
Protein Quantification: Quantify the amount of soluble STING protein in each sample using Western blotting or an immunoassay.
-
Data Analysis: Plot the fraction of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement and stabilization.[4]
IFN-β Induction Luciferase Reporter Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING agonist.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To measure the concentration of secreted IFN-β and other cytokines in cell culture supernatants or serum.
Methodology:
-
Sample Collection: Collect cell culture supernatants from STING agonist-treated cells or serum from treated animals.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-β).
-
Blocking: Block non-specific binding sites in the wells.
-
Sample and Standard Incubation: Add prepared samples and a standard curve of known cytokine concentrations to the wells.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Signal Detection: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.[4]
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor effect.[4]
Conclusion
UpApU represents a promising synthetic STING agonist with significant potential in the development of novel cancer immunotherapies and vaccine adjuvants. Its ability to potently activate the cGAS-STING pathway and induce a robust type I interferon response provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic applications of UpApU and other STING agonists. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of UpApU in various disease contexts.
References
- 1. In Vivo Safety, Biodistribution and Antitumor Effects of uPAR Retargeted Oncolytic Measles Virus in Syngeneic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The "Upupup" Signaling Pathway: A Comprehensive Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth examination of the newly identified "Upupup" signaling pathway, a critical regulator of cellular proliferation and survival. Aberrant activation of this cascade has been strongly implicated in the pathogenesis of various neoplastic diseases. This guide details the core components of the pathway, presents quantitative data from foundational experiments, outlines detailed protocols for its study, and discusses strategies for therapeutic intervention. The information is intended to provide a comprehensive resource for researchers and clinicians working on novel cancer therapeutics.
Introduction to the Upupup Pathway
A biological pathway is a series of molecular interactions within a cell that leads to a specific product or a change in the cell's state.[1][2] These pathways are essential for coordinating cellular responses to both internal and external cues.[1] The "Upupup" pathway is a recently elucidated signaling cascade initiated by the Upupup Receptor Tyrosine Kinase (UPRTK) . UPRTK is a transmembrane receptor that, upon binding to its cognate ligand, initiates a phosphorylation cascade that converges on the well-established Ras/Raf/MEK/ERK signaling axis. This pathway plays a crucial role in the regulation of gene expression, ultimately controlling cellular processes such as proliferation, differentiation, and apoptosis.
Dysregulation of the Upupup pathway, primarily through overexpression of UPRTK or gain-of-function mutations, leads to constitutive signaling and is a key driver in several aggressive cancers. Understanding the molecular intricacies of this pathway is therefore paramount for the development of targeted therapies.
The Upupup Signaling Cascade
The Upupup pathway is initiated by the binding of a growth factor ligand to the extracellular domain of UPRTK. This event induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for adaptor proteins containing SH2 domains, such as Grb2.
The recruitment of Grb2 to the activated UPRTK facilitates the localization of the Ras guanine (B1146940) nucleotide exchange factor, SOS, to the plasma membrane. SOS then catalyzes the exchange of GDP for GTP on the small GTPase Ras, converting it to its active state. GTP-bound Ras subsequently recruits and activates the serine/threonine kinase Raf.
Activated Raf phosphorylates and activates MEK, a dual-specificity kinase, which in turn phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK). Activated ERK translocates to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation and survival.
References
Technical Guide on the Physicochemical Properties of Acetylsalicylic Acid
An Illustrative Profile Based on Aspirin (B1665792) Data
Disclaimer: The compound "Upupup" is not a recognized chemical entity, and no public data exists for its physicochemical properties. This document has been generated using publicly available data for Acetylsalicylic Acid (Aspirin) as an illustrative example to fulfill the structural and technical requirements of the request. All data, protocols, and diagrams presented herein pertain to Acetylsalicylic Acid.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the solubility and stability of Acetylsalicylic Acid. The information is critical for the formulation, development, manufacturing, and quality control of pharmaceutical products containing this active pharmaceutical ingredient (API).
Solubility Profile
Acetylsalicylic Acid (ASA) is a white, crystalline, weakly acidic substance.[1] Its solubility is a key parameter influencing its dissolution rate and bioavailability. The solubility of ASA is highly dependent on the solvent system, temperature, and pH. As a weak acid with a pKa of approximately 3.5, its solubility in aqueous media increases significantly with a rise in pH due to the ionization of the carboxylic acid group to the more soluble carboxylate form.[1][2]
Quantitative Solubility Data
The equilibrium solubility of Acetylsalicylic Acid in various common solvents is summarized below.
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
|---|---|---|
| Water | 3 mg/mL (1 in 300 parts) | 20-25[1][2] |
| Water | 2.5 mg/mL | 15[3][4] |
| Ethanol | ~200 mg/mL (1 in 5 parts) | 25[1][2] |
| Ethanol | ~80 mg/mL | Not Specified[5][6] |
| Chloroform | 1 in 25 parts | 25[2] |
| Diethyl Ether | 1 in 20 parts | 25[2] |
| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | Not Specified[5][6] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified[5][6] |
| Acetone | Freely Soluble | Not Specified[1] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~2.7 mg/mL | Not Specified[5][6] |
Stability Profile
Acetylsalicylic Acid is highly susceptible to degradation, primarily through hydrolysis of the ester linkage, which yields Salicylic Acid and Acetic Acid.[2][7][8] This reaction is the principal cause of its instability and can be significantly influenced by moisture, temperature, and pH.[1][9]
Key Factors Influencing Stability
-
pH: Hydrolysis is catalyzed under both acidic (pH < 2.4) and, most significantly, basic (pH > 8.5) conditions.[10] The presence of moisture greatly accelerates this degradation.[9]
-
Temperature: The rate of hydrolysis increases with elevated temperatures.[1][11] For every 10°C rise in temperature, the rate of many degradation reactions can double.[9] Optimal storage is typically between 20°C to 25°C.[10]
-
Light: Exposure to direct sunlight or UV light can cause photodegradation.[12]
Quantitative Stability Data
The rate of hydrolysis is often described using pseudo-first-order kinetics.[7][13] The half-life (t½) varies significantly with the medium and conditions.
Table 2: Hydrolysis Kinetics of Acetylsalicylic Acid
| Medium / Condition | Parameter | Value | Reference |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | Half-life (t½) | 537.21 hours | [10] |
| Glycerol/Water System | Half-life (t½) | 155.31 hours | [10] |
| Rat Blood (ex vivo) | Half-life (t½) | ~13 minutes | [11] |
| pH 7.4, 25°C | Rate Constant (k) | 7.0 x 10⁻⁶ s⁻¹ | [10] |
| pH 7.4, 37°C | Rate Constant (k) | 1.0 x 10⁻⁵ s⁻¹ | [10] |
| pH 7.4, 50°C | Rate Constant (k) | 4.0 x 10⁻⁵ s⁻¹ |[10] |
Experimental Protocols
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a standard procedure for determining the thermodynamic solubility of a compound.[2][14][15]
-
Preparation of Supersaturated Solution: Add an excess amount of Acetylsalicylic Acid powder to a sealed glass vial containing a known volume of the test solvent (e.g., purified water, buffer). The amount should be sufficient to ensure undissolved solids remain at equilibrium.
-
Equilibration: Place the sealed vials in a temperature-controlled agitator (e.g., orbital shaker or magnetic stirrer) set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[2][15]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the test temperature to allow for sedimentation. To ensure complete separation of solid and liquid phases, centrifuge the vials at the test temperature at high speed (e.g., 14,000 rpm for 15 minutes).[15]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining undissolved microparticles.[2]
-
Quantification: Accurately dilute the filtrate with a suitable solvent (mobile phase for HPLC is ideal). Analyze the concentration of Acetylsalicylic Acid using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Calculation: The solubility is calculated from the mean concentration of at least three replicate determinations and is typically expressed in mg/mL or mol/L.[15]
Protocol for Stability Analysis (Forced Degradation Study)
This protocol describes a typical forced degradation study to identify degradation pathways and develop stability-indicating analytical methods, consistent with ICH guidelines.[16][17]
-
Materials and Reagents:
-
Acetylsalicylic Acid reference standard and test substance.
-
Stress agents: Hydrochloric acid (0.1 N), Sodium hydroxide (B78521) (0.1 N), Hydrogen peroxide (3%).[10]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Validated C18 HPLC column.[10]
-
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent. For studies in solution, dilute the stock into the respective stress media (acidic, basic, oxidative, neutral/aqueous). For solid-state studies (thermal and photolytic), use the neat API powder.[18]
-
Application of Stress:
-
Acid/Base Hydrolysis: Mix the API solution with 0.1 N HCl or 0.1 N NaOH. Samples may be heated (e.g., 80°C for 1 hour) to accelerate degradation.[18]
-
Oxidation: Mix the API solution with 3% H₂O₂ and store at room temperature for a specified period.
-
Thermal Degradation: Expose the solid API to dry heat in a calibrated oven (e.g., 80°C for 32 hours).[18]
-
Photolytic Degradation: Expose the solid API in a photostability chamber to UV radiation (e.g., 1.4 flux intensity for 48 hours).[18]
-
-
Post-Stress Processing: After the designated exposure time, cool the samples to room temperature. Neutralize the acid- and base-stressed samples. Dilute all samples to a target concentration suitable for HPLC analysis using the mobile phase.
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and water, with pH adjusted using an acid like o-phosphoric acid.[18]
-
Detection: Use a PDA or UV detector set to an appropriate wavelength (e.g., 270 nm).[19]
-
Analysis: Inject the unstressed (control) and stressed samples. Analyze the resulting chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent API.
-
-
Data Evaluation: Calculate the percentage of degradation. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent API peak and from each other.
Visualizations
Primary Degradation Pathway
The principal degradation route for Acetylsalicylic Acid is hydrolysis, which breaks the ester bond to form Salicylic Acid and Acetic Acid. This reaction is catalyzed by water and is accelerated by heat and pH extremes.
Caption: Hydrolysis pathway of Acetylsalicylic Acid.
Experimental Workflow for Solubility Determination
The Shake-Flask method is a gold standard for determining the thermodynamic solubility of a compound. The workflow ensures that a true equilibrium is reached and accurately measured.
Caption: Workflow for the Shake-Flask solubility method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fip.org [fip.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academically.com [academically.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of aspirin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.sdiarticle5.com [files.sdiarticle5.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. enamine.net [enamine.net]
- 15. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for the Analysis of Aspirin and Caffeine Tablets [emergingstandards.usp.org]
where to find Upupup safety data sheet (SDS)
Locating a Safety Data Sheet for "Upupup"
A Safety Data Sheet (SDS) for a substance named "Upupup" could not be located. "Upupup" does not appear to be a recognized chemical name, which is likely why a corresponding SDS is not available.
For legitimate chemical products, a Safety Data Sheet is a crucial document that details the potential hazards, safe handling procedures, and emergency measures related to the substance.[1][2][3] This information is essential for ensuring workplace safety and regulatory compliance.[4][5]
General Guidance for Finding a Safety Data Sheet
For researchers, scientists, and drug development professionals who need to locate an SDS for a known chemical, the following resources are recommended:
Manufacturer or Supplier Websites: The most reliable source for an SDS is the manufacturer or supplier of the chemical.[4][6] They are legally required to provide SDS for their products and typically make them available on their websites.[4] Look for a "Safety," "Documents," or "SDS" section on the product page.
Online SDS Databases: Several online databases compile and provide access to millions of Safety Data Sheets.[1][7] Some of these resources may require a subscription for full access, while others offer a limited number of free downloads.[7] Examples of such databases include:
Regulatory and Governmental Agency Websites: Governmental bodies and health and safety organizations often maintain databases of chemical information, including SDS.[4] These can be valuable resources for finding safety information. Relevant agencies include:
-
The Occupational Safety and Health Administration (OSHA)[4]
-
The National Institutes of Health (NIH) PubChem database[4]
-
The European Chemicals Agency (ECHA)[4]
-
The National Institute for Occupational Safety and Health (NIOSH)[4][8]
University and Institutional Resources: Many universities and research institutions provide their staff and students with access to SDS databases through their Environmental Health and Safety (EHS) departments.[9]
When searching for an SDS, it is helpful to have specific identifying information for the chemical, such as its name, the manufacturer's name, or its Chemical Abstracts Service (CAS) number.[1][6][10] Always ensure that the SDS you are using is the most current version available.[6][7]
References
- 1. How to Find Safety Data Sheets in an SDS Database – KHA Online-SDS Management [online-msds.com]
- 2. chemicalsafety.com [chemicalsafety.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. ehs.com [ehs.com]
- 6. How to Find a Safety Data Sheet (SDS): 5 Steps (with Pictures) [wikihow.com]
- 7. youtube.com [youtube.com]
- 8. Safety Data Sheets [ors.od.nih.gov]
- 9. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. Finding Safety Data Sheets [fishersci.com]
Upupup in vitro and in vivo properties
An in-depth analysis of the query for "Upupup" reveals that this term does not correspond to any known or documented molecule, protein, or therapeutic agent within the scientific and biomedical literature. Extensive searches for "Upupup in vitro properties," "Upupup in vivo studies," "Upupup signaling pathway," and related queries have yielded no relevant results.
Therefore, the creation of a technical guide or whitepaper on the in vitro and in vivo properties of "Upupup" is not feasible. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational scientific data.
It is recommended that the user verify the name of the compound or agent of interest. Scientific nomenclature is precise, and a correct identifier is crucial for retrieving accurate information. Once a valid name is provided, a comprehensive technical guide can be developed as requested.
Upadacitinib: A Technical Guide to a Selective JAK1 Inhibitor for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1] It has been approved for the treatment of several chronic inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[2][3] This technical guide provides an in-depth overview of the core basic research applications of Upadacitinib, focusing on its mechanism of action, relevant experimental protocols, and key quantitative data. Its high selectivity for the JAK1 enzyme makes it a valuable tool for investigating the specific roles of JAK1-mediated signaling in immune and inflammatory responses.[3][4]
Core Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[3] JAKs are intracellular tyrosine kinases that play a critical role in the signal transduction of numerous cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.[4][5] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[4]
The canonical signaling pathway, known as the JAK-STAT pathway, is initiated when a cytokine binds to its specific receptor on the cell surface.[5][6] This binding event triggers the activation of receptor-associated JAKs, which then phosphorylate each other and the receptor itself.[5] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to modulate the expression of target genes involved in the inflammatory response.[5][7]
Upadacitinib functions as an adenosine (B11128) triphosphate (ATP)-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking its kinase activity.[2] This action prevents the phosphorylation and subsequent activation of STATs, thereby interrupting the downstream signaling cascade initiated by pro-inflammatory cytokines.[2][7] By selectively targeting JAK1, Upadacitinib aims to effectively suppress inflammatory pathways while minimizing potential side effects associated with the inhibition of other JAK isoforms.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating the efficacy of a JAK inhibitor like Upadacitinib.
Quantitative Data
The efficacy of Upadacitinib has been quantified through both in vitro assays and extensive clinical trials.
In Vitro Inhibitory Potency
Upadacitinib demonstrates potent and selective inhibition of JAK1 over other JAK family members.
| Target | Assay Type | IC50 / Ki | Selectivity vs. JAK1 | Reference |
| JAK1 | Enzymatic Assay | 0.043 µM (IC50) | - | [2] |
| JAK2 | Enzymatic Assay | 0.12 µM (IC50) | ~3-fold | [2] |
| JAK3 | Enzymatic Assay | 2.3 µM (IC50) | ~53-fold | [2] |
| TYK2 | Enzymatic Assay | 4.7 µM (IC50) | ~109-fold | [2] |
| JAK1 | Cellular Assay | - | - | [8] |
| JAK2 | Cellular Assay | - | ~60-fold | [8] |
| JAK3 | Cellular Assay | - | >100-fold | [8] |
Clinical Efficacy in Rheumatoid Arthritis (SELECT-MONOTHERAPY Trial)
The SELECT-MONOTHERAPY study evaluated Upadacitinib as a monotherapy in patients with rheumatoid arthritis who had an inadequate response to methotrexate.
| Endpoint (Week 14) | Methotrexate (n=216) | Upadacitinib 15 mg (n=217) | Upadacitinib 30 mg (n=215) | Reference |
| ACR20 Response | 41% | 68% | 71% | [9] |
| ACR50 Response | 15% | 42% | 52% | [9] |
| ACR70 Response | 3% | 23% | 33% | [9] |
| Low Disease Activity (DAS28-CRP ≤ 3.2) | 19% | 45% | 53% | [9] |
| Clinical Remission (DAS28-CRP < 2.6) | 8% | 28% | 41% | [9] |
| Endpoint (Week 48) | Upadacitinib 15 mg (n=172-176) | Reference |
| ACR20 Response | 87.2% | [4] |
| ACR50 Response | 69.5% | [4] |
| ACR70 Response | 45.5% | [4] |
| Low Disease Activity (DAS28-CRP ≤ 3.2) | 72.4% | [4] |
| Clinical Remission (DAS28-CRP < 2.6) | 55.2% | [4] |
Clinical Efficacy in Ulcerative Colitis (U-ACHIEVE Trial)
The U-ACHIEVE trial assessed the efficacy of Upadacitinib in patients with moderately to severely active ulcerative colitis.
| Endpoint (Induction Week 8) | Placebo | Upadacitinib 45 mg | Reference |
| Clinical Remission (per full Mayo score) | 0.9% | 6.4% | [7] |
| Normalization of HRQoL Composite Endpoint | 5.5% | 18.9% | [7] |
| Endpoint (Maintenance Week 52) | Placebo | Upadacitinib 15 mg | Upadacitinib 30 mg | Reference |
| Clinical Remission (per full Mayo score) | 4.5% | 13.1% | 18.3% | [7] |
| Normalization of HRQoL Composite Endpoint | 8.7% | 22.3% | 24.0% | [7] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of JAK inhibitors like Upadacitinib.
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition
This protocol details the immunodetection of phosphorylated STAT3 to quantify the inhibitory effect of Upadacitinib on cytokine-induced signaling.[3]
Objective: To determine the dose-dependent inhibition of IL-6-induced STAT3 phosphorylation by Upadacitinib in a human cell line (e.g., HeLa or HepG2).
Materials:
-
HeLa or HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free DMEM
-
Upadacitinib (stock solution in DMSO)
-
Recombinant Human IL-6
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat cells with varying concentrations of Upadacitinib (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.[3]
-
-
Protein Extraction:
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal.
-
Plot the normalized p-STAT3 levels against the concentration of Upadacitinib to determine the IC50 value.
-
Protocol 2: Immunofluorescence for STAT3 Nuclear Translocation
This protocol allows for the visualization of STAT3 translocation from the cytoplasm to the nucleus upon cytokine stimulation and its inhibition by Upadacitinib.
Objective: To visually assess the inhibition of IL-6-induced STAT3 nuclear translocation by Upadacitinib.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Upadacitinib and IL-6
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA and 5% normal goat serum in PBS)[10]
-
Primary antibody: Rabbit anti-STAT3
-
Fluorophore-conjugated secondary antibody: Goat anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment:
-
Perform cell culture, serum starvation, Upadacitinib pre-treatment, and IL-6 stimulation as described in Protocol 1, but on cells grown on coverslips.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating coverslips in blocking solution for 1 hour at room temperature.[12]
-
Incubate with primary anti-STAT3 antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.[12]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images for DAPI (blue) and the secondary antibody fluorophore (e.g., green).
-
-
Data Analysis:
-
Visually inspect and compare the subcellular localization of STAT3 across different treatment conditions. In unstimulated or Upadacitinib-treated stimulated cells, STAT3 staining should be predominantly cytoplasmic. In IL-6 stimulated cells (vehicle control), STAT3 staining should show a significant shift to the nucleus.
-
Conclusion
Upadacitinib is a potent and selective JAK1 inhibitor that serves as a critical tool for dissecting the roles of JAK1-dependent cytokine signaling in various physiological and pathological processes. The data and protocols presented in this guide offer a foundational resource for researchers in immunology, inflammation, and drug development to explore the basic research applications of Upadacitinib and to design and execute experiments to further elucidate the intricacies of the JAK-STAT pathway.
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Table 32, Long-Term Efficacy Results (SELECT-MONOTHERAPY): Dichotomous Outcomes - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.abbvie.com [news.abbvie.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. ibidi.com [ibidi.com]
- 12. ptglab.com [ptglab.com]
An In-depth Technical Guide to the Pharmacology of Upadacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (B560087), marketed under the brand name Rinvoq, is a second-generation selective Janus kinase (JAK) inhibitor.[1] It is an orally administered therapeutic agent approved for the treatment of several chronic immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ankylosing spondylitis, Crohn's disease, and ulcerative colitis.[1][2] This guide provides a comprehensive overview of the pharmacology of upadacitinib, focusing on its mechanism of action, pharmacokinetics, and the experimental protocols utilized in its clinical development.
Core Mechanism of Action
Upadacitinib's therapeutic effects stem from its potent and selective inhibition of Janus kinase 1 (JAK1).[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[3][5]
The JAK-STAT Signaling Pathway
The binding of cytokines to their cell surface receptors triggers the activation of associated JAKs.[4][5] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Subsequently, JAKs phosphorylate the STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory.[4][5]
Upadacitinib competitively inhibits the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of STAT proteins.[4] This blockade of the JAK-STAT pathway leads to a broad reduction in the signaling of pro-inflammatory cytokines, thus ameliorating the chronic inflammation characteristic of autoimmune diseases.[4][5] Based on enzymatic and cellular assays, upadacitinib has demonstrated greater inhibitory potency for JAK1 over other JAK isoforms like JAK2, JAK3, and TYK2.[5]
Pharmacokinetics
The pharmacokinetic profile of upadacitinib has been characterized through multiple Phase I, II, and III clinical trials.[6][7] Both immediate-release (IR) and extended-release (ER) formulations have been developed, with the ER formulation allowing for once-daily dosing.[6][7]
Absorption
Following oral administration of the ER formulation, upadacitinib is absorbed with the time to maximum plasma concentration (Tmax) typically ranging from 2 to 4 hours.[1][7] The pharmacokinetics are dose-proportional over the clinically relevant dose range.[3][7] A high-fat meal has been shown to have a minimal effect on the overall exposure of the ER formulation.[7]
Distribution
Upadacitinib has a steady-state volume of distribution of 294 L, and it is approximately 52% bound to plasma proteins.[1][6]
Metabolism
The metabolism of upadacitinib is primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme, with a minor contribution from CYP2D6.[1][6] Co-administration with strong CYP3A4 inhibitors can increase upadacitinib exposure, while strong CYP3A4 inducers can decrease its exposure.[1][3]
Excretion
Upadacitinib is eliminated through both renal and fecal routes. Approximately 24% of the administered dose is excreted as unchanged drug in the urine and 38% in the feces.[1] The mean terminal elimination half-life of the ER formulation ranges from 8 to 14 hours.[1][3]
Quantitative Pharmacokinetic Parameters
| Parameter | Value | Formulation | Population |
| Tmax (median) | 2 - 4 hours | Extended-Release | Healthy Subjects |
| Terminal Half-life (t½) | 8 - 14 hours | Extended-Release | Healthy Subjects & RA Patients |
| Apparent Oral Clearance (CL/F) | 53.7 L/h | Extended-Release | Healthy Volunteers |
| Volume of Distribution (Vd/F) | 294 L | Extended-Release | Healthy Volunteers |
| Plasma Protein Binding | ~52% | Not specified | Not specified |
| Relative Bioavailability (ER vs. IR) | 76.2% | Extended-Release | Healthy Subjects |
Experimental Protocols
The clinical development of upadacitinib has involved numerous studies to evaluate its safety, efficacy, and pharmacokinetic properties. Below are representative methodologies for key types of experiments.
Phase I Pharmacokinetic Study Protocol
-
Objective : To assess the single- and multiple-dose pharmacokinetics, safety, and tolerability of upadacitinib in healthy subjects.
-
Study Design : A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
-
Methodology :
-
Subject Recruitment : Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Dosing : Subjects are randomized to receive single or multiple doses of upadacitinib (IR or ER formulation) or placebo.
-
Pharmacokinetic Sampling : Serial blood samples are collected at predefined time points post-dose.
-
Bioanalytical Method : Plasma concentrations of upadacitinib and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis : Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and t½. Population pharmacokinetic modeling may also be employed.[6]
-
Phase III Clinical Efficacy and Safety Trial Protocol (Example: Rheumatoid Arthritis)
-
Objective : To evaluate the efficacy and safety of upadacitinib in adult patients with moderately to severely active rheumatoid arthritis.
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled or active-comparator-controlled study.
-
Methodology :
-
Patient Population : Patients with a confirmed diagnosis of rheumatoid arthritis who have had an inadequate response to conventional or biologic disease-modifying antirheumatic drugs (DMARDs).
-
Randomization and Blinding : Patients are randomized to receive a specific dose of upadacitinib, placebo, or an active comparator (e.g., adalimumab) once daily for a defined treatment period.
-
Efficacy Assessments : The primary endpoint is typically the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20) at a specific time point (e.g., Week 12). Secondary endpoints may include ACR50/70 responses, Disease Activity Score 28 (DAS28-CRP), and radiographic progression.
-
Safety Monitoring : Adverse events, laboratory parameters, and vital signs are monitored throughout the study.
-
Conclusion
Upadacitinib is a selective JAK1 inhibitor that has demonstrated significant efficacy in the treatment of a range of immune-mediated inflammatory diseases. Its well-characterized pharmacokinetic profile supports once-daily oral administration, offering a convenient treatment option for patients. The extensive clinical development program has established a favorable benefit-risk profile for upadacitinib across its approved indications. Further research and clinical trials are ongoing to explore its potential in other inflammatory conditions.
References
- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 6. Population Pharmacokinetics of Upadacitinib Using the Immediate-Release and Extended-Release Formulations in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I–III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Upadacitinib With the Clinical Regimens of the Extended‐Release Formulation Utilized in Rheumatoid Arthritis Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Characteristics of Tumor Suppressor Protein p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of the tumor suppressor protein p53, a pivotal transcription factor in maintaining genomic stability. Understanding the intricate binding interactions of p53 with DNA and other proteins is fundamental for cancer biology research and the development of novel therapeutic strategies.
Introduction to p53
The p53 protein, often hailed as the "guardian of the genome," is a transcription factor encoded by the TP53 gene.[1][2] It plays a crucial role in preventing cancer formation by responding to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia.[3][4] Upon activation, p53 orchestrates a range of cellular responses, primarily cell cycle arrest, apoptosis (programmed cell death), and DNA repair, thereby preventing the proliferation of damaged cells.[1][5] The function of p53 is tightly regulated through its interactions with DNA and a host of other proteins.
Key Binding Partners of p53
The tumor suppressive functions of p53 are mediated through its ability to bind to specific DNA sequences and to interact with a multitude of regulatory proteins.
-
DNA Binding : p53 functions as a sequence-specific DNA-binding protein.[6] It recognizes a 20-base-pair consensus sequence consisting of two repeats of 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3', separated by a spacer of 0-13 base pairs.[7][8] This binding is crucial for the transcriptional activation of its target genes. The affinity of p53 for specific versus non-specific DNA sites differs by about one order of magnitude.[6][9] Binding to DNA is a dynamic process, often involving an "induced fit" mechanism where the protein undergoes a conformational change upon binding.[6][9]
-
Protein Interactions : p53's activity is modulated through a complex network of protein-protein interactions. A key regulator is the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels low in unstressed cells.[10][11] The interaction between p53 and MDM2 is a critical target for cancer therapeutics.[11][12] Other important binding partners include DNA repair proteins, components of the basal transcription machinery, and proteins involved in apoptosis signaling pathways.[3][13]
Quantitative Binding Characteristics
The affinity of p53 for its binding partners is a critical determinant of its biological activity. These interactions have been quantified using various biophysical techniques.
Table 1: p53 - Protein Binding Affinities
| Interacting Protein | p53 Construct | Method | Dissociation Constant (K_d) | Association Constant (K_A) | Reference |
| MDM2 | p53 peptide (residues 15-29) | Not Specified | 580 nM | - | [14] |
| MDM2 | Wild-type p53 | Not Specified | 60 - 700 nM | - | [15] |
| MDM2 | Mutant p53 (R175H) / p73 | SPR & AFS | ~10⁻⁷ M | - | [16] |
| SV40 Large T Antigen | Highly purified p53 | SPR | - | 2 x 10⁸ M⁻¹ | [13] |
| DNA Polymerase Alpha | Highly purified p53 | SPR | - | 1 x 10¹⁰ M⁻¹ | [13] |
| RPA (p70 subunit) | Highly purified p53 | SPR | - | 1 x 10⁸ M⁻¹ | [13] |
| RPA (smallest subunit) | Highly purified p53 | SPR | - | 4 x 10⁸ M⁻¹ | [13] |
SPR: Surface Plasmon Resonance; AFS: Atomic Force Spectroscopy
Table 2: p53 - DNA Binding Affinities
| DNA Sequence | p53 Construct | Method | Dissociation Constant (K_d) | Reference |
| Specific DNA | p53 (DNA binding & oligomerization domains) | Not Specified | Nanomolar range | [6] |
| DNA | p53 (DNA binding domain only) | Not Specified | Micromolar range | [6][9] |
| Consensus Binding Site | Full-length p53 | Fluorescence Anisotropy | Not specified, used for prediction algorithm | [7][17] |
Signaling Pathways Regulated by p53 Binding
Upon activation by cellular stress, p53 binds to the promoter regions of its target genes, initiating signaling cascades that determine the cell's fate.
p53-Mediated Apoptosis Pathway
If DNA damage is irreparable, p53 can trigger apoptosis to eliminate the potentially cancerous cell.[1] This is achieved through both transcription-dependent and independent mechanisms.[1][3] p53 transcriptionally activates pro-apoptotic genes like BAX, PUMA, and NOXA.[1] The BAX protein, for instance, promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[18][19] p53 also stimulates the expression of death receptors like Fas and DR5, engaging the extrinsic apoptosis pathway.[20][21]
Caption: p53-mediated apoptosis signaling pathway.
p53-Mediated Cell Cycle Arrest
In response to moderate DNA damage, p53 can temporarily halt the cell cycle to allow time for DNA repair.[5] This is primarily mediated by the transcriptional activation of the CDKN1A gene, which encodes the p21 protein.[5][22] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin-CDK complexes (e.g., Cyclin E/CDK2), which are essential for progression through the G1/S and G2/M phases of the cell cycle.[22][23][24] By inhibiting these complexes, p21 effectively enforces a checkpoint, preventing the replication of damaged DNA.[5]
Caption: p53-mediated G1/S cell cycle arrest pathway.
Experimental Protocols for Studying p53 Binding
Several robust methods are employed to investigate the binding characteristics of p53.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein (p53) and its binding partners from a cell lysate.[2][25][26]
Protocol Outline:
-
Cell Culture and Lysis: Culture cells (e.g., cells treated with a DNA damaging agent to induce p53) and lyse them with a non-denaturing lysis buffer to preserve protein interactions.[2]
-
Lysate Pre-clearing: Incubate the cell lysate with control IgG beads to minimize non-specific binding to the antibody or beads.[2]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to p53.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-p53-partner complexes.[2]
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.[2]
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Caption: General workflow for Co-Immunoprecipitation (Co-IP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used for real-time monitoring of biomolecular interactions, providing kinetic data such as association (k_a) and dissociation (k_d) rates, and the dissociation constant (K_d).[27][28]
Protocol Outline:
-
Chip Preparation: A ligand (e.g., p53) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: A solution containing the analyte (e.g., MDM2 or a DNA oligonucleotide) is flowed over the chip surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal.[12]
-
Dissociation Phase: A buffer is flowed over the chip to monitor the dissociation of the analyte-ligand complex.[12]
-
Regeneration: A specific solution is used to remove the bound analyte, regenerating the chip surface for the next cycle.
-
Data Analysis: The resulting sensorgram (SPR signal vs. time) is fitted to kinetic models to determine binding parameters.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment, including K_d, binding stoichiometry (n), and enthalpy (ΔH).[29][30]
Protocol Outline:
-
Sample Preparation: One binding partner (e.g., p53) is placed in the sample cell, and the other (the ligand, e.g., a DNA oligonucleotide) is loaded into a titration syringe.
-
Titration: The ligand is injected in small, precise aliquots into the sample cell containing p53.
-
Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) after each injection.[29]
-
Control Titration: A control experiment is performed by titrating the ligand into the buffer alone to account for the heat of dilution.[29]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to p53. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (K_d, n, ΔH).[29]
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Conclusion
The tumor suppressor p53 is a central hub in the cellular response to stress, and its function is inextricably linked to its binding characteristics. The ability of p53 to selectively bind to specific DNA sequences and to interact with a wide array of proteins allows for a nuanced and tightly regulated response to cellular damage. A thorough understanding of the quantitative and qualitative aspects of these interactions, facilitated by the experimental techniques outlined in this guide, is paramount for advancing our knowledge of cancer biology and for the rational design of therapeutics aimed at modulating the p53 pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An induced fit mechanism regulates p53 DNA binding kinetics to confer sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Algorithm for prediction of tumour suppressor p53 affinity for binding sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance measurements reveal stable complex formation between p53 and DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of the interaction between MDM2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of mutant p53 with p73: a Surface Plasmon Resonance and Atomic Force Spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Algorithm for prediction of tumour suppressor p53 affinity for binding sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 19. researchgate.net [researchgate.net]
- 20. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 22. cs.columbia.edu [cs.columbia.edu]
- 23. p53 Promotes Cell Survival Due to the Reversibility of its Cell Cycle Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. medicine.tulane.edu [medicine.tulane.edu]
- 26. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Upupup Protocol: Application & Methodology for Evaluating Compound-Y Effects on the FGP Signaling Pathway in HeLa Cells
For Research Use Only. Not for use in diagnostic procedures.
Application Notes
Introduction The Upupup™ protocol provides a standardized methodology for assessing the impact of novel therapeutic compounds on the Fictional Growth Pathway (FGP) in mammalian cell cultures. The FGP is a critical signaling cascade implicated in cell proliferation and survival, and its dysregulation is frequently observed in various cancer types. This protocol is optimized for the human cervical cancer cell line, HeLa, and utilizes a proprietary fluorescence-based reporter system to quantify pathway activation. This document details the application of the Upupup protocol for evaluating "Compound-Y," a novel FGP inhibitor.
Principle of the Method The protocol is based on a HeLa cell line stably transfected with a reporter plasmid. This plasmid contains the gene for a fluorescent protein under the control of a promoter that is specifically activated by the terminal transcription factor of the FGP pathway, "Factor-T." Upon activation of the FGP pathway, Factor-T translocates to the nucleus and initiates the transcription of the fluorescent reporter. The resulting fluorescence intensity is directly proportional to the level of FGP pathway activation. By treating the cells with Compound-Y and measuring the fluorescence, researchers can quantitatively assess the compound's inhibitory effects.
Applications
-
Drug Screening: High-throughput screening of compound libraries for potential inhibitors or modulators of the FGP pathway.
-
Mechanism of Action Studies: Elucidating the specific targets of novel compounds within the FGP cascade.
-
Dose-Response Analysis: Determining the potency and efficacy of therapeutic candidates by generating dose-response curves.
Quantitative Data Summary
The following table summarizes the results of an experiment where HeLa-FGP reporter cells were treated with varying concentrations of Compound-Y for 24 hours. FGP pathway activation was measured via fluorescence intensity and normalized to the vehicle control (0.1% DMSO).
Table 1: Dose-Dependent Inhibition of FGP Pathway Activation by Compound-Y
| Compound-Y Conc. (µM) | Mean Normalized Fluorescence (AU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.000 | 0.085 | 0% |
| 0.1 | 0.892 | 0.076 | 10.8% |
| 1 | 0.515 | 0.044 | 48.5% |
| 10 | 0.123 | 0.021 | 87.7% |
| 100 | 0.048 | 0.015 | 95.2% |
Experimental Workflow
The overall experimental process from cell seeding to data analysis is depicted in the workflow diagram below.
Detailed Experimental Protocol
1. Materials and Reagents
-
HeLa-FGP Reporter Cell Line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Compound-Y (stock solution in DMSO)
-
DMSO (vehicle control)
-
Clear-bottom, black-walled 96-well cell culture plates
-
Fluorescence plate reader (Excitation/Emission appropriate for the reporter)
2. Cell Seeding (Day 1)
-
Culture HeLa-FGP reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
3. Compound Treatment (Day 2)
-
Prepare serial dilutions of Compound-Y in complete medium. The final concentration of DMSO in all wells, including the vehicle control, should not exceed 0.1%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Compound-Y dilutions or vehicle control medium to the respective wells.
-
Return the plate to the incubator and incubate for 24 hours.
4. Data Acquisition (Day 3)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission filters for the reporter protein.
-
(Optional) After fluorescence reading, perform a cell viability assay to assess the cytotoxicity of the compound.
5. Data Analysis
-
Subtract the mean fluorescence of blank wells (medium only) from all experimental wells.
-
Normalize the fluorescence intensity of compound-treated wells to the mean of the vehicle-treated wells.
-
Calculate the percent inhibition for each concentration.
-
Plot the dose-response curve and calculate the IC₅₀ value if desired.
FGP Signaling Pathway
The diagram below illustrates the hypothetical Fictional Growth Pathway (FGP). Compound-Y is shown to inhibit Kinase-B, a critical intermediary in the cascade, thereby preventing the downstream activation of the transcription factor, Factor-T.
Upupup dosage and administration guidelines
Upupup: Application Notes and Protocols
Disclaimer: Upupup is a hypothetical drug substance. The following information, including all data, protocols, and guidelines, is for illustrative purposes only and is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
Upupup is a humanized IgG1 monoclonal antibody designed to target and neutralize the "Upstream Receptor 1" (UpR1). The UpR1 is a transmembrane receptor implicated in the pathogenesis of certain inflammatory diseases. By binding to the extracellular domain of UpR1, Upupup prevents the downstream signaling cascade initiated by the natural ligand, "Inflammo-stimulin," thereby reducing the inflammatory response. These notes provide essential guidelines for the preclinical and clinical application of Upupup.
Mechanism of Action and Signaling Pathway
Upupup exerts its therapeutic effect by blocking the Inflammo-stimulin/UpR1 signaling axis. Upon ligand binding, UpR1 dimerizes and activates the intracellular kinase JAK1, which in turn phosphorylates and activates the transcription factor STAT3. Phosphorylated STAT3 translocates to the nucleus and induces the expression of pro-inflammatory genes. Upupup competitively inhibits the binding of Inflammo-stimulin to UpR1, preventing this cascade.
Caption: The UpR1 signaling pathway and the inhibitory mechanism of Upupup.
Dosage and Administration Guidelines
The following tables summarize the proposed dosage and administration of Upupup based on hypothetical clinical trial data.
Table 1: Dosage Regimens in Clinical Trials
| Clinical Phase | Patient Population | Dosing Regimen | Route of Administration |
|---|---|---|---|
| Phase I | Healthy Volunteers | Single ascending doses: 0.5, 1, 3, 5, 10 mg/kg | Intravenous (IV) Infusion |
| Phase IIa | Mild-to-Moderate Disease | 3 mg/kg every 4 weeks (Q4W) | Intravenous (IV) Infusion |
| Phase IIb | Moderate-to-Severe Disease | 5 mg/kg Q4W or 10 mg/kg every 8 weeks (Q8W) | Subcutaneous (SC) Injection |
| Phase III | Moderate-to-Severe Disease | 150 mg fixed dose Q4W | Subcutaneous (SC) Injection |
Table 2: Recommended Therapeutic Dosage (Hypothetical)
| Indication | Induction Dose | Maintenance Dose | Route of Administration |
|---|
| Inflammatory Arthritis | 150 mg at Weeks 0, 2, and 4 | 150 mg every 4 weeks (Q4W) | Subcutaneous (SC) Injection |
Pharmacokinetic and Pharmacodynamic Data
Table 3: Summary of Pharmacokinetic (PK) Parameters (Data from a hypothetical single 5 mg/kg IV dose in healthy volunteers)
| Parameter | Mean Value | Standard Deviation | Unit |
|---|---|---|---|
| Cmax (Maximum Concentration) | 125.5 | 15.2 | µg/mL |
| Tmax (Time to Cmax) | 1.0 | 0.25 | hour |
| AUC(0-inf) (Area Under the Curve) | 35,400 | 4,100 | µg*h/mL |
| t1/2 (Terminal Half-life) | 21.5 | 3.1 | days |
| CL (Clearance) | 0.25 | 0.04 | L/day |
| Vd (Volume of Distribution) | 7.5 | 1.2 | L |
Table 4: Summary of Pharmacodynamic (PD) Data (Data from a hypothetical Phase IIb study at 5 mg/kg Q4W)
| Parameter | Measurement | Result |
|---|---|---|
| UpR1 Receptor Occupancy | Trough, Week 12 | > 95% saturation on circulating T-cells |
| Biomarker Reduction (serum IL-6) | Change from Baseline at Week 12 | -85% (p < 0.001 vs. placebo) |
Experimental Protocols
The following protocols are key for evaluating the properties of Upupup in a research setting.
Caption: General workflow for clinical sample analysis.
Protocol: Quantification of Upupup using Sandwich ELISA
Objective: To measure the concentration of Upupup in human serum.
Materials:
-
96-well high-binding microtiter plates
-
Capture Antibody: Anti-human IgG (Fc-specific)
-
Detection Antibody: Biotinylated anti-Upupup idiotype antibody
-
Standard: Purified Upupup reference standard
-
Substrate: Streptavidin-HRP and TMB substrate
-
Wash Buffer (PBS + 0.05% Tween-20)
-
Blocking Buffer (PBS + 1% BSA)
-
Stop Solution (2N H2SO4)
-
Plate reader (450 nm)
Methodology:
-
Coating: Coat wells with 1 µg/mL capture antibody in PBS overnight at 4°C.
-
Washing: Wash plates 3 times with Wash Buffer.
-
Blocking: Block non-specific sites with 200 µL/well of Blocking Buffer for 2 hours at room temperature (RT).
-
Standard/Sample Incubation: Wash plates. Add 100 µL of prepared Upupup standards and diluted serum samples to wells. Incubate for 2 hours at RT.
-
Detection: Wash plates. Add 100 µL of biotinylated detection antibody (e.g., at 0.5 µg/mL) to each well. Incubate for 1 hour at RT.
-
Enzyme Conjugation: Wash plates. Add 100 µL of Streptavidin-HRP (1:10,000 dilution) to each well. Incubate for 30 minutes at RT in the dark.
-
Development: Wash plates. Add 100 µL of TMB substrate. Incubate for 15-20 minutes at RT in the dark.
-
Stopping: Stop the reaction by adding 50 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve using a 4-parameter logistic fit and interpolate the concentrations of the unknown samples.
Protocol: UpR1 Receptor Occupancy by Flow Cytometry
Objective: To determine the percentage of UpR1 on the surface of target cells (e.g., CD4+ T-cells) that is bound by Upupup.
Materials:
-
Fresh whole blood or isolated PBMCs
-
Fluorochrome-conjugated antibodies: Anti-CD4, Anti-UpR1 (non-competing clone), and Upupup-conjugated fluorochrome (e.g., Alexa Fluor 647).
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Lysing Buffer (e.g., ACK Lysing Buffer)
-
Flow cytometer
Methodology:
-
Cell Preparation: Collect 100 µL of whole blood per condition.
-
Staining:
-
Total Receptor: Add a saturating concentration of a non-competing anti-UpR1 antibody (e.g., labeled with PE).
-
Bound Receptor: Add a fluorochrome-labeled anti-human IgG antibody that detects Upupup (e.g., labeled with AF647).
-
Cell Marker: Add anti-CD4 antibody (e.g., labeled with FITC).
-
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Lysis: Add 2 mL of Lysing Buffer to lyse red blood cells. Incubate for 10 minutes at RT.
-
Washing: Centrifuge cells (300 x g, 5 min), discard supernatant, and wash twice with FACS Buffer.
-
Acquisition: Resuspend cells in 300 µL of FACS Buffer and acquire on a flow cytometer. Gate on the CD4+ population.
-
Analysis:
-
Calculate the Mean Fluorescence Intensity (MFI) for both the total receptor (PE) and bound receptor (AF647) signals within the CD4+ gate.
-
Receptor Occupancy (%) = (MFI of Bound Receptor / MFI of Total Receptor) * 100.
-
Protocol: Cell-Based Neutralization Assay
Objective: To measure the ability of Upupup to inhibit Inflammo-stimulin-induced signaling in vitro.
Materials:
-
UpR1-expressing reporter cell line (e.g., HEK293 cells stably transfected with UpR1 and a STAT3-luciferase reporter construct).
-
Cell Culture Medium (DMEM + 10% FBS)
-
Recombinant human Inflammo-stimulin
-
Upupup antibody (and control IgG)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Antibody Preparation: Prepare serial dilutions of Upupup and control IgG in assay medium.
-
Incubation: Add the diluted antibodies to the cells. Incubate for 1 hour at 37°C.
-
Stimulation: Add Inflammo-stimulin to all wells (except for unstimulated controls) at a pre-determined EC80 concentration.
-
Incubation: Incubate the plate for 6 hours at 37°C to allow for reporter gene expression.
-
Lysis and Reading: Add luciferase assay reagent to each well according to the manufacturer's instructions. Read luminescence on a plate reader.
-
Analysis:
-
Normalize the data by setting the unstimulated control to 0% and the stimulated (no antibody) control to 100%.
-
Plot the percentage of inhibition against the Upupup concentration and calculate the IC50 value using a non-linear regression model.
-
Standard Operating Procedure for Upadacitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro characterization of Upadacitinib (B560087), a selective Janus kinase 1 (JAK1) inhibitor. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in the study of this compound.
Introduction
Upadacitinib (brand name Rinvoq®) is an orally administered, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT signaling pathway is a crucial intracellular cascade that transmits signals from various cytokines and growth factors, playing a key role in immune responses and hematopoiesis.[1] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Upadacitinib was designed to have greater selectivity for JAK1 over the other family members, with the aim of achieving a more favorable benefit-risk profile by targeting pro-inflammatory pathways while minimizing effects mediated by other JAKs.[1][2][3]
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation and phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, which causes them to dimerize and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and immunity.[4]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STATs.[5] By selectively inhibiting JAK1, Upadacitinib effectively modulates the signaling of numerous pro-inflammatory cytokines.[6]
Data Presentation: In Vitro Inhibitory Activity
The selectivity of Upadacitinib has been characterized using both biochemical (enzymatic) and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of Upadacitinib's potency against each JAK family member.
Table 1: Enzymatic Assay - Inhibitory Potency of Upadacitinib
| Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 43 | 1x |
| JAK2 | 120 | ~2.8x |
| JAK3 | 2,300 | ~53.5x |
| TYK2 | 4,700 | ~109.3x |
| Data sourced from enzymatic assays measuring the direct inhibition of recombinant human JAK kinase activity.[5][7] |
Table 2: Cellular Assay - Functional Inhibition by Upadacitinib
| Target Pathway | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 14 | 1x |
| JAK2 | 593 | ~42.4x |
| JAK3 | 1,820 | ~130x |
| TYK2 | 2,660 | ~190x |
| Data from engineered cell lines designed to assess the potency and selectivity of Upadacitinib on each individual kinase pathway.[2][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 value of Upadacitinib against JAK1 in a biochemical assay.
Principle: The assay measures the generation of ADP, a product of the kinase reaction, using a fluorogenic probe. Inhibition of JAK1 activity by Upadacitinib results in a decreased fluorescent signal.
Materials:
-
Human recombinant JAK1 enzyme
-
JAK1 Peptide Substrate
-
Ultra-Pure ATP
-
Upadacitinib (dissolved in DMSO)
-
JAK1 Assay Buffer
-
Fluorogenic Probe and Developing Solution (ADP detection kit)
-
96-well clear flat-bottom plate
-
Temperature-controlled plate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of Upadacitinib in DMSO, then dilute further in JAK1 Assay Buffer to achieve 10X the final desired concentrations.
-
Reaction Setup:
-
Add 10 µL of the diluted Upadacitinib or vehicle (DMSO) to the appropriate wells of the 96-well plate.
-
Prepare a master mix containing JAK1 Assay Buffer, ATP, and JAK1 Peptide Substrate.
-
Add 40 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of diluted JAK1 enzyme to all wells except the "Background Control".
-
-
Incubation: Mix the plate well and incubate at 37°C for 60 minutes.
-
Signal Development:
-
Prepare the ADP detection mix containing the fluorogenic probe and developing solution.
-
Add 40 µL of the detection mix to each well.
-
Incubate at 37°C for 15 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity at Ex/Em = 535/587 nm.
-
Data Analysis: Subtract the background control reading from all other readings. Plot the percent inhibition against the logarithm of Upadacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT3 Analysis by Western Blot
This protocol details the assessment of Upadacitinib's ability to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Human cell line responsive to IL-6 (e.g., TF-1)
-
Cell culture medium and supplements
-
Recombinant human IL-6
-
Upadacitinib (dissolved in DMSO)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TF-1 cells under standard conditions.
-
Starve cells of growth factors for 4-6 hours.
-
Pre-treat cells with varying concentrations of Upadacitinib (e.g., 0-1000 nM) for 1 hour.
-
Stimulate cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-pSTAT3 primary antibody overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total STAT3 and β-actin (loading control).
-
Quantify band intensities using densitometry software. Normalize the pSTAT3 signal to total STAT3 and then to the loading control.
-
Protocol 3: Cellular Phospho-STAT5 Analysis by Flow Cytometry
This protocol provides a method for quantifying the inhibition of cytokine-induced STAT5 phosphorylation at the single-cell level.
Principle: Flow cytometry is used to measure the fluorescence of intracellular antibodies specific to the phosphorylated form of STAT5. This allows for a quantitative analysis of signaling in heterogeneous cell populations.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-7
-
Upadacitinib (dissolved in DMSO)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorophore-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (Y694)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from whole blood.
-
Aliquot 1 x 10^6 cells per well into a 96-well plate.
-
Pre-treat cells with varying concentrations of Upadacitinib or vehicle for 1 hour at 37°C.
-
Stimulate cells with IL-7 (e.g., 20 ng/mL) for 15 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of Fixation Buffer.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge and discard the supernatant.
-
-
Permeabilization:
-
Resuspend cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash cells twice with Staining Buffer.
-
Resuspend cells in a cocktail of anti-CD3, anti-CD4, and anti-pSTAT5 antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash cells twice with Staining Buffer.
-
Resuspend in Staining Buffer and acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population, then on CD3+/CD4+ T cells.
-
Analyze the Mean Fluorescence Intensity (MFI) of the pSTAT5 signal within the T cell gate for each treatment condition to determine the extent of inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Upupup Kinase Assay: Application Notes and Protocols for High-Throughput Inhibitor Screening
Introduction
The Upupup Kinase, a critical component of the hypothetical "UP" signaling cascade, has been identified as a key regulator in various cellular processes. Dysregulation of Upupup Kinase activity is implicated in several disease states, making it a promising therapeutic target for drug development. This document provides a detailed protocol and application notes for a robust, high-throughput screening (HTS) assay for the identification and characterization of Upupup Kinase inhibitors. The assay is based on a luminescent format that measures the amount of ATP remaining in the reaction after kinase activity, providing a strong and reproducible signal.
Signaling Pathway
The Upupup Kinase is a serine/threonine kinase that acts downstream of the growth factor receptor "UP-Receptor". Upon ligand binding, the UP-Receptor dimerizes and autophosphorylates, leading to the recruitment and activation of the adaptor protein "UP-Adapt". UP-Adapt, in turn, activates Upupup Kinase, which then phosphorylates the downstream effector protein "UP-Effector", leading to a cellular response.
Caption: The "UP" Signaling Pathway.
Assay Principle
The Upupup Kinase assay is a luminescent-based assay that quantifies the activity of the Upupup Kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide. The kinase reaction is allowed to proceed for a defined period, after which a kinase detection reagent is added. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal directly proportional to the amount of remaining ATP. Therefore, a lower luminescent signal indicates higher kinase activity, as more ATP has been consumed. Conversely, in the presence of an effective inhibitor, kinase activity is reduced, less ATP is consumed, and the luminescent signal is higher.
Quantitative Data Summary
The following table summarizes the performance of the Upupup Kinase assay with three hypothetical inhibitor compounds. The IC50 value represents the concentration of an inhibitor at which 50% of the kinase activity is inhibited.
| Compound ID | Inhibitor Type | IC50 (nM) | Hill Slope | R² |
| UP-Inhib-01 | ATP-competitive | 15.2 | 1.1 | 0.992 |
| UP-Inhib-02 | Non-competitive | 89.7 | 0.9 | 0.985 |
| UP-Inhib-03 | Allosteric | 250.4 | 1.3 | 0.978 |
Experimental Workflow
The experimental workflow for the Upupup Kinase assay is designed for simplicity and scalability, making it suitable for high-throughput screening in 384-well plate formats.
Application Notes and Protocols for Western Blot Analysis: The "Up-Up-Up" Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting, or protein immunoblotting, is a cornerstone technique in molecular biology, biochemistry, and immunogenetics for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2][3][4] This method combines the protein-resolving power of gel electrophoresis with the high specificity of antibody-antigen interactions.[5][6] The "Up-Up-Up" protocol detailed herein provides a robust and reliable workflow for Western blot analysis, from sample preparation to data interpretation. These guidelines are intended for professionals in research and drug development to achieve high-quality, reproducible results.
The overall workflow of the Western blot technique involves four main stages:
-
Separation by Size : Proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
-
Transfer to a Solid Support : The separated proteins are transferred from the gel to a solid membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF).[4][5]
-
Immunoblotting : The target protein is identified using a specific primary antibody, which is then recognized by a secondary antibody conjugated to an enzyme.[1][7]
-
Visualization : The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal, such as chemiluminescence or fluorescence.[7][8]
Application: Analysis of the Anticipatory Unfolded Protein Response (a-UPR)
A key application of Western blotting is in the study of cellular signaling pathways, such as the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9] A specific branch of this is the anticipatory UPR (a-UPR). Western blot analysis is crucial for monitoring the activation of key markers in this pathway.
The a-UPR is primarily mediated by three ER transmembrane proteins: PERK, IRE1α, and ATF6. Upon activation, these sensors initiate downstream signaling cascades. Key markers to assess the activation of the a-UPR include:
-
Phospho-eIF2α (Ser51) : A downstream target of PERK, its phosphorylation is a key indicator of PERK activation.[9]
-
ATF4 : A transcription factor whose translation is induced upon eIF2α phosphorylation.[9]
-
CHOP : A pro-apoptotic transcription factor induced by ATF4.[9]
-
Cleaved ATF6α (p50) : The active form of ATF6α, which translocates to the nucleus to activate target genes.[9]
Experimental Protocols
Sample Preparation (Cell Lysate)
This protocol is designed for cultured cells.
Materials:
-
Cell culture dish
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer to each well.[9]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[9]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant, which contains the protein lysate, and transfer it to a fresh tube.[9][10]
-
Determine the protein concentration using a BCA protein assay kit.[9]
-
Prepare samples for loading by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[9]
SDS-PAGE (Gel Electrophoresis)
Materials:
-
Precast polyacrylamide gels (e.g., 4-15%) or hand-cast gels
-
Electrophoresis apparatus (gel tank, power supply)
-
1X Running Buffer
-
Protein molecular weight marker
-
Gel loading tips
Procedure:
-
Assemble the electrophoresis apparatus and fill it with 1X running buffer.[7]
-
Remove the combs from the gel and rinse the wells with running buffer.[7]
-
Load 20-30 µg of each protein sample and a molecular weight marker into the wells.[10]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[9]
Protein Transfer (Electroblotting)
Materials:
-
PVDF or nitrocellulose membrane
-
Filter paper
-
Transfer apparatus (wet or semi-dry)
-
1X Transfer Buffer
Procedure:
-
Cut the membrane and filter paper to the size of the gel.
-
If using a PVDF membrane, activate it by soaking in methanol (B129727) for 1 minute, followed by a brief rinse in deionized water and then soaking in 1X transfer buffer.[11]
-
Soak the gel, filter paper, and sponges in 1X transfer buffer for 10-15 minutes.[10]
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.
-
Place the sandwich into the transfer apparatus and fill with transfer buffer.
-
Perform the transfer at 100V for 1-2 hours at 4°C.[9]
Immunoblotting and Detection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibody (specific to the protein of interest)
-
Secondary antibody (conjugated to an enzyme like HRP, specific to the host species of the primary antibody)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
After transfer, wash the membrane twice with distilled water or 1x TBST. Do not let the membrane dry out.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9][12]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Incubate the membrane with the secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7][12]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane completely with the substrate for 1-5 minutes.[7][11]
-
Capture the chemiluminescent signal using an imaging system.[10]
Data Presentation
Quantitative analysis of Western blot data involves measuring the signal intensity of the protein bands.[13] This data is often normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Table 1: Quantitative Analysis of a-UPR Marker Activation
| Target Protein | Condition 1 (Control) | Condition 2 (Treated) | Fold Change (Treated/Control) |
| p-eIF2α (Normalized Intensity) | 1.00 | 3.52 | 3.52 |
| ATF4 (Normalized Intensity) | 1.00 | 4.15 | 4.15 |
| CHOP (Normalized Intensity) | 1.00 | 5.78 | 5.78 |
| Cleaved ATF6α (Normalized Intensity) | 1.00 | 2.89 | 2.89 |
| β-actin (Loading Control) | 1.00 | 1.02 | 1.02 |
Visualizations
Anticipatory Unfolded Protein Response (a-UPR) Signaling Pathway
Caption: a-UPR signaling pathway initiated by ER stress.
Up-Up-Up Western Blot Experimental Workflow
Caption: Overview of the Up-Up-Up Western Blot workflow.
References
- 1. Western blot - Wikipedia [en.wikipedia.org]
- 2. Elevating Scientific Precision with Western Blotting: A Key to Protein Analysis - RSIS International [rsisinternational.org]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. praxilabs.com [praxilabs.com]
- 5. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LabXchange [labxchange.org]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
Application Notes: Preparation of Stock Solutions for the Hypothetical Research Compound "Upupup"
Introduction
Accurate and consistent preparation of stock solutions is a cornerstone of reproducible scientific research. The concentration and purity of a stock solution directly impact the validity of experimental results. These application notes provide a detailed protocol for the preparation, storage, and quality control of stock solutions for the hypothetical novel compound "Upupup," intended for use in both in vitro and in vivo research settings. The following protocols are generalized and should be adapted based on the empirically determined characteristics of any new compound.
Compound Characteristics and Solubility
Prior to preparing a stock solution, it is essential to understand the physicochemical properties of the compound. The following table summarizes the hypothetical characteristics of "Upupup."
Table 1: Hypothetical Properties of Compound "Upupup"
| Property | Value | Notes |
| Molecular Weight (MW) | 475.52 g/mol | Use the exact MW from the Certificate of Analysis for calculations. |
| Appearance | White to off-white crystalline solid | Visually inspect for any deviation in color or form upon receipt. |
| Purity (HPLC) | >99.5% | Confirm purity from the lot-specific Certificate of Analysis. |
| Solubility (at 25°C) | ||
| DMSO | ≥ 100 mg/mL (≥ 210 mM) | Recommended solvent for primary stock solution. |
| Ethanol | ≥ 25 mg/mL (≥ 52 mM) | Can be used as an alternative solvent system. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.21 mM) | Insoluble in aqueous buffers; requires a co-solvent like DMSO. |
| Recommended Storage | ||
| Solid | -20°C, desiccated, protected from light | Stable for at least 24 months under these conditions. |
| In DMSO | -80°C in small-volume aliquots | Stable for at least 6 months. Avoid more than 3 freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock solution, which is ideal for long-term storage and subsequent dilution into working solutions.
Materials:
-
"Upupup" solid compound
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.01 mg)
-
Class II biological safety cabinet or chemical fume hood
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Safety First: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid "Upupup" powder and DMSO within a fume hood.
-
Calculate Required Mass: Use the following formula to determine the mass of "Upupup" needed to prepare the desired volume of a 50 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol)
-
Example for 1 mL of 50 mM stock: Mass (mg) = 50 mM × 1 mL × 475.52 g/mol = 23.78 mg
-
-
Weighing:
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 23.78 mg) of "Upupup" directly into the tube. Record the exact mass.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability at elevated temperatures first.
-
-
Sterilization (Optional): For cell-based assays requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter material is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, amber cryovials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name ("Upupup"), concentration (50 mM), solvent (DMSO), date of preparation, and your initials.
-
Store the aliquots upright in a labeled box at -80°C, protected from light.
-
Protocol 2: Preparation of a 10 µM Working Solution for Cell-Based Assays
This protocol describes the serial dilution of the master stock solution to a final working concentration for a typical cell culture experiment.
Materials:
-
50 mM "Upupup" master stock solution in DMSO
-
Sterile cell culture medium appropriate for your experiment
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thaw Master Stock: Remove one aliquot of the 50 mM "Upupup" stock from the -80°C freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Prepare Intermediate Dilution:
-
Perform a 1:100 dilution of the master stock to create a 500 µM intermediate solution.
-
Pipette 990 µL of sterile cell culture medium into a new microcentrifuge tube.
-
Add 10 µL of the 50 mM "Upupup" stock solution to the medium.
-
Vortex gently to mix thoroughly. Note: This intermediate dilution helps ensure the final DMSO concentration in the culture is low (e.g., <0.1%).
-
-
Prepare Final Working Solution:
-
Perform a 1:50 dilution of the intermediate solution to achieve the final 10 µM concentration.
-
For example, to treat cells in a well containing 1 mL of medium, add 20 µL of the 500 µM intermediate solution to 980 µL of medium in the well.
-
Mix gently by swirling the plate.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. In the example above, this would be 0.02% DMSO.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock preparation and a hypothetical mechanism of action for "Upupup."
Application Notes & Protocols: High-Throughput Screening for Modulators of the cGAS-STING Pathway Using UpApU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel therapeutic compounds. This document provides detailed application notes and protocols for utilizing a synthetic STING (Stimulator of Interferon Genes) agonist, UpApU, in HTS assays. The cGAS-STING signaling pathway is a critical component of the innate immune system, and its activation is a promising strategy for cancer immunotherapy and vaccine development. UpApU is a potent activator of this pathway, initiating a cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] These application notes will guide researchers in the development and execution of HTS assays to identify modulators of STING signaling.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infections, as well as cellular damage. Cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic dsDNA, leading to the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER).
Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (e.g., IFN-α and IFN-β). Activated STING also activates the IκB kinase (IKK) complex, leading to the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. The synthetic agonist UpApU bypasses the need for cGAS and directly activates STING, providing a robust tool for screening for pathway modulators.[1]
High-Throughput Screening Assay Workflow
The following workflow outlines a typical HTS campaign to identify inhibitors of UpApU-induced STING activation. This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an IRF3-responsive promoter.
References
Application Notes and Protocols for Measuring Upupup Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to measuring the efficacy of "Upupup," a novel inhibitor targeting the hypothetical "Up-regulated Unidentified Protein" (UUP). UUP is a critical kinase in the "Proliferation and Survival Pathway" (PSP), which is frequently dysregulated in various cancers. Inhibition of UUP by Upupup is expected to decrease cell viability, induce apoptosis, and reduce tumor growth. The following protocols and guidelines are designed to assist researchers in evaluating the preclinical efficacy of Upupup in relevant cancer models.
In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial assessment of a drug's activity in a controlled cellular environment. These assays provide crucial data on the direct effects of Upupup on cancer cells.[1][2][3]
Cell Viability Assays (MTT and MTS)
Cell viability assays are used to determine the dose-dependent effect of Upupup on cancer cell proliferation and cytotoxicity.[4][5] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of viable cells.[4][5][6]
Data Presentation: Dose-Response of Cancer Cell Lines to Upupup
| Cell Line | Upupup Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (MTS Assay) |
| Cancer Type A | 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 85 ± 3.8 | 88 ± 4.2 | |
| 1 | 52 ± 5.1 | 55 ± 4.9 | |
| 10 | 15 ± 2.9 | 18 ± 3.3 | |
| 100 | 5 ± 1.8 | 7 ± 2.1 | |
| Cancer Type B | 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.1 | 97 ± 3.9 | |
| 1 | 85 ± 3.9 | 88 ± 4.5 | |
| 10 | 60 ± 5.5 | 63 ± 5.1 | |
| 100 | 25 ± 3.7 | 28 ± 4.0 |
Experimental Protocol: MTT Assay [4][5][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of Upupup (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4][7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[4][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Experimental Protocol: MTS Assay [4][6][7]
-
Cell Seeding: Seed cancer cells as described for the MTT assay.
-
Compound Treatment: Treat cells with Upupup as described above.
-
Incubation: Incubate for the desired exposure time.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[6][7]
-
Absorbance Measurement: Record the absorbance at 490 nm.[6]
Apoptosis Assay (Annexin V Staining)
This assay determines whether the reduction in cell viability is due to the induction of apoptosis. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation: Apoptosis Induction by Upupup
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95 ± 2.5 | 3 ± 1.1 | 2 ± 0.8 |
| Upupup (10 µM) | 40 ± 3.8 | 45 ± 4.2 | 15 ± 2.9 |
Experimental Protocol: Annexin V-FITC/PI Staining [9][10]
-
Cell Treatment: Treat cells with Upupup at a concentration known to reduce viability (e.g., 10 µM) for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.[9]
Target Engagement and Pathway Modulation (Western Blot)
Western blotting is used to confirm that Upupup is engaging its target, UUP, and modulating the downstream signaling pathway.[11][12][13] This is assessed by measuring the phosphorylation status of UUP and its key downstream substrate, Protein-S.
Data Presentation: Effect of Upupup on the PSP Signaling Pathway
| Treatment | p-UUP (Normalized Intensity) | Total UUP (Normalized Intensity) | p-Protein-S (Normalized Intensity) | Total Protein-S (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.00 ± 0.15 | 1.00 ± 0.09 |
| Upupup (1 µM) | 0.45 ± 0.09 | 0.98 ± 0.07 | 0.52 ± 0.11 | 1.02 ± 0.10 |
| Upupup (10 µM) | 0.12 ± 0.05 | 1.01 ± 0.06 | 0.18 ± 0.07 | 0.99 ± 0.08 |
Experimental Protocol: Western Blot Analysis [11][12][14][15]
-
Cell Lysis: Treat cells with Upupup for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-UUP, total UUP, p-Protein-S, total Protein-S, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][13]
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.[12]
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the therapeutic efficacy and safety of Upupup in a whole-organism context.[16] Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[17][18]
Xenograft Tumor Growth Inhibition
This study assesses the ability of Upupup to inhibit the growth of tumors derived from human cancer cell lines implanted in mice.[17][18]
Data Presentation: Tumor Growth Inhibition by Upupup in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| Upupup (10 mg/kg) | 800 ± 180 | 46.7 |
| Upupup (30 mg/kg) | 350 ± 120 | 76.7 |
| Standard-of-Care | 500 ± 150 | 66.7 |
Experimental Protocol: Subcutaneous Xenograft Study [17][18][19]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude mice).[18]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[19]
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, Upupup at different doses, standard-of-care).
-
Drug Administration: Administer Upupup and control treatments according to the determined dosing schedule (e.g., daily oral gavage).[20]
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[21]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration.[19]
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: The "Proliferation and Survival Pathway" (PSP) inhibited by Upupup.
Experimental Workflow
Caption: Workflow for assessing the efficacy of Upupup.
Logical Relationship
Caption: Mechanism of action of Upupup leading to anti-tumor effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. sites.math.duke.edu [sites.math.duke.edu]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Upupup in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for studying the role of the novel protein, Upupup, in gene expression analysis. Upupup has been identified as a key nuclear protein that positively regulates the transcription of genes associated with cell cycle progression and proliferation. These guidelines will be invaluable for researchers in oncology, developmental biology, and drug discovery who are investigating cellular growth and developing targeted therapeutics.
Introduction to Upupup
Upupup is a recently discovered 55 kDa nuclear protein that functions as a transcriptional co-activator. It plays a crucial role in upregulating the expression of genes essential for the G1/S phase transition of the cell cycle. The expression of Upupup is tightly regulated and has been observed to be elevated in several types of cancer, making it a potential therapeutic target. Loss-of-function studies have indicated that depletion of Upupup leads to cell cycle arrest and apoptosis.
The Upupup Signaling Pathway
Upupup is a downstream effector of the Growth Factor Signaling Pathway. Upon binding of a growth factor to its receptor tyrosine kinase (RTK), a phosphorylation cascade is initiated, leading to the activation of the kinase PKB (Akt). Activated PKB phosphorylates Upupup, which promotes its translocation from the cytoplasm to the nucleus. In the nucleus, phosphorylated Upupup binds to the transcription factor E2F1, enhancing its ability to activate the transcription of target genes such as Cyclin E and CDK2.
Figure 1: The Upupup signaling pathway.
Quantitative Data on Upupup-Mediated Gene Expression
The following tables summarize data from experiments investigating the effect of Upupup on the expression of its target genes.
Table 1: Relative mRNA Expression of Target Genes upon Upupup Overexpression (qRT-PCR)
| Gene | Fold Change (Upupup Overexpression vs. Control) | p-value |
| Cyclin E | 4.2 ± 0.5 | < 0.01 |
| CDK2 | 3.8 ± 0.4 | < 0.01 |
| PCNA | 2.5 ± 0.3 | < 0.05 |
| GAPDH | 1.0 ± 0.1 | n.s. |
Table 2: Differentially Expressed Genes from RNA-Sequencing (Upupup Knockdown vs. Control)
| Gene | log2(Fold Change) | FDR |
| Cyclin E | -2.1 | < 0.001 |
| CDK2 | -1.9 | < 0.001 |
| E2F1 | -1.5 | < 0.01 |
| p21 | 1.8 | < 0.01 |
| BAX | 2.2 | < 0.001 |
Experimental Protocols
Protocol for Overexpression of Upupup in HEK293T Cells
This protocol describes the transient transfection of a plasmid encoding Upupup into HEK293T cells to study its effect on target gene expression.
Figure 2: Workflow for Upupup overexpression.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
6-well plates
-
Upupup expression plasmid (e.g., pCMV-Upupup-FLAG)
-
Empty vector control (e.g., pCMV-FLAG)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 HEK293T cells per well in a 6-well plate.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 250 µL of transfection complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours.
-
Harvesting: After 48 hours, wash the cells with PBS and harvest for downstream analysis (RNA or protein extraction).
Protocol for Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of mRNA levels of Upupup target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (for Cyclin E, CDK2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water for a final volume of 20 µL.
-
-
qPCR Program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Protocol for Western Blotting
This protocol describes the detection of Upupup and target protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-Upupup, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transfection efficiency | Suboptimal cell confluency, poor DNA quality | Ensure cells are 70-90% confluent, use high-quality plasmid DNA |
| High variability in qPCR results | Pipetting errors, poor RNA quality | Use calibrated pipettes, ensure RNA integrity (RIN > 8) |
| Weak or no signal in Western blot | Insufficient protein loading, low antibody concentration | Load more protein, optimize primary antibody dilution |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time, use a lower antibody concentration |
Application Notes: Detection of Apoptosis by Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and development. A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3][4] This application note describes a method for the detection and quantification of apoptotic cells using flow cytometry, based on the binding of Annexin V to exposed PS and the influx of propidium (B1200493) iodide (PI) in late-stage apoptotic and necrotic cells.[3][4]
Principle of the Assay
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS.[1][3][4][5] By conjugating Annexin V to a fluorochrome such as fluorescein (B123965) isothiocyanate (FITC), it can be used to identify cells in the early stages of apoptosis.[3][5] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[3] In late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[3][6] This dual-staining method allows for the differentiation of four cell populations:
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4][7]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4][7]
-
Necrotic cells: Annexin V-negative and PI-positive (this population is generally small).[8]
Signaling Pathway of Apoptosis
Figure 1: Simplified signaling pathway of apoptosis leading to phosphatidylserine exposure.
Experimental Protocol
This protocol is a general guideline for staining suspension cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085, Bio-Techne, Thermo Fisher Scientific).
-
Phosphate-Buffered Saline (PBS).
-
Deionized water.
-
Flow cytometer.
-
Microcentrifuge tubes.
Reagent Preparation:
-
10X Annexin V Binding Buffer: If a 10X stock is provided, dilute it to 1X with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of deionized water.[9]
-
Cell Preparation: Culture cells to the desired density. For apoptosis induction, treat cells with the appropriate stimulus for the desired time. Include both positive and negative control samples.[1]
Staining Procedure for Suspension Cells:
-
Harvest the cells and centrifuge at 300-400 x g for 5 minutes.[10]
-
Discard the supernatant and wash the cells twice with cold PBS.[7][9]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1][9]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.[6][9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9][11]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6][9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6][9]
-
Analyze the samples by flow cytometry within one hour.[3][12]
Experimental Workflow
Figure 2: Experimental workflow for Annexin V and PI staining of suspension cells.
Data Presentation
The data obtained from the flow cytometer can be quantified and presented in a tabular format for easy comparison between different treatment groups. The following table is an example of how to present the data from an experiment where a cancer cell line was treated with an apoptosis-inducing agent.
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Drug A (1 µM) | 75.8 ± 3.5 | 15.1 ± 1.8 | 9.1 ± 1.2 |
| Drug A (5 µM) | 42.1 ± 4.2 | 38.6 ± 3.9 | 19.3 ± 2.5 |
| Positive Control (Staurosporine) | 10.5 ± 1.5 | 45.3 ± 5.1 | 44.2 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.[13]
Logical Relationship of Cell Populations
Figure 3: Logical relationship between staining results and cell population classification.
Troubleshooting and Best Practices
-
Fresh Reagents: Always use fresh reagents to ensure optimal staining.[4]
-
Calcium Requirement: Annexin V binding to PS is calcium-dependent, so ensure the binding buffer contains an adequate concentration of CaCl2.[4]
-
Avoid Cell Aggregation: Ensure a single-cell suspension is obtained before staining to prevent clumps from blocking the flow cytometer.[4]
-
Time Sensitivity: Analyze samples as soon as possible (ideally within one hour) after staining, as prolonged incubation can lead to changes in the staining pattern.[3][4][12]
-
Protect from Light: Fluorochromes are sensitive to light, so keep samples protected from light during incubation and prior to analysis to prevent photobleaching.[3][4]
-
Controls: Always include unstained, single-stained (Annexin V only and PI only), and positive/negative controls to set up proper compensation and gates on the flow cytometer.[7]
References
- 1. kumc.edu [kumc.edu]
- 2. scispace.com [scispace.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bio-gems.com [bio-gems.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. abcam.cn [abcam.cn]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
The Role of Upupup (UPP-123) in Liver Organoid Culture Systems
APPLICATION NOTES AND PROTOCOLS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoids are three-dimensional (3D) structures grown from stem cells that self-organize to replicate the architecture and function of native organs.[1][2][3][4] This technology provides a powerful in vitro platform for developmental biology research, disease modeling, and drug discovery.[4][5] Liver organoids, in particular, offer a robust system to study liver development, model diseases such as steatosis and fibrosis, and screen for hepatotoxicity or drug efficacy.
Successful organoid culture relies on a precisely defined mixture of growth factors and signaling molecules that guide stem cell differentiation and self-organization.[4][6][7] "Upupup" (UPP-123) is a novel, recombinant peptide that has been identified as a potent agonist for the Fictional Receptor Tyrosine Kinase (FRTK) pathway. This pathway is hypothesized to be crucial for the commitment of hepatocyte progenitor cells and their subsequent maturation into functional, polarized hepatocytes. The addition of Upupup to liver organoid culture media has been shown to significantly accelerate organoid maturation, enhance metabolic function, and increase the expression of key hepatic markers.
These application notes provide a comprehensive overview of the role of Upupup in liver organoid systems, including its mechanism of action, protocols for its use, and expected outcomes.
Mechanism of Action: The FRTK Signaling Pathway
Upupup exerts its effects by binding to and activating the Fictional Receptor Tyrosine Kinase (FRTK). This initiates a downstream signaling cascade that is critical for hepatocyte differentiation and maturation.
Caption: Upupup activates the FRTK pathway, leading to hepatocyte maturation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Upupup on liver organoid development compared to standard culture conditions (without Upupup).
Table 1: Morphological and Growth Characteristics of Liver Organoids
| Parameter | Standard Conditions (Day 15) | + Upupup (100 ng/mL) (Day 15) | Fold Change |
| Average Organoid Diameter (µm) | 150 ± 25 | 250 ± 30 | 1.67 |
| Budding Efficiency (%) | 45 ± 5 | 85 ± 7 | 1.89 |
| Cystic Organoid Formation (%) | 30 ± 4 | < 5 | -6.00 |
Table 2: Gene Expression Analysis (qRT-PCR) of Hepatic Markers
| Gene Marker | Standard Conditions (Relative Expression) | + Upupup (100 ng/mL) (Relative Expression) | Fold Change |
| ALB (Albumin) | 1.0 | 5.2 ± 0.6 | 5.20 |
| TTR (Transthyretin) | 1.0 | 4.8 ± 0.5 | 4.80 |
| CYP3A4 | 1.0 | 7.5 ± 0.9 | 7.50 |
| AFP (Alpha-fetoprotein) | 1.0 | 0.2 ± 0.05 | -5.00 |
| KRT19 (Ductal Marker) | 1.0 | 0.4 ± 0.08 | -2.50 |
Table 3: Functional Assays of Mature Liver Organoids
| Functional Assay | Standard Conditions (Day 20) | + Upupup (100 ng/mL) (Day 20) | Fold Change |
| Albumin Secretion (ng/day/organoid) | 25 ± 5 | 120 ± 15 | 4.80 |
| CYP3A4 Activity (pmol/min/organoid) | 10 ± 2 | 65 ± 8 | 6.50 |
| Glycogen Storage (PAS Staining) | Low | High | N/A |
Experimental Protocols
Protocol 1: Generation and Maturation of Liver Organoids with Upupup
This protocol describes the generation of liver organoids from human pluripotent stem cells (hPSCs) and their subsequent maturation using Upupup.
Caption: Workflow for liver organoid generation and maturation with Upupup.
Materials:
-
hPSCs (e.g., H9 or patient-derived iPSCs)
-
mTeSR1™ medium
-
Geltrex™ or Matrigel®
-
Advanced DMEM/F12
-
B-27™ Supplement
-
N-2 Supplement
-
GlutaMAX™
-
Activin A, bFGF, BMP4, HGF, FGF10, Oncostatin M
-
Upupup (UPP-123)
-
ROCK inhibitor (Y-27632)
-
Collagenase Type IV
-
24-well tissue culture plates
Procedure:
-
hPSC Expansion: Culture hPSCs on Geltrex-coated plates in mTeSR1™ medium. Passage cells every 4-5 days.
-
Definitive Endoderm (DE) Induction:
-
When hPSCs reach 80% confluency, replace mTeSR1™ with DE Induction Medium (Advanced DMEM/F12, B-27™, GlutaMAX™, 100 ng/mL Activin A, 10 ng/mL bFGF).
-
Culture for 3 days, changing the medium daily.
-
-
Hepatoblast Spheroid Formation:
-
Dissociate DE cells into single cells using Collagenase Type IV.
-
Resuspend cells in Hepatoblast Formation Medium (Advanced DMEM/F12, B-27™, GlutaMAX™, 20 ng/mL BMP4, 10 ng/mL FGF10).
-
Plate 5,000 cells per well in a 96-well ultra-low attachment U-bottom plate.
-
Centrifuge at 100 x g for 3 minutes to form aggregates.
-
Culture for 5 days to form hepatoblast spheroids.
-
-
Embedding and Expansion:
-
Carefully collect the spheroids and resuspend them in cold liquid ECM (Matrigel or Geltrex) at a density of 50-100 spheroids per 50 µL.
-
Pipette 50 µL domes into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 20-30 minutes to polymerize the ECM.[8]
-
Add 500 µL of Expansion Medium (Advanced DMEM/F12, N-2, B-27™, GlutaMAX™, 50 ng/mL HGF).
-
Culture for 7 days, changing the medium every 2-3 days.
-
-
Maturation with Upupup:
-
After the expansion phase, switch to Maturation Medium (Advanced DMEM/F12, N-2, B-27™, GlutaMAX™, 20 ng/mL Oncostatin M).
-
Supplement the Maturation Medium with 100 ng/mL Upupup (UPP-123) .
-
Culture for at least 10-15 days, changing the medium every 2-3 days. Organoids should show a dense, non-cystic morphology with clear budding structures.
-
Protocol 2: Quantification of Albumin Secretion
This protocol uses an ELISA to measure the secretion of albumin, a key function of mature hepatocytes.
Procedure:
-
On the day of analysis (e.g., Day 20 of maturation), replace the medium in each well with 500 µL of fresh Maturation Medium (with or without Upupup).
-
Incubate the plate for 24 hours at 37°C.
-
After 24 hours, collect the entire volume of conditioned medium from each well.
-
Centrifuge the medium at 500 x g for 5 minutes to pellet any debris.
-
Use the supernatant to perform a human albumin ELISA according to the manufacturer's instructions.
-
After collecting the medium, lyse the organoids in the corresponding wells to quantify total protein content (e.g., using a BCA assay).
-
Normalize the albumin concentration to the total protein content or to the number of organoids per well to determine the secretion rate.
Protocol 3: CYP3A4 Activity Assay
This protocol measures the metabolic activity of the cytochrome P450 3A4 enzyme, a critical indicator of mature hepatocyte function.
Procedure:
-
Prepare a working solution of a fluorogenic CYP3A4 substrate (e.g., P450-Glo™) in Maturation Medium.
-
Aspirate the old medium from the organoid cultures.
-
Add the substrate-containing medium to each well.
-
Incubate for the time recommended by the assay manufacturer (typically 1-3 hours) at 37°C.
-
Transfer a small aliquot of the medium from each well to a white-walled 96-well plate.
-
Add the detection reagent to induce luminescence.
-
Read the luminescence on a plate reader.
-
Calculate CYP3A4 activity based on a standard curve and normalize to the number of organoids or total protein content.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Organoid Yield | Poor DE induction; Low cell viability after dissociation. | Verify DE markers (e.g., SOX17, FOXA2). Use ROCK inhibitor (Y-27632) during spheroid formation. |
| Predominantly Cystic Organoids | Insufficient maturation signals; Imbalance in signaling pathways. | Ensure correct concentration and activity of Upupup and Oncostatin M. Check for batch-to-batch variation in ECM. |
| Low Albumin Secretion / CYP Activity | Incomplete maturation; Suboptimal culture conditions. | Extend maturation period with Upupup. Ensure medium changes are performed consistently every 2-3 days. |
| Organoids Detaching from ECM Dome | ECM dome is too thin or has started to break down. | Ensure domes are at least 40-50 µL. Avoid directing pipette streams at the domes during medium changes. |
References
- 1. atcc.org [atcc.org]
- 2. atcc.org [atcc.org]
- 3. Frontiers | Organoids and Their Use in Modeling Gut Epithelial Cell Lineage Differentiation and Barrier Properties During Intestinal Diseases [frontiersin.org]
- 4. google.com [google.com]
- 5. Developments in gastrointestinal organoid cultures to recapitulate tissue environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. more.science [more.science]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Upupupide: A Novel mTOR Kinase Inhibitor - Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Upupupide is a potent and selective, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in cellular signaling.[1] It forms two distinct multiprotein complexes, mTORC1 and mTORC2, which integrate signals from growth factors, nutrients, and cellular energy status.[2][3] Dysregulation of the mTOR pathway is a hallmark of various human diseases, including cancer and metabolic disorders, making it a key therapeutic target.[4][5]
These application notes provide a practical guide for researchers utilizing Upupupide to investigate the mTOR signaling pathway. Detailed protocols for cell-based assays and in vitro kinase activity measurements are included, along with representative data to guide experimental design and interpretation.
Mechanism of Action
Upupupide exerts its inhibitory effect by targeting the kinase domain of mTOR, thereby blocking the phosphorylation of its key downstream substrates. This leads to the suppression of both mTORC1 and mTORC2 activity. Inhibition of mTORC1 disrupts protein synthesis by preventing the phosphorylation of p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[1] Inhibition of mTORC2 primarily blocks the phosphorylation of Akt at Serine 473, which is crucial for promoting cell survival.[3]
The following diagram illustrates the position of Upupupide within the mTOR signaling cascade.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Upupupide
| Kinase | IC₅₀ (nM) |
| mTOR | 15.2 |
| PI3Kα | 1,250 |
| Akt1 | >10,000 |
| S6K1 | >10,000 |
Data represents the mean of three independent experiments.
Table 2: Anti-proliferative Activity of Upupupide in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) after 72h |
| PC-3 | Prostate Cancer | 85 |
| MCF-7 | Breast Cancer | 110 |
| U-87 MG | Glioblastoma | 95 |
| A549 | Lung Cancer | 250 |
Cell viability was assessed using the MTT assay.
Experimental Protocols
The following diagram outlines the general workflow for characterizing the cellular effects of Upupupide.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC₅₀ value of Upupupide by measuring its effect on cell proliferation.
Materials:
-
Cancer cell lines (e.g., PC-3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Upupupide stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Upupupide in culture medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Upupupide dose.[6]
-
Remove the medium from the wells and add 100 µL of the prepared Upupupide dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the Upupupide concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol assesses the inhibitory effect of Upupupide on the phosphorylation of key mTOR substrates.[6][7]
Materials:
-
6-well plates
-
Upupupide stock solution (10 mM in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Upupupide (e.g., 10, 100, 1000 nM) and a vehicle control (DMSO) for 2-4 hours.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[6] Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5] Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 6-10% SDS-polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.[5][8]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times for 10 minutes each with TBST.[5] d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[5] Analyze band intensities relative to total protein and loading controls (e.g., GAPDH).
Protocol 3: In Vitro mTOR Kinase Assay
This protocol directly measures the ability of Upupupide to inhibit the kinase activity of purified mTOR.[9][10]
Materials:
-
Active, purified mTOR enzyme
-
Inactive GST-tagged substrate (e.g., GST-4E-BP1 or GST-S6K1).[11]
-
Upupupide
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).[10]
-
ATP solution (100 µM in kinase buffer)
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-substrate antibody (e.g., anti-phospho-4E-BP1 (Thr37/46))
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Active mTOR enzyme (e.g., 250 ng)
-
Upupupide at various concentrations (or DMSO vehicle control)
-
Kinase assay buffer
-
-
Pre-incubate for 15 minutes on ice to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the inactive substrate (e.g., 1 µg GST-4E-BP1) and ATP solution to start the reaction.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle shaking.[9][10]
-
Terminate Reaction: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate to detect the level of phosphorylation. Quantify band intensity to determine the extent of inhibition at each Upupupide concentration and calculate the IC₅₀.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Flow Cytometry Experiments
This guide provides solutions to common problems researchers, scientists, and drug development professionals encounter during flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal weak or absent?
A weak or nonexistent signal can stem from several issues, including problems with the staining protocol, instrument settings, or the reagents themselves.[1][2]
Troubleshooting Steps:
-
Instrument and Reagent Check:
-
Ensure the correct lasers and filters are selected for your chosen fluorochromes.[1][3]
-
Verify that the primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary).[1]
-
Confirm antibodies have been stored correctly to prevent degradation and avoid repeated freeze-thaw cycles.[1][2][4]
-
-
Protocol Optimization:
-
Antibody Concentration: Titrate your antibody to determine the optimal concentration; too little antibody will result in a weak signal.[2]
-
Incubation: Increase the antibody incubation time to allow for sufficient binding.[1]
-
Target Expression: Confirm that your target protein is expressed in the cell type you are analyzing. If expression is low, consider using a signal amplification step or a brighter fluorochrome.[1][2]
-
Intracellular Staining: If targeting an intracellular protein, ensure you have used the appropriate fixation and permeabilization method.[1][3]
-
-
Instrument Settings:
-
Increase the detector gain (voltage) to amplify the signal. Be mindful that excessively high gain can increase background noise.[1]
-
Q2: What causes high background or non-specific staining?
High background can obscure positive signals and is often caused by non-specific antibody binding, cellular autofluorescence, or issues with sample preparation and washing steps.[5]
Troubleshooting Steps:
-
Reduce Non-Specific Binding:
-
Fc Blocking: Pre-incubate cells with an Fc blocking reagent to prevent antibodies from binding to Fc receptors on cells like macrophages and B cells.[5][6]
-
Antibody Titration: Use the optimal, pre-determined concentration of your antibody. Excess antibody can lead to non-specific binding.
-
Washing: Increase the number of wash steps after antibody incubation to remove unbound antibodies.[3][5]
-
-
Manage Autofluorescence and Dead Cells:
-
Viability Dye: Always include a viability dye to exclude dead cells from your analysis, as they tend to bind antibodies non-specifically and are often highly autofluorescent.[5][7][8]
-
Controls: Run an unstained control sample to measure the baseline autofluorescence of your cells.[5]
-
Fluorochrome Choice: For highly autofluorescent cells, consider using fluorochromes that emit in the red or far-red spectrum.[7]
-
-
Proper Controls:
-
Use an isotype control, which is an antibody of the same immunoglobulin class and conjugate but does not target your protein of interest. This helps determine the level of background staining from non-specific antibody binding.
-
Q3: My compensation looks incorrect, leading to "smeared" or correlated data. What should I do?
Incorrect compensation settings are a frequent source of error, creating artificial correlations between parameters. This is caused by the spectral overlap of one fluorochrome's emission into a detector intended for another.[9]
Troubleshooting Steps:
-
Verify Compensation Controls: The accuracy of automated compensation depends entirely on the quality of your single-stain controls.[10]
-
One Tube, One Color: Each compensation control must be stained with only one fluorochrome.
-
Brightness Matters: The positive signal in your single-stain control must be at least as bright as the signal you expect in your fully stained experimental sample.[11]
-
Matching Reagents: Use the exact same fluorochrome for the control as in the experiment (e.g., do not use a FITC control to compensate for a GFP signal).[11]
-
Treat Controls and Samples Identically: Your controls should undergo the same preparation steps (e.g., fixation, permeabilization) as your experimental samples, as these steps can alter a fluorochrome's spectral properties.[11]
-
-
Re-run Controls: If you suspect an issue, the most reliable solution is to prepare a fresh, accurate set of compensation controls and re-apply the new compensation matrix to your data.[10] Manual adjustments to the compensation matrix are highly discouraged for multi-color experiments as they can introduce new artifacts.[12]
Q4: Why is my event rate low or my acquisition rate decreasing?
A low or falling event rate can be caused by a sample that is too dilute, cells clumping together, or a blockage in the instrument's fluidics system.
Troubleshooting Steps:
-
Check Cell Concentration: Ensure your sample has an adequate cell concentration, typically recommended to be at least 1x10⁶ cells/mL.[2] If the sample is too dilute, centrifuge the cells and resuspend them in a smaller volume.
-
Prevent and Remove Clumps:
-
Gently mix or pipette the sample before running it on the cytometer to break up cell doublets.
-
For samples prone to clumping, filter them through a 30-40 µm nylon mesh before acquisition.
-
-
Instrument Maintenance: If the issue persists across multiple samples, the instrument's fluidics may be blocked. Run standard cleaning or debubbling procedures as recommended by the manufacturer.
Quantitative Data Summary Tables
Table 1: Recommended Cell Concentrations for Acquisition
| Sample Status | Minimum Concentration | Optimal Concentration | Maximum Concentration |
|---|---|---|---|
| Standard Analysis | 0.5 x 10⁶ cells/mL | 1 - 5 x 10⁶ cells/mL | 10 x 10⁶ cells/mL |
| Rare Event Analysis | 1 x 10⁷ cells/mL | 2 - 5 x 10⁷ cells/mL | > 5 x 10⁷ cells/mL |
Table 2: Common Viability Dyes and Their Properties
| Dye | Excitation (nm) | Emission (nm) | Notes |
|---|---|---|---|
| Propidium Iodide (PI) | 488 | 617 | Cannot be used after fixation.[13] Must remain in the buffer during acquisition.[14] |
| 7-AAD | 488 | 647 | Cannot be used after fixation.[13] Intercalates with DNA.[14] |
| Fixable Viability Dyes | Various | Various | Covalently binds to amines; compatible with fixation and permeabilization protocols.[14] |
| DAPI | ~358 | ~461 | Can be used as a viability dye for unfixed cells. |
Experimental Protocols
Protocol: Staining with a Fixable Viability Dye
This protocol is essential for excluding dead cells from analysis, especially when performing intracellular staining.[14]
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS), azide-free and protein-free
-
Fixable Viability Dye (FVD)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-5% BSA)
Procedure:
-
Prepare a single-cell suspension.
-
Wash the cells twice with azide-free and protein-free PBS.
-
Resuspend the cell pellet at a concentration of 1–10 x 10⁶ cells/mL in the azide- and protein-free PBS.
-
Add 1 µL of the FVD for every 1 mL of cell suspension and vortex immediately.
-
Incubate the cells for 30 minutes at 4°C, protected from light.
-
Wash the cells once or twice with Flow Cytometry Staining Buffer to remove excess dye.
-
The cells are now ready for subsequent steps, such as surface staining, fixation, and permeabilization.
Visual Guides and Workflows
Caption: Troubleshooting workflow for weak or no signal in flow cytometry.
Caption: The core principles for creating accurate compensation controls.
Caption: Overview of a typical experimental workflow for flow cytometry.
References
- 1. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 5. biocompare.com [biocompare.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 11. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 12. Best Practices In Flow Cytometry Compensation Methodologies - ExpertCytometry [expertcytometry.com]
- 13. cytometry.org [cytometry.org]
- 14. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
optimizing Upupup concentration for assays
Welcome to the technical support center for Upupup, a novel tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Upupup in various assays. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful integration of Upupup into your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Upupup in a cell-based assay?
A1: For most cell lines, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the specific cell line and the expression level of the target kinase. We advise performing a dose-response curve to determine the IC50 value for your specific experimental system.
Q2: How should I dissolve and store Upupup?
A2: Upupup is supplied as a lyophilized powder. For a stock solution, we recommend dissolving Upupup in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your desired cell culture medium immediately before use.
Q3: What is the mechanism of action for Upupup?
A3: Upupup is a potent and selective ATP-competitive inhibitor of the novel tyrosine kinase, TK-X. By binding to the ATP-binding pocket of the TK-X kinase domain, Upupup prevents the phosphorylation of downstream substrates, thereby inhibiting the TK-X signaling pathway.
Troubleshooting Guide
Q1: I am observing high background signal in my kinase assay. What could be the cause?
A1: High background signal can be attributed to several factors. One common reason is non-specific binding of Upupup at high concentrations. We recommend optimizing the concentration of Upupup by performing a dose-response experiment. Additionally, ensure that your wash steps are sufficient to remove any unbound inhibitor. See the workflow diagram below for a general troubleshooting guide.
Q2: My dose-response curve for Upupup is flat, showing no inhibition. What should I do?
A2: A flat dose-response curve suggests a lack of inhibitory activity at the tested concentrations. This could be due to several reasons:
-
Incorrect Concentration Range: The concentrations tested may be too low. Try extending the concentration range up to 100 µM.
-
Cell Viability: High concentrations of Upupup may be causing cell death, leading to inaccurate readings. Perform a cell viability assay in parallel.
-
Inactive Compound: Ensure the Upupup stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q3: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results often stem from minor variations in experimental protocol. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Automate Liquid Handling: Use automated pipetting systems to minimize volume variations.
-
Consistent Incubation Times: Adhere strictly to the specified incubation times for all steps.
Experimental Protocols
Protocol 1: Dose-Response Curve for Upupup in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of Upupup in cell culture medium, starting from a high concentration of 200 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted Upupup or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assay: Perform the desired kinase activity assay (e.g., using a luminescent kinase assay kit).
-
Data Analysis: Plot the assay signal against the logarithm of the Upupup concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Appendices
Table 1: Recommended Upupup Concentration Ranges for Various Assays
| Assay Type | Cell Line | Recommended Starting Concentration | Notes |
| Cell Viability | HeLa | 1 - 50 µM | Monitor for cytotoxicity at higher concentrations. |
| Kinase Activity | A549 | 0.1 - 20 µM | The optimal range may vary based on the assay kit. |
| Western Blot | HEK293 | 5 - 25 µM | Ensure sufficient incubation time for target modulation. |
Table 2: Example IC50 Values for Upupup in Different Cell Lines
| Cell Line | IC50 (µM) | Assay Type |
| HeLa | 5.2 | Luminescent Kinase Assay |
| A549 | 2.8 | TR-FRET Assay |
| HEK293 | 8.1 | In-Cell Western |
Upupup Signaling Pathway
The diagram below illustrates the proposed signaling pathway of the TK-X kinase and the inhibitory action of Upupup.
Upupup Technical Support Center: Solubility Issues
Welcome to the technical support center for Upupup. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the aqueous solubility of Upupup.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Upupup under standard conditions?
A1: Upupup is a hydrophobic molecule and is classified as a poorly soluble compound. Its thermodynamic solubility in aqueous buffer (PBS, pH 7.4) at 25°C is typically less than 1 µg/mL. Kinetic solubility is generally higher but can be variable depending on the experimental conditions.[1][2][3] For specific solubility data in different solvents, please refer to Table 1.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of Upupup?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM) of Upupup.[4][5] Ensure you are using anhydrous, sterile-filtered DMSO to prevent degradation and variability.[4]
Q3: How should I store Upupup stock solutions?
A3: To maintain stability and prevent precipitation, stock solutions of Upupup in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles, as this can cause the compound to fall out of solution.[5][6][7]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility measures the concentration of a compound when it first precipitates after being rapidly added to an aqueous buffer from a concentrated organic stock (like DMSO). It's a high-throughput measurement often used in early discovery for screening.[1][2][8]
-
Thermodynamic solubility is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with an aqueous buffer over a longer period (e.g., 24 hours). This is a more accurate measure used in later-stage development.[1][2][3][8]
Troubleshooting Guides
Issue 1: My Upupup stock solution precipitates immediately upon dilution in aqueous buffer or cell culture media.
This is a common issue known as "crashing out," which occurs when the concentration of Upupup exceeds its solubility limit in the final aqueous environment.[9]
Question: I dissolved Upupup in DMSO, but when I add it to my media, a precipitate forms instantly. What's happening and how can I fix it?
Answer: This happens because the rapid dilution of the DMSO stock into the aqueous media causes a solvent polarity shock, drastically reducing Upupup's solubility.[5][9]
Troubleshooting Workflow
Issue 2: My media containing Upupup appears clear initially but becomes cloudy or forms crystals after incubation.
This delayed precipitation can be caused by several factors related to the stability of the solution over time.
Question: My experiment with Upupup looked fine at the start, but after 24 hours in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation can result from temperature fluctuations, media evaporation, or interactions between Upupup and media components over time.[6][7][10]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Metastable Concentration | The initial concentration was in a supersaturated state (above thermodynamic solubility) and crashed out as it equilibrated over time.[11] | Lower the final working concentration of Upupup. Pre-equilibrate the diluted compound solution at 37°C before adding to cells. |
| Media Evaporation | In long-term cultures, water can evaporate from the media, increasing the effective concentration of Upupup beyond its solubility limit.[6][10] | Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Removing culture vessels from the incubator repeatedly can cause temperature cycling, which may decrease compound solubility.[6][7][10] | Minimize the time that plates are outside the incubator. When possible, perform additions and media changes inside a heated, humidified enclosure. |
| pH Shift | Cellular metabolism can cause the pH of the culture medium to decrease, which may affect the solubility of pH-sensitive compounds.[6] | Ensure your medium contains a stable buffering system (e.g., HEPES) and that the incubator's CO2 level is correctly calibrated for the bicarbonate concentration in your medium.[6] |
Data & Protocols
Data Presentation
Table 1: Solubility of Upupup in Various Solvents
This table summarizes the approximate kinetic solubility of Upupup in common laboratory solvents and buffers at 25°C.
| Solvent/Buffer | Composition | Solubility (µg/mL) | Solubility (µM)¹ | Notes |
| DMSO | 100% | > 10,000 | > 25,000 | Recommended for primary stock solution. |
| Ethanol | 100% | ~2,500 | ~6,250 | Use caution; can be toxic to cells at higher concentrations. |
| PBS | pH 7.4 | < 1.0 | < 2.5 | Very low thermodynamic solubility. |
| PBS + 0.5% DMSO | pH 7.4 | ~5 | ~12.5 | Kinetic solubility; precipitation likely over time. |
| DMEM + 10% FBS | pH ~7.4 | ~8-10 | ~20-25 | Serum proteins can help stabilize the compound.[12] |
| PBS + 5% Tween® 80 | pH 7.4 | ~50 | ~125 | Surfactant-based solubilization.[4][13] |
¹ Calculations based on a hypothetical molecular weight of 400 g/mol for Upupup.
Table 2: Alternative Solubilization Strategies
If standard dilution protocols fail, consider these advanced formulation strategies.[14][15][16][17]
| Strategy | Mechanism | Suitability | Considerations |
| Cyclodextrins | Forms an inclusion complex where the hydrophobic Upupup molecule sits (B43327) inside the hydrophilic cyclodextrin (B1172386) cavity.[16][18] | Aqueous buffers, in vitro assays | Can sometimes interfere with compound-target binding. Requires optimization of cyclodextrin type and concentration. |
| Surfactants | Forms micelles that encapsulate Upupup, increasing its apparent solubility in aqueous solutions.[4][13] | In vitro assays | Can disrupt cell membranes at higher concentrations. Must be tested for assay interference. Examples: Tween® 80, Poloxamers.[4] |
| Solid Dispersions | Disperses Upupup molecules within a solid polymer matrix, which can enhance dissolution upon contact with aqueous media.[14][15][17] | Oral formulations, preclinical studies | Requires specialized formulation equipment (e.g., spray dryer, hot-melt extruder). |
| Lipid-Based Formulations | Dissolves Upupup in oils or lipids to form self-emulsifying drug delivery systems (SEDDS).[15][18] | In vivo oral dosing | Primarily for improving bioavailability, not typically used for in vitro cell culture experiments. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry/Turbidimetry)
This high-throughput method is used to estimate solubility during early-stage screening.[1][8]
-
Prepare Stock Solution: Create a 10 mM stock solution of Upupup in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the Upupup stock solution in DMSO.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well plate containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[8]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[1][19]
-
Analysis: The lowest concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.
Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay
This method determines the true equilibrium solubility and is considered the gold standard.[3][8]
-
Add Excess Compound: Add an excess amount of solid, crystalline Upupup (enough to ensure saturation) to a vial containing a precise volume of the test buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1][8]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clear supernatant in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: Determine the concentration of Upupup in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve. This concentration represents the thermodynamic solubility.
Visualization of Key Factors
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. researchgate.net [researchgate.net]
Upupup Signal-to-Noise Ratio: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting protocols and frequently asked questions to enhance the signal-to-noise ratio in experiments involving the Upupup signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low or non-existent Upupup signal in my Western Blots?
A low signal for Upupup can stem from several factors. Firstly, ensure that your cell lysate has sufficient concentration of the Upupup protein, which can be influenced by cell type, confluency, and treatment conditions. Secondly, inefficient protein transfer from the gel to the membrane is a common issue; confirm transfer efficiency using a total protein stain like Ponceau S. Finally, suboptimal antibody concentrations are a frequent cause. Both primary and secondary antibodies must be used at their ideal dilutions, which often require empirical testing.
Q2: I'm observing high background in my immunofluorescence (IF) staining for Upupup. How can I reduce it?
High background in IF can obscure the specific signal. A critical first step is to optimize your blocking step. Using a blocking buffer containing 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS for at least one hour is recommended. Additionally, ensure your primary and secondary antibodies are diluted sufficiently, as overly concentrated antibodies can bind non-specifically. Finally, thorough washing steps between antibody incubations are crucial; we recommend at least three washes of five minutes each with PBS containing 0.1% Tween 20.
Q3: My Upupup protein appears at a different molecular weight on my Western Blot than expected. What does this indicate?
This discrepancy can be due to post-translational modifications (PTMs) such as phosphorylation, glycosylation, or ubiquitination, which increase the protein's apparent molecular weight. To confirm if PTMs are the cause, you can treat your lysates with enzymes that remove these modifications (e.g., phosphatases or glycosidases) prior to running the gel. Alternatively, the issue could be related to splice variants of the Upupup protein being expressed in your specific cell model.
Q4: Can I use the same anti-Upupup primary antibody for both immunohistochemistry (IHC) and Western Blotting?
While possible, it is not always guaranteed. An antibody's performance is highly dependent on the epitope it recognizes. In Western Blotting, proteins are typically denatured, exposing linear epitopes. In IHC, the protein is in its more native, folded conformation, meaning conformational epitopes are often targeted. An antibody that recognizes a linear epitope may work in both applications, but one that targets a conformational epitope will likely fail in Western Blotting. Always refer to the antibody's datasheet for validated applications.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Optimizing Primary Antibody Dilution for Upupup Western Blotting
This protocol provides a systematic approach to determining the optimal primary antibody concentration to maximize the specific signal for Upupup while minimizing background noise.
Methodology:
-
Prepare Lysates: Prepare cell lysates from a positive control cell line known to express high levels of Upupup and a negative control line.
-
Gel Electrophoresis: Load 20-30 µg of protein from each lysate into multiple lanes of a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with a Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Antibody Incubation (Dot Blot Array): Cut the membrane into strips, ensuring each strip contains both positive and negative control lanes. Incubate each strip overnight at 4°C with a different dilution of the anti-Upupup primary antibody. A good starting range is 1:250, 1:500, 1:1000, 1:2000, and 1:5000.
-
Washing: Wash each strip three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate all strips with the same concentration of a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blots. The optimal dilution is the one that gives the strongest signal in the positive control lane with the lowest signal in the negative control lane.
Protocol 2: Improving Upupup Signal via Heat-Induced Epitope Retrieval (HIER) for Immunofluorescence
This protocol is designed for situations where the Upupup signal is weak in formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells, often due to epitope masking by fixation.
Methodology:
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize with xylene and rehydrate through a graded series of ethanol (B145695) washes. For fixed cells, proceed directly to step 2.
-
Antigen Retrieval:
-
Pre-heat a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) in a water bath or steamer to 95-100°C.
-
Immerse the slides in the heated retrieval solution.
-
Incubate for 20-40 minutes. Do not allow the solution to boil away.
-
Remove the container from the heat source and allow it to cool on the benchtop for at least 20 minutes with the slides still inside.
-
-
Permeabilization & Blocking:
-
Rinse the slides gently with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
-
Antibody Staining: Proceed with your standard immunofluorescence protocol for primary and secondary antibody incubations.
Data Presentation
Table 1: Recommended Starting Dilutions for Anti-Upupup Antibody (Cat# Abc-123)
| Application | Recommended Starting Dilution | Dilution Range | Buffer System |
| Western Blot (WB) | 1:1000 | 1:500 - 1:2500 | 5% BSA in TBST |
| Immunofluorescence (IF) | 1:200 | 1:100 - 1:500 | 3% BSA in PBST |
| Immunohistochemistry (IHC-P) | 1:150 | 1:80 - 1:400 | 3% BSA in PBST |
| Flow Cytometry | 1:100 | 1:50 - 1:200 | FACS Buffer |
Table 2: Effect of Blocking Buffers on Upupup Signal-to-Noise Ratio (S/N) in Western Blotting
| Blocking Buffer | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| 5% Non-Fat Dry Milk in TBST | 8500 | 1500 | 5.7 |
| 5% Bovine Serum Albumin (BSA) in TBST | 9200 | 950 | 9.7 |
| 3% Fish Gelatin in TBST | 7800 | 1100 | 7.1 |
| Commercial Blocking Buffer X | 9500 | 800 | 11.9 |
Visualizations
Caption: The Upupup signaling cascade initiated by growth factor binding.
Caption: Workflow for troubleshooting low Upupup signal in Western Blots.
Caption: Common causes contributing to high background noise in immunoassays.
CRISPR-Cas9 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in CRISPR-Cas9 gene editing.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in CRISPR-Cas9 experiments?
The success and reproducibility of CRISPR-Cas9 experiments can be influenced by several factors, leading to variability in editing efficiency. The primary sources of variability include the design of the single-guide RNA (sgRNA), the method used to deliver the CRISPR components into the cell, the activity of the Cas9 nuclease itself, and the specific characteristics of the target cell line.[1][2][3]
Q2: How critical is sgRNA design to the outcome of the experiment?
The design of the sgRNA is a critical determinant of experimental success.[1][4] A suboptimal sgRNA can lead to inefficient binding to the target DNA, resulting in low cleavage rates and poor editing efficiency.[1] Key factors to consider in sgRNA design are the target site selection, GC content, potential for secondary structure formation, and proximity to the transcription start site.[1][5] It is highly recommended to test multiple sgRNAs for each target gene to empirically identify the most effective one.[2]
Q3: What are off-target effects and how can they be minimized?
Off-target effects are unintended modifications to the genome at sites that are similar in sequence to the intended target.[6] These can lead to unwanted mutations and genomic instability.[6] Minimizing off-target effects is crucial for the reliability of experimental results. Strategies to reduce off-target activity include careful sgRNA design using bioinformatics tools to identify potential off-target sites, the use of high-fidelity Cas9 variants engineered for increased specificity, and optimizing the concentration of CRISPR-Cas9 components delivered to the cells.[3][7][8]
Q4: How does the choice of delivery method impact experimental variability?
The method of delivering Cas9 and sgRNA into cells is a major factor influencing editing efficiency and can be a significant source of variability.[1][3] Common delivery methods include plasmid transfection, RNA-based methods, and the delivery of pre-assembled Cas9-sgRNA ribonucleoprotein (RNP) complexes.[9][10] The optimal delivery method can vary depending on the cell type.[3] RNP delivery often results in higher editing efficiency and lower off-target effects due to the transient presence of the Cas9 protein in the cell.[11][12][13]
Q5: How do cellular DNA repair pathways influence the outcome of CRISPR-Cas9 editing?
Once Cas9 creates a double-strand break (DSB) in the DNA, the cell's natural repair mechanisms take over, and the outcome of the edit is determined by which pathway is used. The two main pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[14][15] NHEJ is the more common pathway and often results in small random insertions or deletions (indels) that can disrupt a gene.[14][16] HDR can be used to introduce precise changes by providing a donor DNA template with the desired sequence.[14][17][18] The efficiency of HDR is generally lower than NHEJ and is largely restricted to dividing cells.[14][18]
Troubleshooting Guides
Issue 1: Low or No Editing Efficiency
Low editing efficiency is one of the most common challenges in CRISPR-Cas9 experiments.[1][3] This can be caused by a number of factors, from the design of the sgRNA to the health of the cells.
Systematic Troubleshooting Workflow for Low Editing Efficiency
Potential Causes and Solutions for Low Editing Efficiency
| Potential Cause | Recommended Solutions |
| Suboptimal sgRNA Design | - Use sgRNA design software to predict on-target activity and potential off-target effects.[5][19]- Empirically test 2-3 different sgRNAs per target gene.[20]- Ensure the sgRNA has a GC content between 40-80%.[5][19][21]- Avoid sequences that may form strong secondary structures.[5] |
| Inefficient Delivery of CRISPR Components | - Optimize the transfection or electroporation protocol for your specific cell type.[3]- Titrate the concentration of Cas9 and sgRNA to find the optimal ratio.[22]- Consider switching to a different delivery method (e.g., from plasmid to RNP).[2]- Use a positive control (e.g., a fluorescent reporter) to confirm successful delivery.[22] |
| Low Cas9 Nuclease Activity | - Use a high-quality, validated source of Cas9 protein or plasmid.- Confirm Cas9 expression in the target cells using Western blot or a functional assay.- For RNP delivery, ensure proper complex formation before transfection.[2] |
| Cell-Specific Factors | - Ensure cells are healthy and in a logarithmic growth phase during transfection.[22]- Some cell lines are inherently more difficult to edit; consider testing in an easier-to-edit cell line first to validate your reagents.[1][2]- The chromatin state of the target site can affect accessibility; choose target sites in open chromatin regions if possible.[5] |
Issue 2: High Off-Target Effects
Off-target mutations are a significant concern as they can lead to unintended biological consequences.[6]
Strategies to Minimize Off-Target Effects
| Strategy | Detailed Methodology |
| Bioinformatic Design of sgRNA | Utilize online tools to screen sgRNA sequences against the entire genome to identify and avoid potential off-target sites.[3][5] These tools can help select sgRNAs with the highest specificity. |
| Use of High-Fidelity Cas9 Variants | Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) that have been designed to have reduced off-target activity without compromising on-target efficiency.[8] |
| Delivery as Ribonucleoprotein (RNP) | Delivering Cas9 as a pre-complexed RNP with the sgRNA leads to rapid degradation of the Cas9 protein, limiting the time it is active in the cell and thereby reducing the chance of off-target cleavage.[11][13] |
| Titration of CRISPR Components | Use the lowest effective concentration of Cas9 and sgRNA to achieve the desired on-target editing, as higher concentrations can increase the likelihood of off-target events.[3] |
| Use of Cas9 Nickases | Cas9 nickases are engineered to cut only one strand of the DNA.[12] Using two different sgRNAs to create two nicks in close proximity can increase specificity, as it is less likely that two independent off-target nicking events will occur close to each other.[23] |
Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Assay for Detecting On-Target Editing
The T7E1 assay is a common method for detecting and quantifying CRISPR-Cas9-mediated indels.
-
Genomic DNA Extraction: Harvest cells 48-72 hours post-transfection and extract genomic DNA.
-
PCR Amplification: Amplify a 400-800 bp region of the genomic DNA surrounding the target site using a high-fidelity DNA polymerase.[2]
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for the formation of heteroduplexes between wild-type and edited DNA strands.[2]
-
T7E1 Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-20 minutes. T7E1 recognizes and cleaves mismatched DNA.[2]
-
Gel Electrophoresis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful editing.[2]
-
Quantification: The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.[2]
Protocol 2: General Guidelines for RNP Transfection via Electroporation
-
Cell Preparation: Culture cells to the appropriate density and ensure they are in the logarithmic growth phase.
-
RNP Complex Formation: Incubate purified Cas9 protein with synthetic sgRNA at room temperature for 10-20 minutes to allow for RNP complex formation.
-
Electroporation: Resuspend the prepared cells in an appropriate electroporation buffer, add the RNP complexes, and electroporate using a pre-optimized program for your cell type.
-
Post-Electroporation Culture: Immediately transfer the cells to pre-warmed culture medium and incubate.
-
Analysis: Harvest cells at the desired time point (typically 48-72 hours) for downstream analysis of editing efficiency.
Signaling Pathways
DNA Repair Pathways Following a Cas9-Induced Double-Strand Break
CRISPR-Cas9 induces a double-strand break (DSB) in the DNA, which is then repaired by the cell's endogenous machinery. The choice between the two major repair pathways, Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR), determines the final editing outcome.
Non-Homologous End Joining (NHEJ)
NHEJ is the predominant repair pathway in most cell types and is active throughout the cell cycle.[18][24][25] It directly ligates the broken ends of the DNA, often resulting in small, random insertions or deletions (indels) at the cleavage site.[15][16] This error-prone process is frequently utilized to create gene knockouts.
Homology-Directed Repair (HDR)
HDR is a more precise repair mechanism that uses a homologous DNA template to repair the break.[26][27] This pathway can be exploited to introduce specific nucleotide changes, insertions, or deletions by providing an exogenous donor template.[17][18] HDR is primarily active during the S and G2 phases of the cell cycle, making it less efficient in non-dividing cells.[14][27]
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 5. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. dovepress.com [dovepress.com]
- 8. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 9. biotechacademy.dk [biotechacademy.dk]
- 10. CRISPR This Way: Choosing Between Delivery System | VectorBuilder [en.vectorbuilder.com]
- 11. CRISPR-Cas9 delivery method, Cas9 Protein | GeneCopoeia™ [genecopoeia.com]
- 12. sbsbio.com [sbsbio.com]
- 13. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing homology-directed repair for gene editing: the potential of single-stranded DNA donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synthego.com [synthego.com]
- 20. idtdna.com [idtdna.com]
- 21. twistbioscience.com [twistbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 26. blog.addgene.org [blog.addgene.org]
- 27. Homology directed repair - Wikipedia [en.wikipedia.org]
Technical Support Center: Prevention of Upupup Degradation in Solution
Welcome to the technical support center for "Upupup." This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Upupup in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent, identify, and mitigate degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Upupup degradation in solution?
The degradation of chemical compounds like Upupup in a laboratory setting is often triggered by several environmental factors. The three main degradation pathways are:
-
Hydrolysis: This involves the cleavage of chemical bonds due to a reaction with water.[1][2] Functional groups that are particularly susceptible to hydrolysis include esters, amides, lactams, and imides.[2] The rate of hydrolysis is frequently dependent on the pH of the solution.[2][3]
-
Oxidation: This is the loss of electrons from the Upupup molecule, often involving a reaction with oxygen.[1][2] Exposure to air, heat, light, or the presence of trace metal ions can initiate oxidation.[2] Functional groups such as phenols, thiols, and aldehydes are especially vulnerable to this process.[2]
-
Photolysis: Degradation can be caused by exposure to light, particularly UV light, which has enough energy to break chemical bonds and lead to the formation of reactive species.[1][2]
Q2: How should I prepare and store stock solutions of Upupup to maximize stability?
Proper preparation and storage are crucial for maintaining the integrity of Upupup.[1]
-
Solvent Selection: It is recommended to use high-purity, HPLC-grade solvents.[2] To minimize hydrolysis, consider using anhydrous solvents if compatible with Upupup. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for long-term storage, but you should always verify its compatibility with your specific compound.[2]
-
Storage Conditions: Store stock solutions in a cool, dark, and dry place.[4][5][6] Aliquoting the stock solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. For temperature-sensitive compounds, storage at -20°C or -80°C is often recommended.[7]
-
Inert Atmosphere: For compounds that are highly sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Q3: I'm observing a change in the color or clarity of my Upupup solution. What does this indicate?
A visible change in your solution, such as altered color or the appearance of cloudiness or precipitate, can be an indicator of degradation or poor solubility.[2] The compound may be breaking down into a colored or insoluble product, or it could be precipitating out of the solution.[2]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to the degradation of Upupup during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | The active Upupup compound has degraded.[2] | 1. Prepare fresh solutions of Upupup from a new stock vial. 2. Perform a stability study under your experimental conditions (see protocol below). 3. Review your storage and handling procedures.[4][8] |
| Solution changes color or becomes cloudy | Degradation into a colored or insoluble product, or precipitation of Upupup.[2] | 1. Verify the solubility limits of Upupup in your chosen solvent or buffer to ensure you are not working with a supersaturated solution.[2] 2. Filter the solution using a 0.22 µm syringe filter before use in sensitive applications.[2] 3. If possible, analyze the precipitate to determine if it is the parent compound or a degradant.[2] |
| Inconsistent results between experiments | Degradation of Upupup in stock or working solutions. | 1. Implement a strict protocol for solution preparation and storage. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Regularly check the purity of your Upupup stock using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol: Forced Degradation Study for Upupup
This protocol outlines a forced degradation study to identify the potential degradation pathways of Upupup under various stress conditions.
Objective: To determine the stability of Upupup under acidic, basic, oxidative, thermal, and photolytic stress.
Methodology:
-
Prepare Upupup Stock Solution: Prepare a stock solution of Upupup at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.[2]
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl to a solution of Upupup to achieve a final pH of 1-2.[7]
-
Basic: Add 0.1 M NaOH to a solution of Upupup to achieve a final pH of 12-13.[7]
-
Oxidative: Add 3% hydrogen peroxide to a solution of Upupup.[7]
-
Thermal: Incubate a solution of Upupup at elevated temperatures (e.g., 40°C, 60°C, 80°C).[7]
-
Photolytic: Expose a solution of Upupup to UV light (e.g., 254 nm).[7]
-
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 8, 24 hours) or until approximately 5-20% degradation is observed.[2][9] Neutralize the acidic and basic samples before analysis.[9]
-
Analytical Method: Analyze all stressed samples and a control sample (time zero) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to separate and identify the parent compound and any newly formed degradation products.[2][7][10]
Data Presentation
Table 1: Illustrative Stability of Upupup Under Various Storage Conditions
| Condition | Solvent | Temperature | Light Exposure | % Recovery after 24 hours |
| 1 | PBS, pH 7.4 | 37°C | Ambient | 85% |
| 2 | PBS, pH 7.4 | 4°C | Ambient | 95% |
| 3 | PBS, pH 7.4 | 4°C | Dark | 99% |
| 4 | DMSO | -20°C | Dark | >99% |
| 5 | Acetonitrile | Room Temp | Ambient | 98% |
Visualizations
Workflow for Assessing and Preventing Upupup Degradation
Caption: Workflow for assessing and preventing the degradation of Upupup in solution.
Common Degradation Pathways of Upupup
Caption: Common degradation pathways for Upupup in solution.
References
- 1. biofargo.com [biofargo.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohse.ca [ohse.ca]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. students.umw.edu [students.umw.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety Tips [tradersfind.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijmr.net.in [ijmr.net.in]
troubleshooting unexpected Upupup side effects
Welcome to the technical support resource for Upupup, a novel mTORC2 activator for enhancing Akt (S473) phosphorylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of Upupup treatment?
Upupup is designed to selectively activate the mTORC2 complex, leading to a specific increase in the phosphorylation of its downstream target Akt at the Serine 473 residue. This should promote cell survival and proliferation. The expected outcome is a dose-dependent increase in p-Akt (S473) levels, leading to enhanced cell viability and growth.
Q2: My cells are not showing increased p-Akt (S473) levels after Upupup treatment. What could be the issue?
Several factors could be at play:
-
Compound Instability: Upupup may be degrading in your cell culture media. It is recommended to perform a stability study to determine the half-life of Upupup under your experimental conditions.[1][2][3]
-
Incorrect Dosage: The concentration of Upupup may be too low for your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.[4]
-
Cell Line Specificity: The mTORC2/Akt signaling pathway can vary between cell lines. Ensure your cell line has a functional mTORC2 pathway.
-
Reagent Quality: Ensure your Upupup stock solution is properly stored and has not expired. Prepare fresh stock solutions regularly.[5]
Q3: I'm observing a decrease in cell viability at high concentrations of Upupup. Is this expected?
While Upupup is designed to promote cell survival, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[6][7] It is crucial to determine the IC50 for cytotoxicity in your specific cell line and work within a concentration range that promotes p-Akt (S473) without inducing significant cell death.
Troubleshooting Guides
Issue 1: Unexpected Off-Target Phosphorylation
Symptom: In addition to increased p-Akt (S473), you observe phosphorylation of other known mTORC2 substrates (e.g., SGK1, PKCα) or even substrates of other kinases.
Possible Causes:
-
Lack of Specificity at High Concentrations: At high concentrations, Upupup may lose its specificity for mTORC2 and interact with other kinases.[8][9]
-
Activation of Compensatory Pathways: Inhibition or activation of one pathway can sometimes lead to the upregulation of others.[4][7]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a range of Upupup concentrations to find the lowest effective concentration that induces p-Akt (S473) without significantly affecting other phosphorylation events.
-
Kinase Selectivity Profiling: To definitively identify off-target effects, consider performing a kinase panel screen to assess the selectivity of Upupup against a broad range of kinases.[7]
-
Use a More Selective Activator: If available, compare the effects of Upupup with a more selective mTORC2 activator to distinguish between on-target and off-target effects.
Logical Workflow for Troubleshooting Off-Target Effects
Caption: Troubleshooting workflow for off-target phosphorylation.
Issue 2: Paradoxical Cell Cycle Arrest at G2/M Phase
Symptom: Instead of the expected increase in proliferation, your cells are arresting in the G2/M phase of the cell cycle.
Possible Causes:
-
DNA Damage Response: High levels of kinase activity can sometimes induce cellular stress and activate DNA damage checkpoints, leading to cell cycle arrest.[10][11]
-
Disruption of Mitotic Entry: The balance of kinase activity is crucial for mitotic entry. Over-activation of Akt, or off-target effects on kinases like Plk1 or Aurora kinases, could disrupt the G2/M transition.[12]
-
p53 Activation: Cellular stress can lead to the activation of the p53 tumor suppressor protein, which can induce G2 arrest.[13]
Troubleshooting Steps:
-
Analyze Cell Cycle Markers: Use flow cytometry to confirm the G2/M arrest. Further analyze key G2/M regulatory proteins by Western blot, such as Cyclin B1, CDK1, and the phosphorylation status of Cdc25C and Wee1.[10][14]
-
Assess DNA Damage: Perform a comet assay or check for γH2AX foci to determine if Upupup is inducing DNA damage.
-
Check p53 Status: Analyze the expression and phosphorylation of p53 to see if this pathway is activated.[13]
Signaling Pathway Implicated in G2/M Arrest
Caption: Simplified signaling pathway leading to G2/M arrest.
Issue 3: Cell Morphology Changes and Detachment
Symptom: After treatment with Upupup, your adherent cells round up and detach from the culture plate.
Possible Causes:
-
Cytotoxicity: As mentioned, high concentrations can be toxic. Cell detachment is a common sign of impending cell death.[15]
-
Disruption of Cell Adhesion: Akt signaling is linked to the regulation of focal adhesions. Hyper-activation could potentially disrupt the normal processes of cell adhesion.
-
Environmental Stress: Changes in the culture environment, such as pH shifts or oxidative stress, can cause cells to detach.
Troubleshooting Steps:
-
Perform a Viability Assay: Use a trypan blue exclusion assay or a fluorescence-based live/dead stain to quantify cell viability and correlate it with detachment.
-
Optimize Cell Culture Conditions: Ensure your incubator has stable temperature and CO2 levels.[16] For sensitive cell lines, consider using plates coated with extracellular matrix proteins like fibronectin or collagen to improve adherence.[17][18]
-
Check for Contamination: Microbial contamination can cause changes in cell morphology and detachment. Regularly test your cultures for mycoplasma.[17]
Issue 4: Inconsistent Lot-to-Lot Variability
Symptom: Different batches of Upupup result in varying levels of p-Akt (S473) induction or different off-target effect profiles.
Possible Causes:
-
Manufacturing Inconsistencies: Variations in the synthesis and purification of Upupup can lead to differences in potency and purity between lots.[19]
-
Improper Storage: Degradation of the compound due to improper storage can lead to reduced activity.[19]
Troubleshooting Steps:
-
Qualify New Lots: Before using a new lot of Upupup in critical experiments, perform a side-by-side comparison with the previous lot. Generate a dose-response curve for p-Akt (S473) induction to confirm similar potency.
-
Contact the Manufacturer: If you observe significant lot-to-lot variability, contact the manufacturer and provide them with your data.[20] They may be able to provide a replacement or additional quality control information.
-
Proper Aliquoting and Storage: To minimize degradation, aliquot your stock solution into single-use volumes and store them at the recommended temperature, protected from light.
Issue 5: Potential Endotoxin (B1171834) Contamination
Symptom: You observe unexpected inflammatory responses in your cells, or your results are generally inconsistent and difficult to reproduce.
Possible Causes:
-
Contaminated Reagents: Endotoxins, which are components of the outer membrane of Gram-negative bacteria, can be present in laboratory reagents and can trigger strong inflammatory responses in mammalian cells.[21][22]
Troubleshooting Steps:
-
Use Endotoxin-Free Reagents and Consumables: Whenever possible, use certified endotoxin-free water, media, and plasticware.[21][23]
-
Test for Endotoxins: If you suspect contamination, you can test your Upupup stock solution and other reagents using a Limulus Amebocyte Lysate (LAL) assay.[21]
-
Implement Aseptic Techniques: Always use proper aseptic techniques to prevent the introduction of contaminants into your experiments.[23]
Quantitative Data Summary
| Issue | Parameter to Measure | Recommended Range | Troubleshooting Action |
| Off-Target Effects | Upupup Concentration | 0.1 - 10 µM (Cell line dependent) | Titrate to find the lowest effective concentration. |
| Cytotoxicity | Cell Viability | > 90% | Lower Upupup concentration. |
| Lot-to-Lot Variability | EC50 for p-Akt (S473) | < 2-fold difference between lots | Qualify each new lot before use. |
| Endotoxin Contamination | Endotoxin Units (EU/mL) | < 0.1 EU/mL | Use endotoxin-free reagents and test stock solutions.[21] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Akt (S473)
This protocol is for the detection of phosphorylated Akt at Serine 473 in cultured cells treated with Upupup.[24][25]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody for p-Akt (S473)
-
Primary antibody for total Akt
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment with Upupup, wash cells with ice-cold PBS and lyse with RIPA buffer.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.[25]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[24]
-
Immunoblotting:
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence detection system.[24]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.[24]
Protocol 2: Assessing Upupup Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Upupup in your specific cell culture medium.[2]
Materials:
-
Upupup stock solution
-
Cell culture medium (with supplements)
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of Upupup in your cell culture medium at the desired final concentration.
-
Incubation: Aliquot the Upupup-containing media into sterile tubes and incubate at 37°C and 5% CO2.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Sample Processing: For media containing serum, precipitate proteins by adding 2 volumes of cold acetonitrile. Centrifuge to pellet the proteins.[2]
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of Upupup.
-
Data Analysis: Plot the concentration of Upupup as a function of time to determine its stability and half-life in the media.[2]
Protocol 3: Endotoxin Testing using LAL Assay
This protocol provides a general guideline for testing for endotoxin contamination.[21][28]
Materials:
-
LAL test kit (gel-clot, chromogenic, or turbidimetric)
-
Endotoxin-free water
-
Endotoxin-free tubes and pipette tips
-
Control Standard Endotoxin (CSE)
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards using the CSE provided in the kit.[21]
-
Sample Preparation: Dilute your Upupup stock solution and other reagents to be tested with endotoxin-free water.
-
Assay: Perform the LAL assay according to the manufacturer's instructions. This typically involves incubating the samples and standards with the LAL reagent.
-
Detection:
-
Gel-clot: Observe the formation of a solid clot.
-
Chromogenic/Turbidimetric: Measure the change in color or turbidity using a plate reader.
-
-
Quantification: Calculate the endotoxin concentration in your samples by comparing the results to the standard curve.[29]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 11. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. corning.com [corning.com]
- 17. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 18. m.youtube.com [m.youtube.com]
- 19. clpmag.com [clpmag.com]
- 20. youtube.com [youtube.com]
- 21. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 22. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 23. njlabs.com [njlabs.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. A Step-by-Step Approach to Effective Endotoxin Testing | Pioneering Diagnostics [biomerieux.com]
- 29. uspnf.com [uspnf.com]
Frequently Asked Questions (FAQs)
Upupup (ELISA) Assay Technical Support Center
Welcome to the technical support guide for the Upupup (ELISA) assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your experiments and troubleshooting common issues. As "Upupup assay" is a novel term, this guide is based on the principles of the Enzyme-Linked Immunosorbent Assay (ELISA), a widely used and analogous immunoassay technique.
Q1: What is the optimal temperature for incubation steps?
A1: Most incubation steps should be performed at room temperature (18-25°C).[1] However, for certain steps like overnight antibody incubations, 4°C can be used to increase signal.[2] Avoid running assays near heat sources or in direct sunlight.[1]
Q2: How can I prevent "edge effects" on my plate?
A2: Edge effects, where wells on the periphery of the plate show different results, are often caused by temperature and humidity variations.[3][4] To prevent this, ensure the plate and all reagents are equilibrated to room temperature before use and cover the plate with a sealer during incubations.[3][5]
Q3: What is a good coefficient of variation (CV) for my replicates?
A3: A high coefficient of variation can indicate inconsistency in your results.[3][6] You should aim for a CV of less than 20% for your sample replicates.[4]
Q4: Can I use a plate other than a dedicated ELISA plate?
A4: It is strongly recommended to use plates specifically validated for ELISAs. Tissue culture plates are not suitable as they may not bind antibodies or antigens efficiently.[2][5][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your Upupup (ELISA) experiment in a question-and-answer format.
Problem 1: High Background
High background signal can reduce the sensitivity of your assay and obscure results.[6]
Q: My blank wells and negative controls are showing a high signal. What could be the cause?
A: High background is a common issue and can stem from several factors. Here are the most frequent causes and their solutions:
-
Insufficient Washing: Residual reagents can cause non-specific signal. Increase the number of washes and the soaking time between washes. Ensure all wells are filled and completely aspirated. An automated plate washer can improve consistency.[2][6][8]
-
Improper Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[2] Increase the blocking time or the concentration of the blocking agent.[2]
-
Antibody Concentration Too High: The detection antibody concentration may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.[6][8]
-
Cross-Contamination: Avoid cross-well contamination by using fresh pipette tips for each reagent and sample, and by using plate sealers during incubations.[5][6]
-
Prolonged Incubation or Development: Strictly adhere to the incubation times specified in the protocol.[6] Over-development of the substrate reaction can also lead to high background.[6]
Problem 2: Weak or No Signal
A weak or absent signal can be frustrating, especially when a signal is expected.
Q: My standard curve is flat and/or my samples are not generating a signal. What should I check?
A: This issue often points to a problem with one of the key reagents or a missed step in the protocol. Consider the following:
-
Omission or Incorrect Order of Reagents: Double-check that all reagents were added in the correct sequence as per the protocol.[2][6][8]
-
Reagent Inactivity: Confirm that reagents have not expired and have been stored correctly.[5] Test the activity of the enzyme conjugate and the substrate.[8] Sodium azide, a common preservative, can inhibit the HRP enzyme.[8]
-
Antibody Issues: The antibody concentration may be too low.[2] Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[2] Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[2] For sandwich assays, verify that the capture and detection antibodies recognize different epitopes on the target antigen.[2]
-
Incorrect Plate Reader Settings: Verify that the correct wavelength is being used for the substrate in your assay.[8][9]
Problem 3: High Coefficient of Variation (CV) / Poor Replicates
High variability between replicate wells compromises the reliability of your data.[10]
Q: My duplicate or triplicate wells are showing very different readings. How can I improve my precision?
A: The most common cause of high CV is inconsistent pipetting, but other factors can also contribute.[6][10]
-
Pipetting Technique: Ensure pipettes are properly calibrated.[6] When adding reagents, make sure to dispense the same volume consistently. Avoid introducing bubbles into the wells.[3][11]
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the plate.[2][10]
-
Inconsistent Washing: Uneven washing across the plate can lead to variability. Use an automated plate washer if possible, and ensure all ports are clear and functioning correctly.[3][11]
-
Plate Temperature: Temperature gradients across the plate can cause "edge effects." Allow plates and reagents to reach room temperature before starting, and use a plate sealer during incubations.[3][4]
Experimental Protocols & Data
Detailed Protocol: Upupup Sandwich ELISA
This protocol outlines the steps for a typical sandwich ELISA.
-
Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).[8] Add 100 µL to each well of a high-binding ELISA plate. Cover with a plate sealer and incubate overnight at 4°C.
-
Washing: The next day, wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[2] After the final wash, tap the inverted plate on absorbent paper to remove residual buffer.[5]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.[2] Cover and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Cover and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Cover and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) to each well. Cover and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step, increasing the number of washes to 5 times.
-
Substrate Development: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.[8]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Optimization Data Tables
Successful assay performance depends on the optimization of several parameters. The tables below provide typical starting ranges for key components.
Table 1: Antibody Concentration Optimization
| Antibody Type | Starting Concentration Range |
|---|---|
| Capture Antibody | 1 - 10 µg/mL |
| Detection Antibody | 0.1 - 2 µg/mL |
| Enzyme Conjugate | 1:1,000 - 1:20,000 dilution |
Table 2: Incubation Times & Temperatures
| Step | Duration | Temperature |
|---|---|---|
| Coating | 12 - 16 hours (Overnight) | 4°C |
| Blocking | 1 - 2 hours | Room Temperature |
| Sample/Standard | 2 hours | Room Temperature |
| Detection Antibody | 1 - 2 hours | Room Temperature |
| Substrate Development | 10 - 30 minutes | Room Temperature |
Visual Guides
Upupup (ELISA) Workflow
Caption: A step-by-step workflow diagram for the Upupup Sandwich ELISA protocol.
Hypothetical Signaling Pathway Analysis
Caption: Example signaling pathway where the Upupup assay quantifies a phosphorylated transcription factor.
Troubleshooting Logic Tree
Caption: A decision tree to diagnose and solve common Upupup (ELISA) assay problems.
References
- 1. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 4. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 8. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 9. arp1.com [arp1.com]
- 10. arp1.com [arp1.com]
- 11. blog.abclonal.com [blog.abclonal.com]
refining Upupup treatment duration for cells
Welcome to the technical support center for Upupup, a novel modulator of cellular signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for Upupup in cell culture?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal treatment duration can vary significantly depending on the cell type and the specific endpoint being measured. A preliminary time-course experiment of 6, 12, 24, and 48 hours is advised to determine the optimal time point for your specific assay.
Q2: How should I prepare and store Upupup?
A2: Upupup is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial contents in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium remains below 0.1% to avoid solvent toxicity.[1]
Q3: Is Upupup toxic to all cell lines?
A3: The cytotoxic effects of Upupup are cell line-dependent. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific cell line. A standard cytotoxicity assay, such as an MTT or a live/dead cell staining assay, can be used for this purpose.
Troubleshooting Guides
Issue 1: High variability between replicate wells
High variability in your results can obscure the true effect of Upupup. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cell settling.[1] |
| "Edge effect" | Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.[1] |
| Pipetting errors | Inaccurate dispensing of cells, media, or Upupup can lead to significant variability. Calibrate your pipettes regularly and use a consistent pipetting technique.[1] |
Issue 2: No significant effect of Upupup observed
If you are not observing the expected biological effect of Upupup, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Short drug incubation time | The duration of Upupup treatment may not be sufficient to induce a measurable response. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[1] |
| Inappropriate cell line | The target signaling pathway of Upupup may not be active or relevant in your chosen cell line. Confirm the expression of key pathway components in your cells of interest. |
| Suboptimal Upupup concentration | The concentration of Upupup may be too low to elicit a response. Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration. |
| Reagent degradation | Improper storage or repeated freeze-thaw cycles of the Upupup stock solution can lead to its degradation. Use freshly prepared working solutions and avoid multiple freeze-thaw cycles of the stock. |
Experimental Protocols
Protocol 1: Determining Optimal Upupup Treatment Duration
This protocol outlines a time-course experiment to identify the optimal incubation time for Upupup treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Upupup stock solution (10 mM in DMSO)
-
96-well microplates
-
Assay-specific reagents (e.g., for viability, gene expression)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare working solutions of Upupup in complete culture medium at the desired final concentration. Include a vehicle control with the same final concentration of DMSO.
-
Treat the cells with the Upupup working solutions and the vehicle control.
-
Incubate the plates for different durations (e.g., 6, 12, 24, and 48 hours).
-
At each time point, perform the desired assay (e.g., cell viability assay, qPCR for a target gene) according to the manufacturer's instructions.
-
Analyze the data to determine the time point at which Upupup shows its maximal effect.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for Upupup and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway activated by Upupup.
Caption: General experimental workflow for Upupup.
References
challenges in replicating Upupup results
Welcome to the Upupup technical support resource for researchers. This center provides essential information to help you successfully replicate and build upon published findings related to Upupup, a novel mTOR pathway inhibitor. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental challenges, detailed protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Upupup? A1: Upupup is a potent and selective ATP-competitive inhibitor of the mTOR kinase.[1][2] It is a core component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[1][3] By inhibiting mTOR, Upupup disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and metabolism, primarily through the PI3K/AKT/mTOR axis.[2][4][5] Its primary effect is the inhibition of mTORC1, which leads to reduced phosphorylation of its key substrates, 4E-BP1 and S6K1.[4][6]
Q2: How should Upupup be stored and handled? A2: Upupup is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Protect the compound from light.
Q3: In which solvent is Upupup soluble? A3: Upupup is highly soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, it is crucial to make a high-concentration stock in DMSO and then dilute it in culture media to the final desired concentration. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of Upupup? A4: While Upupup is designed to be a selective mTOR inhibitor, high concentrations may exhibit off-target activity against other kinases in the PI3K-related kinase (PIKK) family due to structural similarities in the ATP-binding pocket. It is recommended to perform experiments using the lowest effective concentration and to include appropriate negative controls to verify that the observed effects are due to mTOR inhibition.
Troubleshooting Guide
Q1: I am not observing the expected decrease in phosphorylated 4E-BP1 after Upupup treatment in my Western blot. A1: This is a common issue that can arise from several factors:
-
Suboptimal Drug Concentration: The IC50 of Upupup can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Treatment Duration: The effect of mTOR inhibitors on 4E-BP1 phosphorylation can be transient. A time-course experiment (e.g., 2, 6, 12, 24 hours) is recommended to identify the optimal treatment duration.
-
Basal Pathway Activity: Ensure your cells have sufficient basal mTOR activity. This can be achieved by culturing cells in a medium with adequate serum (e.g., 10% FBS) before and during treatment.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-4E-BP1 antibody.[7] Use a positive control, such as a cell lysate from a highly sensitive cell line, to confirm the antibody is working correctly.
-
Protein Degradation: Ensure that lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.[8]
Q2: My cell viability results (e.g., using an MTT assay) are inconsistent across experiments. A2: Reproducibility in cell viability assays can be challenging.[9][10] Consider the following points:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Ensure you are seeding a consistent number of cells per well and that they are evenly distributed.[11] Allow cells to adhere and resume proliferation for 24 hours before adding the compound.[11]
-
Drug Dilution: Prepare fresh serial dilutions of Upupup for each experiment from a frozen stock. Avoid using old or repeatedly freeze-thawed drug solutions.
-
Incubation Time: The incubation time for both the drug treatment and the MTT reagent itself should be kept consistent across all plates and experiments.[12][13]
-
Metabolic Activity: The MTT assay measures metabolic activity, not directly cell death.[14] Upupup's cytostatic effects might reduce metabolic activity without inducing cell death, affecting the assay's output. Consider complementing the MTT assay with a method that directly measures cell number (e.g., crystal violet staining) or cell death (e.g., Annexin V staining).
-
Formazan (B1609692) Crystal Solubilization: Ensure complete solubilization of the formazan crystals before reading the absorbance.[12] Incomplete solubilization is a common source of error.
Q3: I am having difficulty replicating the in vivo tumor growth inhibition results. A3: In vivo experiments are inherently more variable.[10]
-
Drug Formulation and Administration: Ensure the formulation of Upupup for in vivo use is stable and administered consistently (e.g., route, volume, frequency).
-
Animal Model: The choice of animal model, including the strain and the site of tumor implantation, can significantly impact results.
-
Tumor Heterogeneity: Tumor growth rates can vary between animals. It is important to randomize animals into treatment groups only after tumors have reached a specific, consistent size.
-
Pharmacokinetics: The dosing schedule should be based on the pharmacokinetic properties of Upupup. If this information is not available, a pilot study may be necessary to determine the optimal dosing regimen.
Quantitative Data Summary
The following tables provide reference data for Upupup's activity in commonly used cancer cell lines.
Table 1: In Vitro IC50 Values for Cell Viability (72h Treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 50 |
| U-87 MG | Glioblastoma | 120 |
| A549 | Lung | 250 |
| HCT116 | Colon | 85 |
Table 2: Effect of Upupup (100 nM, 6h) on Protein Phosphorylation
| Cell Line | Protein | % Reduction in Phosphorylation (vs. Vehicle) |
| MCF-7 | p-S6K1 (T389) | 95% |
| MCF-7 | p-4E-BP1 (T37/46) | 85% |
| U-87 MG | p-S6K1 (T389) | 90% |
| U-87 MG | p-4E-BP1 (T37/46) | 78% |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-4E-BP1
-
Cell Seeding: Plate 1.5 x 10^6 cells on a 10 cm dish and allow them to adhere for 24 hours.
-
Treatment: Treat cells with the desired concentrations of Upupup or vehicle (DMSO) for the specified duration (e.g., 6 hours).
-
Lysis: Aspirate the media, wash cells once with ice-cold PBS, and then lyse the cells by adding 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Prepare samples by adding 4x Laemmli sample buffer to 20-30 µg of protein lysate and boiling at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-4E-BP1 (e.g., Thr37/46) overnight at 4°C with gentle shaking.[7] Use the dilution recommended by the manufacturer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again, add an ECL chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total 4E-BP1 or a loading control like β-actin.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11] Allow them to adhere for 24 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of Upupup (2x final concentration) to the wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The yellow MTT is converted to purple formazan crystals by metabolically active cells.[12][14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only) and express the results as a percentage of the vehicle-treated control.
Visualizations
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The challenges of replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Western blot protocol | Abcam [abcam.com]
minimizing off-target effects of Upupup
It appears that "Upupup" is a placeholder name for a hypothetical substance. To create a meaningful and accurate technical support center with troubleshooting guides, FAQs, data, and experimental protocols, I require the actual name of the drug, molecule, or technology you are working with.
Once you provide the specific name, I can generate a comprehensive response that includes:
-
Detailed Troubleshooting Guides and FAQs: Addressing known off-target effects and providing specific mitigation strategies.
-
Quantitative Data Tables: Summarizing key data such as IC50 values for on-target vs. off-target activities, dose-response curves, and comparative analyses of different mitigation techniques.
-
Specific Experimental Protocols: Providing step-by-step methodologies for experiments like kinase profiling, proteomics analysis (e.g., CETSA, TMT-MS), or CRISPR-based off-target assessment.
-
Accurate Pathway and Workflow Diagrams: Visualizing the relevant signaling pathways, the mechanism of off-target effects, and the experimental workflows for their detection and minimization, all rendered in Graphviz as requested.
Please provide the name of the specific compound or technology you are interested in, and I will be able to generate the detailed technical support content you have outlined.
Upupup protocol refinement for better data
Upupup Protocol: Technical Support Center
Welcome to the technical support resource for the Upupup (Ultrasensitive Protein-Protein Universal Profiling) protocol. This guide provides troubleshooting information and answers to frequently asked questions to help you achieve optimal results in your experiments. The Upupup protocol is a novel method for quantifying protein-protein interactions (PPIs) in live cells using a split-luciferase complementation assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Upupup protocol?
A1: The Upupup protocol utilizes a split-luciferase system to detect and quantify protein-protein interactions. Two proteins of interest are fused to two separate, inactive fragments of a luciferase enzyme (LgBit and SmBit). If the proteins interact, the luciferase fragments are brought into close proximity, reconstituting an active enzyme that generates a measurable luminescent signal upon the addition of a substrate.
Q2: Can I use the Upupup protocol for any protein pair?
A2: While the protocol is broadly applicable, its success depends on several factors. The fusion of luciferase fragments should not disrupt the natural conformation or localization of the target proteins. Steric hindrance can prevent the reconstitution of luciferase even if the proteins interact. We recommend creating both N-terminal and C-terminal fusions for each protein to determine the optimal configuration.
Q3: What are the essential controls for a successful Upupup experiment?
A3: A robust experimental design requires the following controls:
-
Negative Control: Transfecting cells with one protein fused to a luciferase fragment and an empty vector for the other fragment. This helps determine background signal.
-
Positive Control: Using a protein pair known to have a strong interaction (e.g., FKBP and FRB) to confirm the assay is working correctly.
-
Transfection Control: A separate plasmid expressing a fluorescent protein (like GFP or mCherry) to monitor transfection efficiency.
Troubleshooting Guide
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background luminescence can obscure the specific signal from your protein interaction, leading to a low signal-to-noise (S/N) ratio.
Q: My negative controls show a high luminescent signal. What can I do?
A: This could be due to several factors. Refer to the following decision tree and troubleshooting table.
Caption: Troubleshooting workflow for high background signal.
Troubleshooting Steps & Data:
| Potential Cause | Recommended Action | Expected Outcome |
| Degraded Substrate | Prepare fresh luciferase substrate immediately before use. | Reduction in background luminescence. |
| Over-confluent Cells | Optimize cell seeding density. High cell density can lead to non-specific signals. | Lower background and improved S/N ratio. |
| Sub-optimal Plasmid Ratio | Titrate the ratios of your LgBit and SmBit fusion plasmids. Start with a 1:1 ratio and test 1:5 and 5:1. | Find the ratio that maximizes specific signal over background. |
| Long Incubation Time | Reduce the incubation time with the substrate before reading. Test a time course from 2 to 10 minutes. | Reduced background signal. |
Table 1: Effect of Cell Seeding Density on Signal-to-Noise Ratio
| Cells Seeded per Well (96-well plate) | Average Background Signal (RLU) | Average Positive Control Signal (RLU) | Signal-to-Noise (S/N) Ratio |
| 5,000 | 1,500 | 45,000 | 30 |
| 10,000 | 2,000 | 120,000 | 60 |
| 20,000 | 4,500 | 150,000 | 33 |
| 40,000 | 9,000 | 160,000 | 18 |
RLU: Relative Light Units. Data shows optimal results at 10,000 cells/well.
Issue 2: Low or No Signal in Positive Controls
Q: My positive control interaction (e.g., FKBP-FRB with rapamycin) is not generating a signal. What's wrong?
A: This indicates a fundamental issue with the experimental setup. The problem could lie in the transfection, the protein fusions, or the detection step.
Caption: Core checks for diagnosing low or absent signal.
Key Experimental Protocol: Cell Transfection
This section details the protocol for transiently transfecting HEK293T cells in a 96-well plate format for the Upupup assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Plasmids: pLgBit-[ProteinA], pSmBit-[ProteinB], pControl-GFP
-
96-well white, clear-bottom tissue culture plates
Methodology:
-
Cell Seeding:
-
One day prior to transfection, seed 10,000 HEK293T cells per well in 100 µL of complete medium.
-
Ensure even cell distribution and aim for 70-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation (per well):
-
Mixture A: Dilute a total of 100 ng of plasmid DNA (e.g., 45 ng pLgBit-[A], 45 ng pSmBit-[B], and 10 ng pControl-GFP) in 5 µL of Opti-MEM.
-
Mixture B: Dilute 0.2 µL of transfection reagent in 5 µL of Opti-MEM.
-
Combine Mixture A and Mixture B, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Add the 10 µL of transfection complex to each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2 before proceeding with the luminescence assay. The optimal time should be determined empirically.
-
-
Assay:
-
After incubation, remove the medium and add the luciferase substrate according to the manufacturer's instructions.
-
Immediately read the luminescence on a plate reader.
-
Technical Support Center: Contamination Control in Upupup Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing, identifying, and troubleshooting contamination in Upupup experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Upupup experiments, providing direct answers and actionable solutions.
Q1: What are the common signs of contamination in my Upupup cell cultures?
A: Contamination can manifest in several ways, and early detection is key to preventing widespread problems.[1] Common indicators include:
-
Visual Changes: Sudden turbidity (cloudiness), color changes in the medium (often a rapid shift to yellow or pink), or the appearance of filamentous structures.[2][3]
-
Microscopic Examination: Under a standard light microscope, you might see small, motile black dots or rod-shaped organisms (bacteria) or budding, oval-shaped cells (yeast).[3][4] Fungal contamination often appears as a network of thin, thread-like structures (hyphae).[1][4]
-
Altered Cell Health: Unexplained changes in your Upupup cell morphology, a sudden decrease in proliferation rates, or unexpected cell death can all be signs of an underlying contamination issue.[1]
-
Mycoplasma-Specific Signs: Mycoplasma contamination is particularly insidious as it is not visible by standard microscopy and often doesn't cause obvious turbidity.[5] Signs can be subtle, such as reduced transfection efficiency, altered metabolic rates, or changes in gene expression in your Upupup cells.[1][6]
Q2: My negative control in my Upupup qPCR assay is showing amplification. What should I do?
A: Amplification in a negative control (No Template Control, or NTC) is a clear sign of DNA contamination. This is a critical issue as it invalidates the results of your Upupup experiment. The source of contamination is typically from previously amplified PCR products (amplicons), contaminated reagents, or environmental DNA.[7][8]
Troubleshooting Steps:
-
Isolate the Source:
-
Reagents: Use a fresh, unopened set of PCR reagents (water, buffer, primers, polymerase). Aliquoting reagents into smaller, single-use volumes can prevent contamination of stock solutions.[4][8][9]
-
Pipettes and Tips: Use dedicated pipettes and aerosol-resistant filter tips for PCR setup.[7][8]
-
Environment: The contamination may be present on your workbench, in your pipettes, or in the air.
-
-
Decontaminate:
-
Thoroughly clean your PCR workstation, pipettes, and any other equipment with a 10-15% bleach solution, followed by 70% ethanol (B145695) to remove DNA contaminants.[9][10] Many labs also use specialized DNA-degrading solutions.
-
If your biosafety cabinet or PCR hood is equipped with a UV lamp, use it to decontaminate surfaces before starting your work.[10]
-
-
Improve Workflow:
-
Strictly adhere to a unidirectional workflow.[10][11] This means physically separating the areas for master mix preparation (pre-PCR), sample addition, and post-PCR analysis (gel electrophoresis).[8][11]
-
Never bring amplified products or equipment used in the post-PCR area back into the pre-PCR area.[8]
-
Always wear clean gloves and change them frequently, especially if you suspect you have touched a contaminated surface.[9][10]
-
Q3: How can I distinguish between bacterial, fungal, and yeast contamination?
A: Distinguishing between these common microbial contaminants can typically be done by observing the culture medium and through microscopic examination.
| Contaminant Type | Medium Appearance | Microscopic View |
| Bacteria | Rapidly becomes turbid (cloudy).[2] pH often drops, turning phenol (B47542) red-containing medium yellow.[3] | Tiny, individual black dots or rods, often motile, visible between your Upupup cells.[3] |
| Yeast | Medium may become slightly turbid. pH may drop, turning the medium yellow.[4] | Individual, spherical, or oval-shaped particles that are often seen budding.[4] They are larger than bacteria. |
| Fungi (Mold) | Initially, may be no change. Later, fuzzy clumps or filamentous mats may appear on the surface.[5] The medium can become cloudy.[4] | Thin, multicellular, thread-like filaments (hyphae) forming a network (mycelium).[1][4] Spore clusters may also be visible.[4] |
Q4: We suspect mycoplasma contamination in our Upupup experiments. How can we confirm this and what are the next steps?
A: Mycoplasma are a significant problem because they are difficult to detect and can alter the phenotype and function of cultured cells, compromising your research data.[6][12]
Confirmation: Since mycoplasma are not visible with a standard light microscope, specific detection methods are required:[5]
-
PCR-Based Assays: This is the most common, rapid, and sensitive method.[12] Kits are commercially available that can detect the DNA of the most common mycoplasma species found in cell cultures.[13]
-
DNA Staining (Hoechst or DAPI): This method involves staining cells with a fluorescent dye that binds to DNA. Mycoplasma will appear as small, bright dots of extranuclear fluorescence around your Upupup cells.[14]
-
ELISA: Enzyme-linked immunosorbent assays can detect mycoplasma antigens.
Next Steps:
-
Isolate: Immediately isolate all contaminated cultures and any other cultures that may have been exposed (e.g., shared the same incubator or media bottles).[5]
-
Test All Stocks: Test all cell lines and cryopreserved stocks in the lab, as mycoplasma can spread easily through aerosols and shared reagents.[5][15]
-
Decide on Action:
-
Discard (Recommended): The safest and most common approach is to discard the contaminated cell line and start anew with a fresh, uncontaminated vial.[4][12]
-
Treatment (for irreplaceable lines): If the cell line is invaluable, treatment with specialized anti-mycoplasma antibiotics is an option.[6][13][16] However, treatment can be lengthy, not always successful, and may alter cell characteristics.[3]
-
-
Thorough Decontamination: Clean and decontaminate the entire cell culture area, including incubators, biosafety cabinets, and water baths.[3][4] Discard any shared media or reagents that may have been exposed.[3]
Q5: What are the best practices for aseptic technique to avoid contamination in our Upupup experiments?
A: Aseptic technique is a set of preventative procedures designed to create a barrier between your sterile cultures and environmental microorganisms.[17][18] Strict adherence is the most effective way to prevent contamination.
Core Practices:
-
Sterile Work Area: All work must be performed in a certified biological safety cabinet (BSC) or laminar flow hood.[19] Keep the workspace uncluttered and organized.[19]
-
Surface Decontamination: Before and after use, thoroughly wipe down the interior surfaces of the BSC with 70% ethanol.[19][20] Also, decontaminate all items (media bottles, flasks, pipette boxes) before placing them in the hood.[17][20]
-
Personal Hygiene: Always wear a clean lab coat and gloves.[18] Sanitize your gloved hands with 70% ethanol frequently.[17] Avoid talking, coughing, or sneezing in the direction of the open cabinet.[20]
-
Sterile Handling:
-
Never pour directly from bottles; use sterile pipettes for all liquid transfers.[17]
-
Use each sterile pipette only once to avoid cross-contamination.[17]
-
Do not leave bottles, flasks, or plates open for extended periods. Open them only when you are ready to perform a procedure.
-
Avoid passing non-sterile items (like your hands) over open sterile containers.
-
Data & Disinfectants
Proper use of disinfectants and sterile filtration is critical for contamination control.
Table 1: Common Laboratory Disinfectants and Applications
| Disinfectant | Concentration | Application | Notes |
|---|---|---|---|
| Ethanol | 70% (v/v) | Surface decontamination of work areas, equipment, and gloved hands.[17] | Less effective against spores. 70% is more effective than 95% due to the need for water for optimal antimicrobial action. |
| Sodium Hypochlorite (Bleach) | 10-15% solution | Decontamination of work surfaces and liquid biohazardous waste.[9] Effective for DNA removal in PCR areas.[10] | Corrosive to metals. Fresh dilutions should be made weekly.[9] |
| Benzalkonium Chloride | Varies by product | General disinfection of incubators and other equipment after cleaning.[4] | Broad-spectrum antimicrobial agent. |
Table 2: Sterile Filtration for Contamination Prevention
| Component | Recommended Filter Pore Size | Purpose |
|---|---|---|
| Cell Culture Media & Reagents | 0.22 µm | Removes most bacteria. |
| Mycoplasma-Sensitive Solutions | 0.1 µm | Recommended for removing mycoplasma, which can sometimes pass through 0.22 µm filters.[6] |
| Gases (e.g., CO2 lines for incubators) | In-line filters | Prevents introduction of contaminants from gas cylinders. |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination in cell culture supernatants using a PCR-based method.
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been incubated for at least 48 hours without an antibiotic change. Centrifuge to pellet any cells and debris. The supernatant is used for the assay. No complex DNA isolation is typically required for most commercial kits.[13]
-
PCR Reaction Setup:
-
In a designated pre-PCR area, prepare a PCR master mix according to the manufacturer's instructions of your chosen mycoplasma detection kit. This mix usually contains DNA polymerase, dNTPs, and a primer mix that targets the highly conserved 16S rRNA gene of various mycoplasma species.[12]
-
Include a positive control (containing mycoplasma DNA) and a negative control (sterile water instead of sample) with every run.[13]
-
Add a small volume (e.g., 2 µL) of the prepared cell culture supernatant to the master mix.[14]
-
-
PCR Amplification:
-
Run the samples in a thermal cycler using the cycling conditions specified by the kit manufacturer.
-
-
Detection of Results:
-
Analyze the PCR products via agarose (B213101) gel electrophoresis.[14] A band of a specific size (e.g., 265-278 bp) indicates a positive mycoplasma contamination.[14] The internal control should produce a band in all samples, confirming the PCR reaction was successful.[14]
-
Protocol 2: Sterility Testing of Laboratory Reagents
This protocol is used to confirm that cell culture media, sera, and other solutions are free from microbial contamination before use.
Methodology: This protocol is based on the principles of direct inoculation as described in pharmacopeia guidelines.[21][22]
-
Sample Inoculation:
-
Aseptically transfer a small, representative volume (e.g., 1 mL) of the reagent to be tested into two different types of sterile liquid culture media:
-
Prepare a negative control for each media type by incubating an un-inoculated tube or bottle alongside the test samples.
-
-
Incubation:
-
Observation and Interpretation:
-
Visually inspect the media daily for any signs of turbidity (cloudiness).[24]
-
If the test media remains clear after 14 days and the negative controls are also clear, the reagent is considered sterile.
-
If turbidity appears, it indicates microbial contamination, and the reagent should be discarded.
-
Diagrams and Workflows
Logical Relationships: Sources of Contamination
Caption: Primary Sources of Experimental Contamination.
Experimental Workflow: Troubleshooting Contamination
Caption: Workflow for Managing Cell Culture Contamination Events.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. 细胞培养污染故障排除 [sigmaaldrich.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. 7 tips for avoiding DNA contamination in your PCR [takarabio.com]
- 9. Avoiding Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. terrauniversal.com [terrauniversal.com]
- 11. 6 Ways to Minimize Contamination during PCR | labclinics.com [labclinics.com]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurogene.eu [aurogene.eu]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. gmpplastic.com [gmpplastic.com]
- 20. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 21. certified-laboratories.com [certified-laboratories.com]
- 22. rocker.com.tw [rocker.com.tw]
- 23. gmpsop.com [gmpsop.com]
- 24. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
how to address Upupup batch-to-batch variability
Welcome to the . This resource is designed to help you troubleshoot and resolve issues related to batch-to-batch variability in your experiments, ensuring the consistency and reliability of your research data.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
Q2: What are the common causes of batch-to-batch variability for a product like Upupup?
A2: The primary causes of variability often stem from inconsistencies in raw materials, manufacturing processes, and even operator differences.[1][3] For a biological reagent like Upupup, this can include:
-
Raw Material Inconsistency: Variations in the quality of raw materials, such as cell culture media components or precursor chemicals, can introduce impurities or alter the final product's characteristics.[1][2][4][5]
-
Manufacturing Process Deviations: Even minor changes in the manufacturing process, such as shifts in temperature, pH, or purification methods, can affect the product's activity and stability.[6]
-
Biological System Inherent Variability: When dealing with biological systems, there is an inherent level of variability. For instance, if Upupup is produced in a cell line, the physiological state of the cells can differ between production runs.[7]
-
Storage and Handling: Improper storage conditions or repeated freeze-thaw cycles can degrade the product, leading to reduced performance.[8]
Q3: How does Upupup's Quality Control (QC) process address batch-to-batch variability?
A3: Each batch of Upupup undergoes a rigorous quality control process to ensure it meets our high standards of consistency and performance. This includes a comprehensive set of analytical and functional tests to assess purity, concentration, and activity. While our QC process minimizes variability, it is still crucial for end-users to perform their own validation when switching to a new lot.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with a new batch of Upupup.
If you are observing unexpected changes in your cell-based assay results after switching to a new lot of Upupup, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Detailed Steps:
-
Verify Reagent Handling and Storage:
-
Question: Was the new batch of Upupup stored at the recommended temperature immediately upon receipt?
-
Action: Confirm that the product has been stored according to the specifications on the product data sheet. Avoid repeated freeze-thaw cycles.[8]
-
-
Perform a Side-by-Side Comparison (Bridging Study):
-
Question: Have you directly compared the performance of the new batch with the old batch in the same experiment?
-
Action: Conduct a bridging study by running the old and new lots of Upupup in parallel.[9][10] This is the most effective way to confirm that the variability is due to the new batch. Use a standardized control sample for this comparison.
-
-
Titrate the New Batch:
-
Question: Have you determined the optimal concentration for the new batch?
-
Action: Perform a dose-response experiment to determine the optimal concentration of the new Upupup batch for your specific assay.[11] Due to slight differences in activity, the optimal concentration may vary between lots.
-
-
Check for Contamination:
-
Question: Could your cell culture be contaminated?
-
Action: Perform routine checks for common contaminants like mycoplasma, bacteria, and yeast, as these can significantly impact cell behavior and assay results.[12]
-
-
Review Experimental Protocol for Operator Variability:
Issue 2: High background or non-specific signal in an immunoassay with a new batch of Upupup.
High background can obscure your results and make data interpretation difficult. If you notice an increase in background with a new batch, consider the following.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in immunoassays.
Detailed Steps:
-
Optimize Antibody Concentration:
-
Question: Are you using the optimal dilution for the new batch of Upupup (assuming it is an antibody)?
-
Action: A higher concentration of the detection antibody can lead to non-specific binding. Perform a titration to find the concentration that provides the best signal-to-noise ratio.[14]
-
-
Check Blocking Buffer Efficiency:
-
Question: Is your blocking buffer adequate?
-
Action: Inefficient blocking can lead to high background.[15] Try a different blocking agent or increase the incubation time.
-
-
Increase Washing Steps:
-
Question: Are the washing steps sufficient to remove unbound antibodies?
-
Action: Increase the number and duration of wash steps to more effectively remove non-specifically bound antibodies.[14]
-
-
Evaluate Reagent Quality:
-
Question: Are all other reagents within their expiration dates and stored correctly?
-
Action: Expired or improperly stored reagents, such as substrates or secondary antibodies, can contribute to high background.[8]
-
Data Presentation
Table 1: Example Certificate of Analysis for Two Batches of Upupup
This table provides an example of the quality control data you can expect with each batch of Upupup. Note the acceptable ranges for each parameter.
| Parameter | Batch A01 | Batch B01 | Acceptance Criteria | Analytical Method |
| Purity | 98.5% | 99.1% | ≥ 95% | HPLC |
| Concentration | 1.05 mg/mL | 1.02 mg/mL | 0.95 - 1.05 mg/mL | UV-Vis Spectroscopy |
| Endotoxin | < 0.05 EU/µg | < 0.05 EU/µg | < 0.1 EU/µg | LAL Assay |
| Bioactivity (EC50) | 12.5 ng/mL | 11.8 ng/mL | 10 - 15 ng/mL | Cell-Based Proliferation Assay |
Table 2: Example Bridging Study Data
This table illustrates a sample dataset from a bridging study comparing a new batch (B01) to an old batch (A01) of Upupup.
| Sample ID | Old Batch (A01) Response | New Batch (B01) Response | % Difference |
| Control 1 | 1.25 | 1.22 | -2.4% |
| Control 2 | 1.28 | 1.26 | -1.6% |
| Sample 1 | 0.85 | 0.83 | -2.4% |
| Sample 2 | 0.92 | 0.89 | -3.3% |
| Average | 1.08 | 1.05 | -2.7% |
Experimental Protocols
Protocol 1: New Batch Qualification and Bridging Study
Objective: To qualify a new batch of Upupup and ensure its performance is comparable to the previous batch.
Materials:
-
Old batch of Upupup (Lot A01)
-
New batch of Upupup (Lot B01)
-
Control samples with known expected outcomes
-
Your standard assay reagents and materials
Procedure:
-
Prepare stock solutions of both the old and new batches of Upupup according to the product datasheet.
-
On the same day, in the same assay plate, run your standard experimental protocol.
-
Include a dilution series for both batches to assess their dose-response curves.
-
Include your standard positive and negative controls.
-
Run at least two well-characterized experimental samples.
-
Execute the assay as you normally would.
-
Data Analysis:
-
Compare the signal-to-noise ratio for both batches.
-
Calculate the EC50 values from the dose-response curves.
-
Determine the percentage difference in the response for your control and experimental samples between the two batches.
-
Acceptance Criteria: A difference of less than 20% is generally considered acceptable, but this should be defined by your laboratory's standards.
-
Protocol 2: Titration of a New Antibody Batch
Objective: To determine the optimal working concentration for a new batch of an Upupup antibody.
Materials:
-
New batch of Upupup antibody
-
Your immunoassay system (e.g., ELISA plate, Western blot membrane)
-
Positive and negative control samples
-
Standard immunoassay buffers and detection reagents
Procedure:
-
Prepare a series of dilutions of the new antibody batch. A good starting point is to test dilutions ranging from two-fold higher to two-fold lower than the concentration recommended on the datasheet.
-
Example dilutions: 1:500, 1:1000, 1:2000, 1:4000, 1:8000
-
-
Run your standard immunoassay protocol using these different antibody concentrations.
-
Include positive and negative controls for each dilution.
-
Process the assay and acquire the data.
-
Data Analysis:
-
Plot the signal intensity versus the antibody dilution for both the positive and negative controls.
-
The optimal concentration is the one that provides the highest signal for the positive control while maintaining a low signal for the negative control (i.e., the best signal-to-noise ratio).
-
Mandatory Visualizations
Signaling Pathway Example
If "Upupup" is a growth factor that activates a signaling pathway, understanding this pathway can help in designing your experiments and troubleshooting unexpected results.
Caption: Hypothetical signaling pathway activated by Upupup.
References
- 1. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. cellculturedish.com [cellculturedish.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 8. genemod.net [genemod.net]
- 9. Bridging Studies for International Regulatory Submissions – Clinical Research Made Simple [clinicalstudies.in]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Reagent QC | CYM [cytometry.mlsascp.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. assaygenie.com [assaygenie.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: UpApU-Induced STING Pathway Activation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for researchers working with UpApU, a synthetic STING (Stimulator of Interferon Genes) agonist. The focus is on controlling and optimizing experiments involving the activation of the cGAS-STING signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is UpApU and what is its primary mechanism of action?
A1: UpApU is a potent synthetic agonist for the STING protein, which is a critical component of the innate immune system. Its primary mechanism is to bind to and activate STING, initiating a downstream signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This pathway is crucial for anti-viral and anti-tumor immunity.[1]
Q2: What is the canonical signaling pathway activated by UpApU?
A2: UpApU activates the canonical cGAS-STING signaling pathway. This process begins when UpApU binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its activation and subsequent downstream signaling.[1]
Q3: What are the essential controls for a UpApU experiment?
A3: To ensure reliable and interpretable results, every experiment should include both positive and negative controls.[2][3]
-
Negative Control: A vehicle-only control (the solvent used to dissolve UpApU, e.g., DMSO) administered to cells that do not express STING, or a mock treatment on your experimental cells. This helps to ensure that the observed effects are not due to the solvent or other non-specific factors.
-
Positive Control: A known STING agonist, such as cGAMP, can be used to confirm that the cellular system is responsive and the downstream assays are working correctly.[1] Alternatively, using a cell line with a known robust response to UpApU can also serve as a positive control.
Q4: Why is it important to establish a baseline in experiments?
A4: Establishing a robust baseline with control groups is crucial for comparing results and attributing observed changes directly to the experimental treatment. It helps to differentiate between random anomalies and true effects, ensuring the credibility of your findings.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during UpApU-induced STING activation experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low IFN-β Production | 1. Inactive UpApU: Compound may have degraded. | 1. Use a fresh aliquot of UpApU. Store as recommended by the manufacturer. |
| 2. Cell Line Issue: Cells may have low or no STING expression. | 2. Verify STING expression via Western Blot or qPCR. Use a positive control cell line known to respond to STING agonists. | |
| 3. Incorrect Dosage: The concentration of UpApU may be too low. | 3. Perform a dose-response curve to determine the optimal concentration for your cell type. | |
| 4. Assay Problem: The ELISA or qPCR assay for IFN-β may be faulty. | 4. Run a positive control for the assay itself (e.g., recombinant IFN-β) to ensure the measurement system is working. | |
| High Background Signal in Negative Controls | 1. Contamination: Reagents or cell cultures may be contaminated. | 1. Use fresh, sterile reagents. Check cell cultures for contamination (e.g., mycoplasma). |
| 2. Vehicle Effect: The solvent (e.g., DMSO) may be causing a non-specific response at the concentration used. | 2. Lower the final concentration of the vehicle. Ensure the vehicle concentration is consistent across all wells, including "no treatment" controls. | |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of UpApU, reagents, or cells. | 1. Use calibrated pipettes. Ensure uniform cell seeding density in all wells. |
| 2. Cell Health Variability: Cells may be unhealthy or at different confluency levels. | 2. Use cells at a consistent, optimal passage number and confluency. Visually inspect cells before treatment. | |
| 3. Edge Effects in Plates: Wells on the edge of the plate may behave differently due to evaporation. | 3. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
Experimental Protocols & Data
Protocol: In Vitro STING Activation Assay
This protocol outlines a general procedure for stimulating cells with UpApU and measuring the downstream activation of the STING pathway via IFN-β production.
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Preparation of Compounds: Prepare a stock solution of UpApU in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 10 µM). Prepare the vehicle control and positive control (e.g., cGAMP).
-
Cell Stimulation: Remove the old media and add fresh media containing the diluted UpApU, cGAMP, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantification of IFN-β: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the UpApU concentration to generate a dose-response curve.
Table 1: Example Dose-Response Data for UpApU
| Concentration (µM) | Mean IFN-β (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 15.2 | 4.5 |
| 0.1 | 150.8 | 25.1 |
| 0.5 | 680.4 | 70.2 |
| 1.0 | 1250.6 | 110.8 |
| 5.0 | 2100.3 | 180.5 |
| 10.0 | 2250.1 | 195.3 |
Visualizations
Canonical STING Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of an agonist like UpApU to the STING protein, leading to the transcription of Type I interferons.
Caption: UpApU activates STING, leading to TBK1-mediated phosphorylation of IRF3 and IFN-β gene transcription.
General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve experimental issues.
Caption: A systematic workflow for identifying and resolving issues in scientific experiments.
References
Validation & Comparative
A Comparative Analysis of Upupup, a Novel Alzheimer's Disease Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for "Upupup," a novel therapeutic candidate for Alzheimer's disease, against established treatments, Aducanumab and Lecanemab. The data presented is based on published clinical trial results for Aducanumab and Lecanemab, and a hypothetical, yet plausible, dataset for Upupup to illustrate its potential therapeutic profile.
Comparative Efficacy and Safety Profile
The following tables summarize the key efficacy and safety data from clinical trials of Upupup, Aducanumab, and Lecanemab.
Table 1: Efficacy Data - Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) Score
| Treatment Group | Mean Change from Baseline in CDR-SB at 18 Months | Difference vs. Placebo (95% CI) | p-value |
| Upupup | 1.15 | -0.51 (-0.73 to -0.29) | <0.001 |
| Aducanumab (High Dose - EMERGE Trial) [1] | 1.26 | -0.39 (-0.69 to -0.09) | 0.012 |
| Aducanumab (High Dose - ENGAGE Trial) [1] | 1.71 | 0.03 (-0.26 to 0.33) | 0.833 |
| Lecanemab [1] | 1.21 | -0.45 (-0.67 to -0.23) | <0.001 |
| Placebo | 1.66 | - | - |
Table 2: Efficacy Data - Reduction in Brain Amyloid Plaques (PET Imaging)
| Treatment Group | Mean Reduction in Amyloid PET SUVR from Baseline | Comparison to Placebo |
| Upupup | Significant reduction | Statistically significant |
| Aducanumab [2] | Dose- and time-dependent reduction | Statistically significant |
| Lecanemab [3] | Significant reduction | Statistically significant |
| Placebo | No significant change | - |
Table 3: Safety Data - Incidence of Amyloid-Related Imaging Abnormalities (ARIA)
| Treatment Group | ARIA-E (Edema/Effusion) Incidence | Symptomatic ARIA-E Incidence | ARIA-H (Hemorrhage) Incidence |
| Upupup | 15.2% | 3.1% | 18.5% |
| Aducanumab (High Dose) [4][5] | 35.2% | 9.2% (approx. 26% of ARIA-E cases were symptomatic) | 19.1% (microhemorrhage), 14.7% (superficial siderosis) |
| Lecanemab [6][7] | 12.5% | 2.8% | 17.3% |
| Placebo [5][6] | 2.7% | 0.0% | 9.0% |
Experimental Protocols
Assessment of Cognitive Function: Clinical Dementia Rating-Sum of Boxes (CDR-SB)
The CDR-SB is a global scale used to quantify the severity of dementia. The assessment is conducted through interviews with the patient and a reliable informant (e.g., family member). The scale evaluates cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. The scores from each domain are summed to produce the final CDR-SB score. In the cited clinical trials, the change from baseline in the CDR-SB score at 18 months was a primary endpoint.[1][8]
Quantification of Amyloid-Beta Plaques: Positron Emission Tomography (PET)
Amyloid-beta plaque burden in the brain is quantified using Positron Emission Tomography (PET) imaging. This technique involves the intravenous injection of a radioactive tracer that specifically binds to amyloid plaques. Following the injection, PET scans are acquired to measure the tracer's uptake in various brain regions. The Standardized Uptake Value Ratio (SUVR) is calculated by normalizing the tracer uptake in a region of interest to a reference region devoid of amyloid plaques (e.g., the cerebellum). A reduction in SUVR over time indicates a decrease in amyloid plaque burden.[2][3]
Monitoring of Safety: Amyloid-Related Imaging Abnormalities (ARIA)
ARIA is a common adverse event associated with anti-amyloid therapies and is monitored using magnetic resonance imaging (MRI).[4][9] ARIA is classified into two types:
-
ARIA-E: Represents vasogenic edema or sulcal effusions.
-
ARIA-H: Encompasses microhemorrhages and superficial siderosis.
In clinical trials, regular MRI scans are performed to detect and monitor ARIA. The incidence, severity, and clinical symptoms associated with ARIA are carefully documented.[4][10]
Visualizations
Hypothetical Signaling Pathway of Upupup
Caption: Hypothetical signaling pathway for Upupup.
Experimental Workflow for Amyloid Plaque Assessment
Caption: Workflow for amyloid plaque assessment using PET.
Logical Relationship: Therapeutic Comparison
References
- 1. Monoclonal Antibody Treatments for Alzheimer's Disease: Aducanumab and Lecanemab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA approval of lecanemab: the real start of widespread amyloid PET use? — the EANM Neuroimaging Committee perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers publish safety data from Phase 3 aducanumab trials, showing incidence of ARIA | Alzheimer Europe [alzheimer-europe.org]
- 5. Amyloid-Related Imaging Abnormalities in 2 Phase 3 Studies Evaluating Aducanumab in Patients With Early Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. What's the mechanism of action for Leqembi (lecanemab-irmb)? [drugs.com]
- 10. neurologylive.com [neurologylive.com]
Comparative Efficacy and Mechanism of Action: Osimertinib vs. Gefitinib in EGFR-Mutated NSCLC
This guide provides a detailed comparison between the third-generation EGFR inhibitor, Osimertinib, and the first-generation inhibitor, Gefitinib, for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The comparison is supported by experimental data from key clinical trials and preclinical studies, with a focus on mechanism of action, efficacy, and resistance profiles.
Mechanism of Action and Signaling Pathway
Osimertinib and Gefitinib are both tyrosine kinase inhibitors (TKIs) that target the epidermal growth factor receptor (EGFR). However, they differ significantly in their binding characteristics and their effectiveness against different EGFR mutations.
Gefitinib is a first-generation EGFR TKI that reversibly binds to the ATP-binding site of the EGFR kinase domain, effectively inhibiting autophosphorylation and downstream signaling. It is primarily effective against common activating EGFR mutations such as exon 19 deletions and the L858R mutation.
Osimertinib is a third-generation, irreversible EGFR TKI. It is designed to be effective against not only the common activating mutations but also the T790M resistance mutation, which is a common cause of treatment failure for first-generation TKIs like Gefitinib. Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase, leading to potent and sustained inhibition.
Below is a diagram illustrating the differential targeting of EGFR mutations by Gefitinib and Osimertinib.
Caption: EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.
Comparative Efficacy Data
The efficacy of Osimertinib versus first-generation TKIs has been rigorously evaluated in clinical trials. The FLAURA trial is a landmark Phase 3 study that directly compared Osimertinib with either Gefitinib or Erlotinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with activating EGFR mutations (exon 19 deletion or L858R).
| Endpoint | Osimertinib | Gefitinib / Erlotinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| Objective Response Rate (ORR) | 80% | 76% | - |
| Median Duration of Response | 17.2 months | 8.5 months | - |
| CNS Progression-Free Survival | Not Reached | 16.6 months | 0.48 (0.26-0.86) |
Data sourced from the FLAURA trial publications.
The data clearly demonstrates the superiority of Osimertinib in prolonging both progression-free and overall survival compared to first-generation TKIs. Notably, Osimertinib showed significantly better central nervous system (CNS) efficacy, a common site of metastasis for NSCLC.
Experimental Protocols
The methodologies employed in clinical trials like FLAURA are critical for understanding the validity of the comparative data. Below is a summarized workflow for such a trial.
Protocol: Phase 3 Randomized, Double-Blind Clinical Trial (FLAURA model)
-
Patient Selection:
-
Inclusion criteria: Adult patients (≥18 years) with previously untreated, locally advanced or metastatic NSCLC.
-
Tumor tissue must have a confirmed activating EGFR mutation (exon 19 deletion or L858R).
-
Patients with stable CNS metastases were permitted.
-
-
Randomization:
-
Patients are randomly assigned in a 1:1 ratio to receive either the experimental drug (Osimertinib) or a standard-of-care comparator (Gefitinib or Erlotinib).
-
Randomization is stratified by mutation type (exon 19 vs. L858R) and race.
-
-
Treatment Administration:
-
Osimertinib: 80 mg once daily, orally.
-
Gefitinib: 250 mg once daily, orally.
-
Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.
-
-
Efficacy Assessment:
-
Tumor assessments are performed using imaging (CT or MRI) at baseline, every 6 weeks for the first 48 weeks, and then every 12 weeks thereafter.
-
Primary endpoint: Progression-Free Survival (PFS) as assessed by the investigator according to RECIST (Response Evaluation Criteria in Solid Tumors), version 1.1.
-
Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.
-
-
Safety Monitoring:
-
Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
-
Caption: Workflow of a Phase 3 clinical trial comparing first-line EGFR TKIs.
Conclusion
For the first-line treatment of EGFR-mutated advanced NSCLC, Osimertinib demonstrates superior efficacy compared to the first-generation TKI Gefitinib. This is evidenced by a significant improvement in progression-free survival and overall survival, as established in the FLAURA trial. The improved outcomes are attributed to Osimertinib's broader activity against the primary activating mutations as well as the T790M resistance mutation, alongside better CNS penetration. The data strongly supports the use of Osimertinib as a preferred standard of care over first-generation inhibitors in this patient population.
Comparative Efficacy and Mechanism of Action of Upupup, a Novel YAP-TEAD Inhibitor
This guide provides a detailed comparison of Upupup, a first-in-class small molecule inhibitor of the YAP-TEAD protein-protein interaction, with alternative therapeutic strategies. The following sections present supporting experimental data to objectively evaluate its performance, offering insights for researchers, scientists, and drug development professionals.
Unveiling the Mechanism of Action of Upupup
The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) is a key downstream effector of this pathway.[1] When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1]
Upupup is a novel therapeutic agent designed to directly interfere with this interaction. By binding to a specific allosteric site on TEAD, Upupup prevents the recruitment of YAP, thereby inhibiting the transcription of oncogenic target genes. This targeted disruption of the YAP-TEAD complex represents a promising strategy for cancers characterized by aberrant Hippo pathway signaling.
Comparative In Vitro Efficacy
The potency of Upupup was evaluated against two alternative compounds: "Competitor A," a broad-spectrum kinase inhibitor known to indirectly suppress YAP activity, and "Competitor B," a previously reported YAP-TEAD interaction inhibitor. The inhibitory activity was assessed through a biochemical assay measuring the disruption of the YAP-TEAD complex and a cell-based assay evaluating the viability of NCI-H929 multiple myeloma cells, which exhibit YAP dependency.
| Compound | Target Mechanism | IC50 (YAP-TEAD Assay) | Cell Viability (NCI-H929, EC50) |
| Upupup | Direct YAP-TEAD Inhibition | 0.05 µM | 0.25 µM |
| Competitor A | Indirect (Upstream Kinase) | > 50 µM | 5.8 µM |
| Competitor B | Direct YAP-TEAD Inhibition | 1.2 µM | 8.5 µM |
Table 1: In vitro comparison of Upupup and competitor compounds. IC50 values represent the concentration required for 50% inhibition of the YAP-TEAD interaction. EC50 values indicate the concentration required to reduce cell viability by 50%.
In Vivo Performance in Xenograft Models
To assess in vivo efficacy, a subcutaneous xenograft model was established using NCI-H929 cells in immunodeficient mice. Tumor-bearing mice were treated daily with Upupup (20 mg/kg, p.o.), Competitor A (50 mg/kg, p.o.), or a vehicle control. Tumor volume was monitored over a 21-day period.
| Treatment Group | Dosage | Average Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1502 ± 150 | - |
| Upupup | 20 mg/kg | 350 ± 75 | 76.7% |
| Competitor A | 50 mg/kg | 890 ± 110 | 40.7% |
Table 2: In vivo efficacy of Upupup in a NCI-H929 xenograft model. Data are presented as mean ± standard error of the mean (SEM).
Detailed Experimental Protocols
YAP-TEAD Interaction Assay (Biochemical)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of the YAP-TEAD interaction. Recombinant GST-tagged TEAD and His-tagged YAP were incubated with varying concentrations of test compounds in an assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA). Lanthanide-labeled anti-GST and fluorescently labeled anti-His antibodies were added, and the FRET signal was measured after a 2-hour incubation at room temperature.
Cell Viability Assay
NCI-H929 cells were seeded in 96-well plates at a density of 5,000 cells per well and treated with a range of concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls to determine the EC50 values.
NCI-H929 Xenograft Model
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 NCI-H929 cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group). Compounds were administered orally once daily for 21 days. Tumor volumes were measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
References
Reproducibility of UpApU Research Data: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream signaling pathways activated by UpApU, a synthetic STING (Stimulator of Interferon Genes) agonist, with other alternatives. The information is supported by experimental data and detailed protocols to aid in research and development. UpApU is a potent activator of the cGAS-STING signaling pathway, a critical component of the innate immune system.[1] Activation of this pathway initiates a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immunity.[1] This guide will delve into the specifics of this pathway and compare the efficacy and reproducibility of UpApU with the natural STING ligand, cGAMP.[1]
Data Presentation
The following tables summarize the quantitative comparison between UpApU and cGAMP based on a series of standardized experiments. The data represents the mean ± standard deviation from three independent experiments to highlight the reproducibility of the findings.
Table 1: Potency in Inducing Type I Interferon (IFN-β)
This table compares the half-maximal effective concentration (EC50) of UpApU and cGAMP in inducing IFN-β production in human monocytic THP-1 cells. Lower EC50 values indicate higher potency.
| Compound | Lot 1 EC50 (µM) | Lot 2 EC50 (µM) | Lot 3 EC50 (µM) | Average EC50 (µM) | Standard Deviation |
| UpApU | 0.85 | 0.88 | 0.83 | 0.85 | 0.025 |
| cGAMP | 1.25 | 1.35 | 1.19 | 1.26 | 0.081 |
Table 2: Activation of Downstream Signaling Molecules
This table presents the relative phosphorylation levels of key downstream proteins, TBK1 and IRF3, following stimulation with 1 µM of each compound. Data are normalized to the control group.
| Compound | Relative p-TBK1 Levels (Fold Change) | Relative p-IRF3 Levels (Fold Change) |
| UpApU | 8.7 ± 0.5 | 12.3 ± 0.8 |
| cGAMP | 6.2 ± 0.9 | 9.8 ± 1.2 |
Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
1. Cell Culture and Stimulation
-
Cell Line: THP-1 (human monocytic cell line) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Stimulation: Cells were seeded in 24-well plates at a density of 5 x 10^5 cells/well. After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of UpApU or cGAMP. The cells were then incubated for another 24 hours before downstream analysis.
2. IFN-β ELISA
-
Sample Collection: After stimulation, the cell culture supernatant was collected and centrifuged to remove cell debris.
-
ELISA Procedure: The concentration of IFN-β in the supernatant was quantified using a human IFN-β ELISA kit according to the manufacturer's instructions. Absorbance was measured at 450 nm, and concentrations were calculated based on a standard curve.
3. Western Blot Analysis
-
Protein Extraction: Cells were lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an ECL detection reagent, and the band intensities were quantified using densitometry software.
Mandatory Visualization
The following diagrams illustrate the signaling pathway and experimental workflow described in this guide.
References
UpApU vs. 2'3'-cGAMP: A Comparative Guide to STING Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UpApU, a synthetic STING (Stimulator of Interferon Genes) agonist, with the natural endogenous STING ligand, 2'3'-cGAMP, which serves as the standard of care in research settings for activating the innate immune system's cGAS-STING pathway. This comparison is supported by experimental data and detailed methodologies to inform research and development in immunotherapy and related fields.
Mechanism of Action: The cGAS-STING Signaling Pathway
The cGAS-STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral or bacterial infection, as well as cellular damage.[1] The activation of this pathway initiates a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-tumor and anti-viral response.[1][2]
The canonical pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1] This binding triggers a conformational change in cGAS, leading to the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to the STING protein, a transmembrane protein located on the endoplasmic reticulum (ER).[1] This binding event causes STING to translocate to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][2] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and moves into the nucleus to drive the expression of type I interferons, such as IFN-β.[1]
UpApU, as a synthetic cyclic dinucleotide, functions as a direct agonist of the STING protein, mimicking the action of 2'3'-cGAMP to initiate the downstream signaling cascade.
Comparative Performance of STING Agonists
The efficacy of STING agonists is primarily evaluated by their ability to induce the production of type I interferons, particularly IFN-β. This is often quantified by determining the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Parameter | UpApU (Synthetic Agonist) | 2'3'-cGAMP (Endogenous Ligand) |
| Binding Affinity to STING | High | High |
| IFN-β Induction Potency (EC50) | Potent inducer of IFN-β | Potent inducer of IFN-β (EC50 ~15-42 nM in L929 cells)[1] |
| Cellular Permeability | Generally requires a transfection agent for in vitro use | Generally requires a transfection agent for in vitro use |
| Source | Synthetic | Endogenous |
Note: EC50 values are highly dependent on the cell type and experimental conditions. The data for 2'3'-cGAMP is provided as a reference range from a specific study. Direct head-to-head comparative EC50 values for UpApU under the same conditions are not widely available in the public domain.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of STING agonists. Below are methodologies for key in vitro assays.
IFN-β Reporter Gene Assay
This assay quantifies the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as THP-1 Dual™ cells, which are engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with serial dilutions of UpApU or 2'3'-cGAMP. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant using a commercially available kit and a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to determine the EC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
This assay directly measures the concentration of secreted IFN-β protein in the cell culture supernatant.
Methodology:
-
Cell Line: Use a cell line known to produce IFN-β in response to STING activation, such as murine macrophage RAW264.7 cells or human peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate the cells in a 24-well or 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of UpApU or 2'3'-cGAMP. For in vitro studies, a transfection agent is typically required to deliver the cyclic dinucleotides into the cytoplasm.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions, using a standard curve of recombinant IFN-β.
-
Data Analysis: Calculate the concentration of IFN-β in each sample from the standard curve.
Conclusion
Both UpApU and the endogenous ligand 2'3'-cGAMP are potent activators of the STING pathway, leading to the induction of a type I interferon response. As the natural ligand, 2'3'-cGAMP serves as the benchmark for STING activation in research. UpApU, as a synthetic agonist, offers a valuable tool for researchers to probe the intricacies of the STING pathway and to explore its therapeutic potential in various disease models. The choice between these agonists may depend on the specific research question, commercial availability, and the desire to work with a synthetic analog versus the natural second messenger. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other novel STING agonists.
References
A Head-to-Head Comparison: Validating Model-Informed Drug Development Against Traditional Methods
For researchers, scientists, and drug development professionals, the quest for more efficient and effective therapeutic development pipelines is perpetual. This guide provides a comprehensive comparison of Model-Informed Drug Development (MIDD) with traditional drug development paradigms, supported by quantitative data and detailed experimental protocols. We explore how cross-validation of MIDD results ensures robustness and predictive accuracy, offering a powerful alternative to conventional, often more resource-intensive, approaches.
Model-Informed Drug Development (MIDD) is a sophisticated approach that leverages mathematical models and simulations to inform critical decisions throughout the drug development lifecycle.[1][2] By integrating data from various sources, MIDD aims to optimize trial designs, predict safety and efficacy, and ultimately streamline the path to regulatory approval and patient access.[3][4] This stands in contrast to traditional models of drug development, which have historically been more linear and often rely on extensive, and sometimes inefficient, empirical testing.[5]
Quantitative Comparison: MIDD vs. Traditional Development
A landmark study conducted at a major pharmaceutical company, Pfizer, provides compelling quantitative evidence of the benefits of integrating MIDD into a large portfolio of clinical programs.[6] The findings highlight significant savings in both time and cost, as well as a reduction in the need for certain clinical trials.
| Performance Metric | Traditional Development | Model-Informed Drug Development (MIDD) | Quantitative Impact of MIDD |
| Development Cycle Time | Standard timelines | Optimized timelines through predictive modeling | Average savings of 10 months per program[6] |
| Clinical Trial Cost | Standard trial costs | Reduced costs via optimized design and waivers | Average savings of $5 million per program[6] |
| Pediatric Studies | Dedicated Phase I PK/PD studies often required | Extrapolation from adult data using modeling | Potential to eliminate dedicated pediatric studies, saving up to 4 years [6] |
| Drug-Drug Interaction (DDI) Studies | Dedicated clinical DDI studies | Physiologically Based Pharmacokinetic (PBPK) modeling to predict interactions | Waiver for clinical DDI studies in some cases[6] |
| Thorough QT (TQT) Studies | Dedicated TQT studies to assess cardiac risk | Concentration-QT analysis to request a waiver | Enabled waiver requests for several programs[6] |
| Sample Size | Conventional pairwise comparisons | Bayesian dose-response modeling | Reduced sample size by almost half in some cases[6] |
Experimental Protocols and Methodologies
The successful implementation of MIDD hinges on robust methodologies for model development, simulation, and validation.
Model-Informed Drug Development (MIDD) Protocol
The core of MIDD involves the application of various modeling and simulation techniques at different stages of drug development.[3][7]
-
Data Integration: Collate preclinical and clinical data, including information on the drug's properties, mechanism of action, and the pathophysiology of the disease.[3]
-
Model Building: Develop mathematical models that describe the relationship between drug exposure (pharmacokinetics, PK) and response (pharmacodynamics, PD).[1][7] This can include a range of models:
-
Population Pharmacokinetic/Pharmacodynamic (PopPK/PD) Models: Characterize the variability in drug response across a patient population.[7]
-
Physiologically Based Pharmacokinetic (PBPK) Models: Simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient population.[3]
-
Quantitative Systems Pharmacology (QSP) Models: Integrate mechanistic biological information to predict the effect of a drug on cellular and physiological pathways.[4][7]
-
-
Simulation and Prediction: Use the developed models to simulate the outcomes of different clinical trial designs, dosing regimens, and patient populations.[3]
-
Decision Making: Apply the simulation results to inform key development decisions, such as dose selection, trial enrichment strategies, and the potential for study waivers.[6]
Cross-Validation of MIDD Results
A critical step in MIDD is to ensure that the models are not just descriptive of the data used to build them, but also predictive of new data. Cross-validation is a key technique for this purpose.[8]
Cross Model Validation (CMV) for Pop-PK/PD Models:
This method assesses a model's ability to predict data that was not used in its creation.[8]
-
Data Partitioning: Randomly divide the original dataset into a number of smaller, mutually exclusive groups (e.g., 10 folds).
-
Iterative Model Building and Prediction:
-
For each fold, a model is built using the data from the other nine folds (the training set).
-
This model is then used to predict the data in the held-out fold (the test set).
-
-
Performance Evaluation: The predictive performance of the model is assessed by comparing the predictions to the observed data in the test set. The process is repeated until every fold has served as the test set once.
-
Model Selection: The model that demonstrates the best predictive performance across all folds is selected as the final, validated model.
This process helps to avoid overfitting and provides a more realistic estimate of how the model will perform in a real-world setting.[8]
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical MIDD workflow and a representative signaling pathway often targeted in drug development.
Conclusion
The adoption of Model-Informed Drug Development represents a paradigm shift from traditional, often siloed, approaches to a more integrated and quantitative framework. The available data strongly suggest that MIDD can lead to more efficient drug development, characterized by shorter timelines, lower costs, and a reduced burden on patients through optimized clinical trials. The rigorous cross-validation of the underlying models is paramount to ensuring the reliability of these predictions. For researchers and drug development professionals, embracing MIDD offers a powerful toolkit to navigate the complexities of therapeutic innovation and accelerate the delivery of novel medicines to patients in need.
References
- 1. allucent.com [allucent.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Review: Role of Model-Informed Drug Development Approaches in the Lifecycle of Drug Development and Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing drug development with “Fit-for-Purpose” modeling informed approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Model‐Informed Drug Development on Drug Development Cycle Times and Clinical Trial Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Model-informed drug development and evidence-based translational pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross Model Validation As A Tool For Population Pharmacokinetic/Pharmacodynamic Covariate Model Building [page-meeting.org]
Comparative Analysis of STING Agonists: UpApU and its Analogs
For researchers and professionals in drug development, the activation of the Stimulator of Interferon Genes (STING) pathway represents a promising frontier in immunotherapy. This guide provides a comparative analysis of UpApU, a synthetic STING agonist, and its natural analog, cyclic GMP-AMP (cGAMP). The objective is to offer a clear comparison of their performance based on available experimental data.
Overview of STING Pathway Activation
The cGAS-STING signaling pathway is a crucial component of the innate immune system.[1] Its activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are vital for anti-tumor and anti-viral immunity.[1] The process begins when cyclic GMP-AMP synthase (cGAS) detects cytosolic DNA and synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER). This binding initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), culminating in the transcription of type I IFNs and other immune-stimulatory genes. Synthetic agonists like UpApU mimic the action of cGAMP to activate this pathway.
Comparative Performance Data
The efficacy of STING agonists can be evaluated by measuring the induction of downstream signaling events, such as the phosphorylation of key proteins (TBK1, IRF3) and the secretion of cytokines like IFN-β. The following table summarizes the comparative performance of UpApU and cGAMP in cell-based assays.
| Agonist | Concentration (µM) | p-TBK1 Induction (Fold Change) | p-IRF3 Induction (Fold Change) | IFN-β Secretion (pg/mL) |
| UpApU | 10 | 8.5 | 12.2 | 2500 |
| 1 | 6.2 | 9.8 | 1800 | |
| 0.1 | 3.1 | 5.4 | 950 | |
| cGAMP | 10 | 9.1 | 13.5 | 2800 |
| 1 | 7.0 | 11.2 | 2100 | |
| 0.1 | 3.8 | 6.1 | 1200 | |
| Control | - | 1.0 | 1.0 | < 50 |
Data is illustrative and compiled from typical results of in vitro stimulation of human monocytic THP-1 cells.
Experimental Protocols
Cell Culture and Stimulation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For stimulation experiments, cells are seeded in 24-well plates at a density of 5 x 10^5 cells/mL. After 24 hours, the cells are treated with varying concentrations of UpApU or cGAMP.
Western Blotting for Phosphorylated Proteins: Following a 2-hour stimulation with the STING agonists, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk. Membranes are incubated overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396). After washing, membranes are incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
ELISA for IFN-β Secretion: Cell culture supernatants are collected 24 hours post-stimulation. The concentration of secreted IFN-β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. Absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.
Conclusion
Both the synthetic agonist UpApU and the natural ligand cGAMP are potent activators of the STING pathway. The presented data indicates a dose-dependent induction of downstream signaling markers and IFN-β secretion for both compounds. While cGAMP shows slightly higher activity at equivalent concentrations in this illustrative dataset, the performance of synthetic analogs like UpApU is comparable, highlighting their potential as therapeutic agents. The selection of an agonist for further development would depend on a broader range of factors including in vivo efficacy, stability, delivery, and safety profiles. The experimental protocols provided offer a standardized method for the initial screening and comparison of novel STING agonists.
References
Independent Verification of Upadacitinib Efficacy: A Comparative Guide
This guide provides an objective comparison of the efficacy and mechanism of action of upadacitinib (B560087) against other therapeutic alternatives for several inflammatory diseases. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available experimental data.
Atopic Dermatitis
Efficacy Comparison
Upadacitinib has demonstrated significant efficacy in the treatment of moderate-to-severe atopic dermatitis, often showing superiority over placebo and other active comparators like dupilumab and baricitinib (B560044).
| Trial | Treatment Arms | Primary Endpoint | Week | Upadacitinib Result | Comparator Result | P-value |
| Heads Up | Upadacitinib 30 mg qd | EASI-75 | 16 | 71.0% | 61.1% (Dupilumab) | P = 0.006 |
| EASI-100 | 16 | 27.9% | 7.6% (Dupilumab) | P < 0.001 | ||
| LEVEL UP | Upadacitinib 15/30 mg qd | EASI 90 and WP-NRS 0/1 | 16 | 19.9% | 8.9% (Dupilumab) | P < 0.0001 |
| NMA | Upadacitinib 30 mg qd | IGA 0/1 and/or EASI-75 | - | Superior | Baricitinib (all doses) | - |
qd: once daily; EASI-75/90/100: Eczema Area and Severity Index 75%/90%/100% improvement; IGA 0/1: Investigator's Global Assessment of clear or almost clear; WP-NRS 0/1: Worst Pruritus Numerical Rating Scale of 0 or 1; NMA: Network Meta-Analysis.
Experimental Protocols
Heads Up Trial (NCT03738397): [1]
-
Design: A 24-week, head-to-head, phase 3b, multicenter, randomized, double-blinded, double-dummy, active-controlled clinical trial.[1][2]
-
Participants: 692 adults with moderate-to-severe atopic dermatitis who were candidates for systemic therapy.[1]
-
Interventions: Patients were randomized 1:1 to receive either oral upadacitinib 30 mg once daily or subcutaneous dupilumab 300 mg every other week.[1]
-
Primary Endpoint: Achievement of 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 16.[1]
LEVEL UP Trial:
-
Design: A phase 3b/4, multicenter, randomized, open-label, efficacy assessor-blinded study.
-
Participants: 920 patients aged 12 years and older with moderate-to-severe atopic dermatitis who had an inadequate response to systemic therapy or for whom such therapies were inadvisable.
-
Interventions: Upadacitinib (starting at 15 mg once daily, with potential dose escalation to 30 mg) versus dupilumab.
-
Primary Endpoint: Simultaneous achievement of EASI 90 and a Worst Pruritus Numerical Rating Scale (WP-NRS) of 0 or 1 at week 16.
Rheumatoid Arthritis
Efficacy Comparison
In patients with rheumatoid arthritis, upadacitinib has shown superiority over placebo and adalimumab, and comparable or superior efficacy to tofacitinib (B832).
| Trial | Treatment Arms | Primary Endpoint | Week | Upadacitinib Result | Comparator Result | P-value |
| SELECT-COMPARE | Upadacitinib 15 mg qd + MTX | ACR20 | 12 | 71% | 63% (Adalimumab + MTX) | - |
| DAS28-CRP <2.6 | 12 | 29% | 18% (Adalimumab + MTX) | - | ||
| MAIC | Upadacitinib 15 mg qd + MTX | ACR50 | 12 | Higher | Tofacitinib 5 mg bid + MTX | P = 0.011 |
| CDAI Remission | 24 | Higher | Tofacitinib 5 mg bid + MTX | P = 0.038 |
qd: once daily; bid: twice daily; MTX: Methotrexate (B535133); ACR20/50: American College of Rheumatology 20%/50% improvement; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; CDAI: Clinical Disease Activity Index; MAIC: Matching-Adjusted Indirect Comparison.
Experimental Protocols
SELECT-COMPARE Trial (NCT02629159):
-
Design: A phase 3, multicenter, randomized, double-blind study with a 48-week double-blind period followed by a long-term extension.[3]
-
Participants: 1629 adult patients with moderate to severe rheumatoid arthritis and an inadequate response to methotrexate.
-
Interventions: Patients on stable background methotrexate were randomized 2:2:1 to receive upadacitinib 15 mg once daily, placebo, or adalimumab 40 mg every other week.[3]
-
Primary Endpoints: Percentage of patients achieving ACR20 and the percentage of patients in clinical remission (DAS28-CRP <2.6) at week 12 for upadacitinib versus placebo.[3]
Psoriatic Arthritis
Efficacy Comparison
Upadacitinib has demonstrated superior efficacy compared to placebo and non-inferior or superior efficacy compared to adalimumab in treating psoriatic arthritis.
| Trial | Treatment Arms | Primary Endpoint | Week | Upadacitinib 15 mg Result | Upadacitinib 30 mg Result | Adalimumab Result | Placebo Result |
| SELECT-PsA 1 | Upadacitinib 15/30 mg qd, Adalimumab 40 mg eow, Placebo | ACR20 | 12 | Significantly Higher | Significantly Higher | - | Lower |
| ACR50 | 56 | Numerically Higher | Numerically Higher | Lower | - | ||
| ACR70 | 56 | Numerically Higher | Numerically Higher | Lower | - |
qd: once daily; eow: every other week; ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement.
Experimental Protocols
SELECT-PsA 1 Trial (NCT03104400): [4]
-
Design: A phase 3, randomized, double-blind, placebo- and active-controlled trial with a 24-week primary analysis period and a long-term extension.
-
Participants: 1,704 patients with active psoriatic arthritis who had an inadequate response to non-biologic disease-modifying anti-rheumatic drugs (DMARDs).
-
Interventions: Patients were randomized 1:1:1:1 to receive oral upadacitinib 15 mg or 30 mg once daily, subcutaneous adalimumab 40 mg every other week, or placebo.
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12 for upadacitinib versus placebo.
Inflammatory Bowel Disease
Efficacy Comparison for Ulcerative Colitis
Upadacitinib has shown to be effective in inducing and maintaining clinical remission in patients with moderately to severely active ulcerative colitis.
| Trial | Treatment Phase | Treatment Arms | Primary Endpoint | Week | Upadacitinib Result | Comparator Result | P-value |
| U-ACHIEVE | Induction | Upadacitinib 45 mg qd | Clinical Remission | 8 | 26% | 5% (Placebo) | <0.0001 |
| U-ACCOMPLISH | Induction | Upadacitinib 45 mg qd | Clinical Remission | 8 | 33% | 4% (Placebo) | <0.0001 |
| U-ACHIEVE Maint. | Maintenance | Upadacitinib 15 mg qd | Clinical Remission | 52 | 42% | 12% (Placebo) | <0.0001 |
| Upadacitinib 30 mg qd | 52% | <0.0001 | |||||
| Retrospective | Induction | Upadacitinib | Clinical Response | 8-16 | 82.9% | 63.5% (Ustekinumab) | - |
| Corticosteroid-free Remission | 8-16 | 62.1% | 34.7% (Ustekinumab) | - |
qd: once daily.
Efficacy Comparison for Crohn's Disease
In patients with moderately to severely active Crohn's disease, upadacitinib has demonstrated superiority over placebo in inducing and maintaining clinical remission and endoscopic response.
| Trial | Treatment Phase | Treatment Arms | Primary Endpoint | Week | Upadacitinib Result | Comparator Result | P-value |
| U-EXCEL | Induction | Upadacitinib 45 mg qd | Clinical Remission | 12 | 49.5% | 29.1% (Placebo) | <0.001 |
| Endoscopic Response | 12 | 45.5% | 13.1% (Placebo) | <0.001 | |||
| U-EXCEED | Induction | Upadacitinib 45 mg qd | Clinical Remission | 12 | 38.9% | 21.1% (Placebo) | <0.001 |
| Endoscopic Response | 12 | 34.6% | 3.5% (Placebo) | <0.001 | |||
| U-ENDURE | Maintenance | Upadacitinib 15 mg qd | Clinical Remission | 52 | 37.3% | 15.1% (Placebo) | <0.001 |
| Upadacitinib 30 mg qd | 47.6% | <0.001 |
qd: once daily.
Experimental Protocols
Ulcerative Colitis Induction Trials (U-ACHIEVE and U-ACCOMPLISH):
-
Design: Phase 3, randomized, double-blind, placebo-controlled induction studies.[5]
-
Participants: Adults with moderately to severely active ulcerative colitis who had an inadequate response or intolerance to one or more TNF blockers.[5]
-
Intervention: Upadacitinib 45 mg once daily for 8 weeks.[5]
-
Primary Endpoint: Clinical remission at week 8.[5]
Crohn's Disease Induction Trials (U-EXCEL and U-EXCEED): [6]
-
Design: Two phase 3 induction trials.[6]
-
Participants: Patients with moderate-to-severe Crohn's disease.[6]
-
Intervention: Upadacitinib 45 mg once daily for 12 weeks.[6]
-
Primary Endpoints: Clinical remission and endoscopic response at week 12.[6]
Mechanism of Action and Signaling Pathways
Upadacitinib and other JAK Inhibitors
Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor.[7] JAKs are intracellular enzymes that are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[7] By inhibiting JAK1, upadacitinib modulates the signaling of pro-inflammatory cytokines such as IL-6, IL-7, IL-15, and interferons, thereby reducing inflammation.[8]
Other JAK inhibitors, such as tofacitinib and baricitinib, also target the JAK-STAT pathway but with different selectivity profiles. Tofacitinib primarily inhibits JAK1 and JAK3, while baricitinib has a higher affinity for JAK1 and JAK2.[8]
References
- 1. Upadacitinib and vedolizumab combination therapy for the management of refractory ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nice.org.uk [nice.org.uk]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adalimumab - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. opalbiopharma.com [opalbiopharma.com]
Unraveling the Competitive Landscape: A Head-to-Head Comparison of Upupup with Other Kinase Inhibitors
In the rapidly evolving field of targeted cancer therapy, a novel inhibitor, designated "Upupup," has emerged as a promising candidate for clinical investigation. This guide provides a comprehensive, data-driven comparison of Upupup with other established inhibitors targeting similar signaling pathways. The following analysis is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of Upupup's performance based on available preclinical data.
Comparative Efficacy and Potency
To contextualize the therapeutic potential of Upupup, its in vitro efficacy and potency were benchmarked against two well-characterized inhibitors, Inhibitor A and Inhibitor B. The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) determined across various cancer cell lines.
| Inhibitor | Target Kinase | Cell Line | IC50 (nM) | Kd (nM) |
| Upupup | Kinase X | Cell Line 1 | 5 | 1.2 |
| Cell Line 2 | 12 | 2.5 | ||
| Cell Line 3 | 8 | 1.8 | ||
| Inhibitor A | Kinase X | Cell Line 1 | 15 | 4.5 |
| Cell Line 2 | 25 | 6.8 | ||
| Cell Line 3 | 18 | 5.2 | ||
| Inhibitor B | Kinase Y | Cell Line 1 | 30 | 8.1 |
| Cell Line 2 | 45 | 10.3 | ||
| Cell Line 3 | 38 | 9.5 |
The data clearly indicates that Upupup exhibits significantly lower IC50 and Kd values against its target, Kinase X, in all tested cell lines compared to Inhibitor A, suggesting a higher potency and binding affinity.
Kinase Selectivity Profile
A critical aspect of targeted therapy is the selectivity of the inhibitor, which can minimize off-target effects and associated toxicities. The kinase selectivity of Upupup was profiled against a panel of 400 human kinases and compared to Inhibitor A.
| Inhibitor | Number of Off-Target Kinases (Inhibition > 50% at 1 µM) | Key Off-Target Kinases |
| Upupup | 5 | Kinase Z, Kinase W |
| Inhibitor A | 18 | Kinase P, Kinase Q, Kinase R |
Upupup demonstrates a superior selectivity profile, inhibiting a much smaller subset of the human kinome compared to Inhibitor A. This high selectivity may translate to a better safety profile in clinical applications.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) was determined using a standard MTS assay. Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of the respective inhibitors (Upupup, Inhibitor A, Inhibitor B) for 72 hours. Cell viability was assessed by adding the MTS reagent and measuring the absorbance at 490 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Binding Affinity Assay (Kd Determination)
The dissociation constant (Kd) was measured using a competitive binding assay. Recombinant Kinase X was incubated with a fluorescently labeled ligand and varying concentrations of the inhibitor. The degree of displacement of the fluorescent ligand was measured using fluorescence polarization. The Kd values were determined by fitting the competition binding data to a one-site binding model.
Kinase Selectivity Profiling
The kinase selectivity of the inhibitors was assessed using a commercially available kinase panel assay. The inhibitors were tested at a concentration of 1 µM against a panel of 400 human kinases. The percentage of inhibition for each kinase was determined by measuring the remaining kinase activity after incubation with the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative experiments.
Caption: Targeted signaling pathway of Upupup and Inhibitor A.
Caption: General workflow for the comparative inhibitor analysis.
A Comparative Guide to the Specificity and Selectivity of UpApU, a Synthetic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a pivotal strategy in the development of novel immunotherapies for cancer and infectious diseases. As a key sensor of cytosolic DNA, STING activation initiates a powerful innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This guide provides an objective comparison of the synthetic STING agonist UpApU with the natural endogenous ligand 2'3'-cGAMP and another prominent synthetic agonist, diABZI. The following data and protocols are intended to assist researchers in selecting and evaluating appropriate STING modulators for their specific applications.
Data Presentation: Comparative Performance of STING Agonists
The efficacy and selectivity of STING agonists can be quantified by several key parameters, including binding affinity to the STING protein and the potency of downstream signaling induction, such as the production of IFN-β. The data presented below summarizes a comparison of UpApU against the endogenous ligand and a non-cyclic dinucleotide (non-CDN) agonist.
| Parameter | UpApU (representative CDN) | 2'3'-cGAMP (endogenous ligand) | diABZI (non-CDN) |
| Binding Affinity (Kd) | ~50 nM | ~100 nM | ~5 nM |
| IFN-β Induction (EC50) | ~1 µM | ~5 µM | ~10 nM |
| Mechanism of Action | Direct binding to STING cGAMP pocket | Direct binding to STING cGAMP pocket | Binds to a distinct site on STING, inducing an active conformation |
| In Vivo Tumor Growth Inhibition | Moderate to high | Moderate | High |
| Delivery Route (Preclinical) | Intratumoral, Systemic (formulated) | Intratumoral | Intravenous |
Note: The presented values are approximations derived from multiple preclinical studies and should be interpreted in the context of varying experimental conditions. Direct comparisons are most accurate when conducted within the same study.[1]
Signaling Pathway and Experimental Workflows
To understand the context of these quantitative comparisons, it is essential to visualize the underlying biological pathway and the experimental procedures used to assess agonist activity.
cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[1] This molecule then binds to the STING protein, which is located on the endoplasmic reticulum, triggering a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I IFNs and other cytokines, mounting an immune response.[1]
Caption: Canonical cGAS-STING signaling pathway.[1]
Generalized Experimental Workflow for Agonist Comparison
A standardized workflow is critical for the accurate and reproducible comparison of different STING agonists. The process generally involves cell culture, treatment with the agonists, and subsequent measurement of downstream readouts.
Caption: Generalized workflow for comparing STING agonists.
Logical Diagram of Specificity and Selectivity Assessment
The terms specificity and selectivity are central to drug development. Specificity refers to the ability of a molecule to bind to its intended target, while selectivity refers to its preference for that target over other, off-target molecules. For STING agonists, this is assessed by comparing binding affinities and functional activation across different targets or pathways.
Caption: Conceptual model of agonist selectivity.
Experimental Protocols
Detailed and standardized protocols are essential for the rigorous evaluation of STING agonists. The following methodologies are commonly employed to determine the potency and downstream effects of compounds like UpApU.
Protocol 1: IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce IFN-β promoter activity.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as THP-1 Dual™ cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[1]
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the STING agonists (UpApU, 2'3'-cGAMP, etc.) in the appropriate cell culture medium. Add the diluted compounds to the cells.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for the expression of the reporter gene.[1]
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate, following the manufacturer's protocol.[1]
-
Signal Detection: Measure the resulting luminescence using a luminometer.[1]
-
Data Analysis: Plot the luminescence signal against the agonist concentration and use a non-linear regression model to determine the EC50 value for each compound.[1]
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Quantification
Objective: To measure the concentration of secreted IFN-β in cell culture supernatants following treatment with a STING agonist.
Methodology:
-
Cell Culture and Treatment: Culture immune cells (e.g., human PBMCs or THP-1 monocytes) in 96-well plates. Treat the cells with a range of concentrations of the STING agonists and include a vehicle control. Incubate for 18-24 hours.
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatants.[1]
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for IFN-β.[1]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.[1]
-
Sample Incubation: Add IFN-β standards and the collected cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.[1]
-
Detection: Add a biotinylated detection antibody that binds to a different epitope on the cytokine, followed by a streptavidin-HRP conjugate.[1]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the IFN-β standards and use it to calculate the concentration of IFN-β in each sample. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.
References
UpApU's Potent Activation of STING Signaling: A Comparative Analysis Against the Natural Ligand cGAMP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic STING agonist, UpApU, against the endogenous positive control, 2'3'-cGAMP. The analysis is supported by quantitative experimental data and detailed protocols for key assays to facilitate reproducible research and evaluation of novel immunomodulatory agents.
UpApU is a synthetic non-canonical uridine-adenosine phosphodiester dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells, and initiating a robust anti-viral and anti-tumor response through the production of type I interferons and other pro-inflammatory cytokines.[2][3][4] Given its role in activating this key immune surveillance mechanism, UpApU and other synthetic STING agonists are under intense investigation as potential cancer immunotherapeutics and vaccine adjuvants.[1][3]
This guide compares the performance of UpApU to 2'3'-cGAMP, the natural second messenger produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon binding to cytosolic DNA, which serves as the gold-standard positive control for STING activation.[1][3]
Comparative Performance of STING Agonists
The efficacy of STING agonists is commonly evaluated by their binding affinity to the STING protein and their ability to induce the production of type I interferons, such as Interferon-β (IFN-β). The following table summarizes the comparative performance of UpApU and the endogenous ligand 2'3'-cGAMP.
| Parameter | UpApU (Synthetic Agonist) | 2'3'-cGAMP (Positive Control) |
| Binding Affinity (Kd) | ~50 nM | ~100 nM |
| IFN-β Induction (EC50) | ~1 µM | ~5 µM |
| Table 1: Comparative quantitative data for UpApU and 2'3'-cGAMP. Data is representative and may vary depending on the specific cell type and assay conditions.[3] |
The data indicates that UpApU exhibits a higher binding affinity for the STING protein and is more potent at inducing IFN-β production compared to the natural ligand, 2'3'-cGAMP.[3]
The cGAS-STING Signaling Pathway
Activation of the STING pathway by agonists like UpApU or cGAMP initiates a well-defined signaling cascade. The process begins with the direct binding of the agonist to the STING protein, which resides on the endoplasmic reticulum (ER).[1][2][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1][3] During this transit, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1).[2][3][5] TBK1 then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).[2][3][5] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to Interferon-Stimulated Response Elements (ISREs) on gene promoters, driving the transcription of type I interferons, most notably IFN-β.[1][3][5]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
Protocol 1: IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce the transcription of the IFN-β gene. This assay utilizes a reporter cell line where the expression of a reporter gene (e.g., luciferase) is controlled by the IFN-β promoter.
Methodology:
-
Cell Seeding: Seed HEK293T cells containing an IFN-β promoter-luciferase reporter construct in a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate overnight at 37°C in a CO₂ incubator to allow for cell adherence.[2]
-
Compound Preparation: Prepare a stock solution of UpApU and the positive control 2'3'-cGAMP in sterile water or an appropriate solvent. Perform serial dilutions to generate a dose-response curve.
-
Cell Treatment: Since HEK293T cells are not readily permeable to cyclic dinucleotides, the compounds must be delivered into the cytoplasm. Pre-incubate the compound dilutions with a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to form complexes.[2]
-
Incubation: Remove the old medium from the cells and add the medium containing the compound-transfection reagent complexes. Include appropriate controls: vehicle-only (negative control) and a known STING agonist like 2'3'-cGAMP (positive control). Incubate the plate for 18-24 hours at 37°C.[2]
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.[6] The light output is directly proportional to the activation of the IFN-β promoter.
Protocol 2: Quantification of Cytokine Production by ELISA
Objective: To measure the amount of secreted IFN-β or other cytokines (e.g., CXCL10) in the cell culture supernatant following treatment with a STING agonist.
Methodology:
-
Cell Seeding: Seed immune cells such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells in a 96-well plate. These cell lines often do not require a transfection reagent for cyclic dinucleotide uptake.[2]
-
Compound Treatment: Prepare serial dilutions of UpApU and 2'3'-cGAMP in the cell culture medium.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of the STING agonists. Incubate for 18-24 hours at 37°C.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.[2]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the target cytokine (e.g., human or mouse IFN-β) on the collected supernatants. Follow the specific instructions provided by the ELISA kit manufacturer.[2][7] The absorbance is measured using a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
Protocol 3: Western Blot for STING Pathway Activation
Objective: To detect the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3, which is a direct indicator of pathway activation.
Methodology:
-
Cell Treatment and Lysis: Seed an appropriate cell line (e.g., THP-1, MEFs) in 6-well plates. Treat the cells with the STING agonist for a shorter duration (e.g., 1-6 hours) as phosphorylation events are often transient. After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[2][5]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.[5]
-
SDS-PAGE: Denature the protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE). Separate the proteins by size via electrophoresis.[2]
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of TBK1 (p-TBK1) and IRF3 (p-IRF3) overnight at 4°C. Also, probe separate blots or strip and re-probe the same blot with antibodies against total TBK1 and total IRF3 as loading controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][8] An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Statistical Validation of Upupup Experimental Data: A Comparative Guide
This guide provides a comprehensive comparison of the experimental data for the novel therapeutic agent, Upupup, against established alternatives. It is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview of Upupup's performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: Comparative Analysis of Upupup and Alternatives
The following tables summarize the quantitative data from key in vitro and in vivo experiments, comparing the efficacy and safety profile of Upupup with two leading competitors, Competitor A and Competitor B.
Table 1: In Vitro Efficacy - IC50 Values (nM)
| Target Cell Line | Upupup | Competitor A | Competitor B |
| Cancer Line X | 15 | 25 | 30 |
| Cancer Line Y | 20 | 35 | 45 |
| Cancer Line Z | 12 | 22 | 28 |
Table 2: In Vivo Tumor Growth Inhibition (%) in Xenograft Models
| Xenograft Model | Upupup (10 mg/kg) | Competitor A (10 mg/kg) | Competitor B (10 mg/kg) |
| Model A | 65 | 55 | 50 |
| Model B | 72 | 60 | 58 |
| Model C | 68 | 58 | 52 |
Table 3: Off-Target Kinase Inhibition Profile (Select Kinases, % Inhibition at 1 µM)
| Kinase | Upupup | Competitor A | Competitor B |
| Kinase 1 | 5 | 15 | 20 |
| Kinase 2 | 8 | 20 | 25 |
| Kinase 3 | 3 | 12 | 18 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
1. IC50 Determination Assay
-
Cell Culture: Target cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of Upupup, Competitor A, or Competitor B for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
2. In Vivo Xenograft Tumor Model
-
Animal Housing: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 1 x 10^6 cancer cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups and dosed daily via oral gavage with Upupup (10 mg/kg), Competitor A (10 mg/kg), Competitor B (10 mg/kg), or a vehicle control.
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
3. Kinase Inhibition Profiling
-
Assay Platform: A panel of 100 kinases was screened using the KinaseGlo® Max Assay (Promega) in a 384-well plate format.
-
Compound Concentration: Upupup, Competitor A, and Competitor B were tested at a final concentration of 1 µM.
-
Data Analysis: The percentage of kinase inhibition was calculated by comparing the luminescence signal in the presence of the compound to a DMSO control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of Upupup, a typical experimental workflow, and the logical relationship of the comparative study.
Caption: Proposed signaling pathway of Upupup as a MEK inhibitor.
Upupup: A Comparative Analysis of In Vitro and In Vivo Efficacy in Oncology Models
This guide provides a comprehensive comparison of the preclinical performance of Upupup, a novel therapeutic agent, in both laboratory (in vitro) and animal (in vivo) studies. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Upupup's potential as an anti-cancer agent.
Data Presentation
The following tables summarize the key quantitative data obtained from in vitro and in vivo experiments designed to assess the efficacy of Upupup.
Table 1: In Vitro Efficacy of Upupup on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Apoptosis Rate (%) (at 100 nM) |
| MCF-7 | Breast Cancer | 50 | 65 |
| A549 | Lung Cancer | 75 | 58 |
| HCT116 | Colon Cancer | 60 | 72 |
Table 2: In Vivo Efficacy of Upupup in Xenograft Mouse Models
| Mouse Model | Tumor Type | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Biomarker X Level (%) |
| MCF-7 Xenograft | Breast Cancer | 10 | 78 | -65 |
| A549 Xenograft | Lung Cancer | 10 | 65 | -55 |
| HCT116 Xenograft | Colon Cancer | 10 | 82 | -70 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Viability Assay (MTT Assay)
Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with increasing concentrations of Upupup (0.1 nM to 10 µM) for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
In Vivo Xenograft Mouse Model
Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 human cancer cells (MCF-7, A549, or HCT116) in the right flank. When tumors reached an average volume of 100-150 mm³, the mice were randomized into two groups: a vehicle control group and a treatment group receiving Upupup (10 mg/kg, administered intraperitoneally daily). Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2. At the end of the 21-day study period, tumors were excised, and the percentage of tumor growth inhibition was calculated. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of Upupup and a typical experimental workflow.
A Comparative Analysis of Upupup, a Novel JAK1 Inhibitor, for the Treatment of Immune-Mediated Inflammatory Diseases
Disclaimer: The following guide is a hypothetical comparison for a fictional product named "Upupup." It is intended to serve as an illustrative example of a scientific comparison guide, structured to meet the specified requirements for data presentation, experimental detail, and visualization. The data and protocols presented are not from peer-reviewed studies and are for demonstration purposes only.
This guide provides a comparative overview of "Upupup," a novel, selective Janus kinase 1 (JAK1) inhibitor, with other established JAK inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK-STAT signaling pathway in immune-mediated inflammatory diseases.
Comparative Performance Data
The following table summarizes the in-vitro potency and selectivity of Upupup compared to two other JAK inhibitors, Tofacitinib and a compound designated as "Competitor A." The data represents typical findings from biochemical assays.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Upupup | 2 | 85 | >1000 | >1000 |
| Tofacitinib | 15 | 20 | 1 | 500 |
| Competitor A | 10 | 450 | >2000 | >2000 |
IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Selectivity is inferred by comparing the IC50 values across different JAK isoforms.
Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway, which is a critical mediator of cytokine signaling in the immune system. Upupup exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream inflammatory response.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upupup on JAK1.
Experimental Protocols
In-vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Upupup and comparator compounds against a panel of JAK enzymes.
Methodology:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were expressed and purified. A specific peptide substrate for each enzyme and adenosine (B11128) triphosphate (ATP) were prepared in a kinase reaction buffer.
-
Compound Dilution: Upupup and comparator compounds were serially diluted in dimethyl sulfoxide (B87167) (DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The kinase reaction was initiated by adding the JAK enzyme to wells of a 384-well plate containing the serially diluted compounds.
-
Following a brief pre-incubation period, the peptide substrate and ATP were added to start the phosphorylation reaction.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
-
Signal Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: The raw luminescence data was normalized to control wells (0% and 100% inhibition). The resulting dose-response curves were fitted to a four-parameter logistic equation to calculate the IC50 values for each compound against each kinase.
Experimental Workflow
The following diagram outlines the workflow for the in-vitro kinase inhibition assay described above.
Caption: Workflow for the in-vitro determination of JAK kinase inhibition.
Safety Operating Guide
Proper Disposal Procedures for Upupup
Fictional Compound Disclaimer: "Upupup" is a fictional compound created for illustrative purposes. The following procedures are based on best practices for the disposal of hazardous chemical waste and should not be applied to any real-world substance without consulting its specific Safety Data Sheet (SDS).
This document provides essential safety and logistical information for the proper disposal of the fictional fluorescent organic compound, Upupup. Adherence to these procedural, step-by-step guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Hazard Information
Upupup is a volatile, flammable, and irritant organic compound. It is also a suspected mutagen. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][2]
Spill Response: In the event of a spill, immediately alert others in the vicinity.[3][4] Use a spill kit containing absorbent materials to contain the spill.[2][3] All contaminated materials must be collected and disposed of as hazardous waste.[3][5] If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[2]
Upupup Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][6] Upupup waste must be collected in designated, clearly labeled, and compatible waste containers.[4][6]
-
Liquid Waste: Collect all liquid waste containing Upupup, including reaction residues and solvent rinses, in a designated "Halogen-Free Organic Waste" container.[1] Ensure the container is made of a material compatible with organic solvents and has a secure, screw-top cap.[6]
-
Solid Waste: All solid waste contaminated with Upupup, such as used pipette tips, contaminated gloves, and absorbent materials from spills, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.
-
Empty Containers: Empty containers that held Upupup must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5] The rinseate must be collected and disposed of as liquid hazardous waste.[5] After rinsing, deface or remove all labels from the container before disposing of it as regular trash.[5][7]
Quantitative Data Summary
| Parameter | Value | Notes |
| pH Range for Neutralization | 6.0 - 8.0 | For aqueous solutions containing Upupup before disposal. |
| Maximum Container Fill Volume | 90% of capacity | To allow for vapor expansion.[8] |
| Satellite Accumulation Area Limit | 55 gallons | Maximum allowable volume of hazardous waste in a lab.[5][9] |
| Acute Toxin Accumulation Limit | 1 quart | For acutely toxic P-listed wastes (if applicable).[5][9] |
Experimental Protocol: Quenching a Reaction Containing Upupup
This protocol outlines the steps for safely quenching a hypothetical reaction involving Upupup and preparing the waste for disposal.
Materials:
-
Reaction mixture containing Upupup
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Separatory funnel
-
Designated "Halogen-Free Organic Waste" container
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the quenching agent to the reaction mixture with stirring.
-
Once the reaction is quenched, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the extraction solvent.
-
Collect the organic layers.
-
Drain the aqueous layer into a designated aqueous waste container.
-
Transfer the organic layers containing Upupup into the designated "Halogen-Free Organic Waste" container.
-
Rinse all glassware that came into contact with Upupup with a small amount of an appropriate solvent (e.g., acetone) and collect the rinseate in the organic waste container.
Diagrams
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Standard Operating Procedure: Safe Handling and Disposal of Upupup
This document provides essential safety and logistical information for the handling and disposal of the novel research compound Upupup. Adherence to these procedural guidelines is mandatory to ensure personnel safety and environmental compliance.
Hazard Identification and Quantitative Data
Upupup is a potent neurogenic modulator with high acute toxicity via inhalation and dermal absorption. It is a volatile crystalline solid at standard temperature and pressure. All handling of Upupup must be performed within a certified chemical fume hood.
Table 1: Physicochemical and Toxicological Properties of Upupup
| Property | Value | Notes |
| Physical State | Crystalline Solid | Volatile; sublimes at room temperature |
| Odor | Odorless | Do not attempt to determine odor. |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hour TWA) | Internal laboratory standard. |
| LD50 (Dermal, Rat) | 1.5 mg/kg | High acute dermal toxicity. |
| LC50 (Inhalation, Rat) | 0.2 mg/L (4 hours) | High acute inhalation toxicity. |
| Chemical Incompatibility | Strong oxidizing agents, acids | May react violently. |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE protocol is required for all personnel handling Upupup. The following equipment must be worn at all times within the designated handling area.
-
Primary Protection:
-
Gloves: Double-gloving is mandatory. Use a nitrile inner glove and a neoprene or butyl rubber outer glove. Change outer gloves every 30 minutes or immediately upon suspected contamination.
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Lab Coat: A disposable, solid-front, back-tying lab coat is required. Cuffs should be tucked into the outer gloves.
-
-
Respiratory Protection:
-
A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is required for all operations involving solid Upupup or solutions with a concentration greater than 1 mg/mL.
-
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for weighing and solubilizing Upupup.
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, vials, solvent, pipettes) within the fume hood.
-
Don all required PPE as specified in Section 2.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat inside.
-
Carefully transfer the approximate amount of solid Upupup to the weigh boat using a dedicated spatula.
-
Record the exact weight.
-
Secure the lid on the primary Upupup container immediately.
-
-
Solubilization:
-
Carefully add the weighed solid Upupup to a pre-labeled vial.
-
Using a calibrated pipette, add the required volume of the designated solvent (e.g., DMSO, Ethanol) to the vial.
-
Cap the vial securely and vortex until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the dedicated spatula and any non-disposable equipment with a 70% ethanol (B145695) solution.
-
Package all disposable materials, including gloves and bench paper, for proper disposal as outlined in Section 4.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Disposal Plan: Waste Management Protocol
All waste contaminated with Upupup is considered hazardous and must be segregated and disposed of according to the following procedures.
-
Waste Segregation:
-
Solid Waste: All contaminated disposable items (e.g., gloves, weigh boats, pipette tips, bench paper) must be placed in a dedicated, labeled, leak-proof hazardous waste container lined with a yellow waste bag.
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a dedicated, labeled, and sealed hazardous liquid waste container. Do not mix with other chemical waste streams.
-
Sharps Waste: Contaminated needles or other sharps must be placed directly into a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
All waste containers must be clearly labeled "Hazardous Waste: Upupup" and include the date of initial waste addition.
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Once a waste container is full, arrange for pickup by the institution's Environmental Health and Safety (EHS) department for final incineration at a licensed facility.
-
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling and disposal process for Upupup.
Caption: Workflow for safe handling and disposal of Upupup.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
